4-(Cyclopropylmethylsulfinyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(cyclopropylmethylsulfinyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3S/c12-11(13)9-3-5-10(6-4-9)15(14)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSXKKKBVXTPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675230 | |
| Record name | [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-04-6 | |
| Record name | B-[4-[(Cyclopropylmethyl)sulfinyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Cyclopropylmethylsulfinyl)phenylboronic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
Introduction
This compound is a specialized bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a cyclopropylmethylsulfinyl group.[1][2] The boronic acid functionality allows for the strategic formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl systems that are prevalent in modern drug candidates.[3] The sulfoxide group, being a chiral center and a hydrogen bond acceptor, can critically influence a molecule's pharmacological properties, including its solubility, metabolic stability, and target binding affinity.
This guide provides a comprehensive, two-part synthetic pathway to this valuable building block. We will first detail the formation of the thioether-containing precursor, 4-(cyclopropylmethylthio)phenylboronic acid, through a lithium-halogen exchange and borylation sequence. Subsequently, we will explore the critical step of selective oxidation of the thioether to the target sulfoxide. Throughout this guide, we will emphasize the underlying chemical principles, provide detailed experimental protocols, and address common challenges, particularly concerning the purification of arylboronic acids.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies the final key transformation as the selective oxidation of a sulfide. This simplifies the target to the more stable precursor, 4-(cyclopropylmethylthio)phenylboronic acid. This precursor can, in turn, be disconnected at the carbon-boron bond, pointing to a borylation reaction of a corresponding aryl halide, such as 4-bromo(cyclopropylmethylthio)benzene, via an organometallic intermediate.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid
The introduction of the boronic acid group onto the aromatic ring is achieved via a well-established organometallic route. The process involves a lithium-halogen exchange at low temperature to generate a reactive aryllithium species, which is then trapped with a trialkyl borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. This method is highly efficient and provides a direct route to the key thioether intermediate.[4][5]
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous compound, 4-(methylthio)phenylboronic acid.[4]
-
Reaction Setup: A three-necked, oven-dried 500 mL round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is purged with dry nitrogen.
-
Initial Charge: Add 4-bromo(cyclopropylmethylthio)benzene (1.0 eq) and 200 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for an additional 30 minutes.
-
Borylation: In a separate dry flask, prepare a solution of triisopropyl borate (1.2 eq) in 50 mL of anhydrous THF. Add this solution slowly to the aryllithium species at -78 °C.
-
Warming and Quenching: After stirring for 1 hour at -78 °C, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours.
-
Workup: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 100 mL of 5% aqueous hydrochloric acid (HCl) to acidify the mixture to a pH of ~2.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Causality and Mechanistic Insights
The use of n-BuLi at -78 °C facilitates a clean lithium-halogen exchange with the aryl bromide, forming the nucleophilic aryllithium intermediate. This low temperature is critical to prevent side reactions, such as the deprotonation of the alpha-protons on the cyclopropylmethyl group. The aryllithium then attacks the electrophilic boron atom of the triisopropyl borate. The resulting borate complex is stable until the acidic workup, where hydrolysis of the borate esters liberates the final boronic acid product.
Part 2: Selective Oxidation to this compound
The selective oxidation of a thioether to a sulfoxide is a common transformation, but it requires careful control to prevent over-oxidation to the corresponding sulfone.[6] A variety of reagents can accomplish this, including meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate, and hydrogen peroxide.[7] Hydrogen peroxide (H₂O₂) is an excellent choice from a "green chemistry" perspective, as its only byproduct is water.[8] In the presence of an acid catalyst like acetic acid, it provides a clean and efficient oxidation.
Detailed Experimental Protocol
This protocol is based on the selective oxidation of sulfides using hydrogen peroxide in acetic acid.[8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 4-(cyclopropylmethylthio)phenylboronic acid (1.0 eq) in 100 mL of glacial acetic acid.
-
Oxidant Addition: To the stirred solution at room temperature, add 30% aqueous hydrogen peroxide (1.1 eq) dropwise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a negative test with starch-iodide paper indicates the absence of peroxides.
-
Product Isolation: The product may precipitate from the reaction mixture upon quenching or dilution with water. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
Extraction (if no precipitation): If the product remains in solution, dilute the mixture with 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Caption: Overall synthetic workflow diagram.
Purification and Characterization
Arylboronic acids present unique purification challenges. They are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, and their polarity can make standard silica gel chromatography difficult due to strong adsorption and potential decomposition on the stationary phase.[9]
Recommended Purification Strategy
A highly effective method for purifying boronic acids involves acid-base extraction.[10][11]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Wash the organic solution with a mild aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving many non-acidic impurities behind.
-
Separation: Separate the aqueous layer.
-
Re-acidification: Cool the aqueous layer in an ice bath and re-acidify with 1 M HCl until the pure boronic acid precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
For highly pure material, recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexanes) can be performed.[11]
Characterization Data
The final product should be characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm range (two doublets), cyclopropyl protons (multiplets, 0.2-1.2 ppm), methylene protons adjacent to sulfur (doublet, ~3.0 ppm), and a broad singlet for the B(OH)₂ protons (exchangeable with D₂O). |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the cyclopropyl carbons, and the methylene carbon. |
| Mass Spec (ESI) | Expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₀H₁₃BO₃S (MW: 224.08).[12] |
| IR Spectroscopy | Characteristic broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches, and a strong S=O stretch (~1040 cm⁻¹). |
Conclusion
This guide has outlined a robust and logical two-part synthesis for this compound, a valuable reagent for drug discovery programs. The pathway leverages a classic organometallic borylation followed by a selective and environmentally conscious oxidation step. By understanding the principles behind each transformation and anticipating potential challenges, particularly in purification, researchers can reliably produce this key building block. The availability of this compound enables the exploration of novel chemical space through Suzuki-Miyaura coupling, facilitating the development of next-generation therapeutics and functional materials.[13]
References
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Organic Chemistry Portal. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
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Mori, A., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Omega, 7(19), 17011-17015. Available at: [Link]
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Wang, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(1), 107-114. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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Ye, C., et al. (2023). Photo oxidation of thioethers into sulfoxides. Journal of Catalysis. ResearchGate. Available at: [Link]
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Correa, P. E., & Riley, D. P. (1985). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry, 50(10), 1787–1788. Available at: [Link]
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Gensch, K. H., Pitman, I. H., & Higuchi, T. (1968). Oxidation of thioethers to sulfoxides by iodine. II. Catalytic role of some carboxylic acid anions. Journal of the American Chemical Society, 90(8), 2096–2101. Available at: [Link]
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Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. Available at: [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
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D'Accolti, L., et al. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 11(1), 1-8. Available at: [Link]
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Lahti, D. W., & Espenson, J. H. (2000). Oxidation of Sulfoxides by Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 39(10), 2164–2167. Available at: [Link]
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physicochemical properties of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
Introduction
This compound is an organic compound with the chemical formula C10H13BO3S and a molecular weight of approximately 224.08 g/mol .[1][2] This molecule belongs to the versatile class of phenylboronic acids, which are widely utilized as key intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3] The presence of the cyclopropylmethylsulfinyl group introduces a chiral center at the sulfur atom and is expected to modulate the electronic and steric properties of the phenylboronic acid moiety, thereby influencing its reactivity, solubility, and potential biological interactions. Phenylboronic acids are generally white crystalline powders, and this compound is no exception.[1][4]
This technical guide provides a comprehensive overview of the essential . It is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven experimental protocols for the characterization of this and similar molecules. The methodologies described herein are designed to establish a robust understanding of the compound's behavior, which is critical for its effective application in synthesis and pharmaceutical development.
Core Physicochemical Characteristics
A thorough understanding of a molecule's physicochemical profile is foundational to its application. The following sections detail the key properties of this compound and the experimental procedures for their determination.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Method of Determination |
| Molecular Formula | C10H13BO3S | Mass Spectrometry |
| Molecular Weight | 224.08 g/mol | Mass Spectrometry |
| Appearance | White Crystalline Powder | Visual Inspection |
| CAS Number | 1217501-04-6 | Chemical Registry |
| Storage Conditions | 2-8°C | Supplier Recommendation |
| Solubility | To be determined | Equilibrium Shake-Flask Method |
| pKa | To be determined | Potentiometric or UV-Vis Spectrophotometric Titration |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Stability | To be determined | Forced Degradation Studies |
Solubility Profile: A Critical Parameter for Application
The solubility of a boronic acid is a critical determinant of its utility in both synthetic reactions and biological systems.[5] Phenylboronic acids generally exhibit good solubility in polar organic solvents and limited solubility in non-polar hydrocarbons and water.[4][6] The solubility of this compound is anticipated to be influenced by the polarity of the sulfinyl group and the hydrophobicity of the cyclopropylmethyl and phenyl moieties.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[7][8]
Objective: To determine the equilibrium solubility of this compound in various solvents relevant to synthetic and pharmaceutical applications (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, acetonitrile, and dimethyl sulfoxide (DMSO)).[9]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature to permit the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, filtration through a 0.45 µm syringe filter is recommended.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]
-
-
Data Analysis:
-
Calculate the solubility as the mean of at least three independent measurements.
-
Causality Behind Experimental Choices:
-
The use of an excess of the solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
Constant temperature control is critical as solubility is highly temperature-dependent.
-
A prolonged equilibration time is necessary to ensure that the system has reached a true equilibrium state.
-
Filtration is a crucial step to separate the dissolved solute from any undissolved solid, preventing overestimation of the solubility.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.
Acidity Constant (pKa): A Key to Understanding Ionization
The pKa of a boronic acid is a measure of its Lewis acidity and dictates its ionization state at a given pH.[3] For arylboronic acids, the pKa typically falls within the range of 4 to 10.[5] The electron-withdrawing or -donating nature of substituents on the phenyl ring significantly influences the pKa.[12][13] The sulfinyl group in this compound is expected to be electron-withdrawing, which would likely lower its pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[4][12]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration
This method is advantageous as it requires a small amount of sample and is highly sensitive to changes in the electronic structure of the molecule upon ionization.[14][15]
Objective: To determine the pKa of this compound by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
-
Sample Preparation:
-
Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives a suitable absorbance (typically around 1 AU).
-
-
Spectrophotometric Measurement:
-
Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.
-
Record the absorbance at a wavelength that shows the largest difference between the ionized and unionized forms.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
-
Causality Behind Experimental Choices:
-
The change in the UV-Vis spectrum upon ionization is due to the alteration of the chromophore's electronic environment as the boron atom transitions from a trigonal planar sp2 hybridization to a tetrahedral sp3 hybridization.
-
Using a series of buffers across a wide pH range ensures that the complete ionization profile is captured.
-
The Henderson-Hasselbalch equation provides a mathematical model to accurately determine the pH at which the concentrations of the ionized and unionized species are equal, which corresponds to the pKa.
Logical Relationship for pKa Determination
Caption: Logical workflow for pKa determination via UV-Vis titration.
Stability Assessment: Understanding Degradation Pathways
The stability of a pharmaceutical compound is a critical quality attribute that affects its safety, efficacy, and shelf-life.[16] Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[17][18][19] Boronic acids can be susceptible to oxidative degradation and dehydration to form trimeric boroxines.[4][20]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[16][17][19]
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light as per ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound under each stress condition.
-
Characterize the degradation products using their retention times, UV spectra, and mass-to-charge ratios.
-
Causality Behind Experimental Choices:
-
The stress conditions are chosen to be more severe than typical storage conditions to accelerate degradation and generate detectable levels of degradation products in a shorter timeframe.[16]
-
A stability-indicating HPLC method is crucial as it must be able to resolve the parent compound from all potential degradation products, ensuring accurate quantification.
-
The use of PDA and MS detection provides comprehensive information about the degradation products, aiding in their structural elucidation.[19]
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach to characterizing the key . By following the detailed experimental protocols for determining solubility, pKa, and stability, researchers can generate the critical data needed to effectively utilize this compound in their research and development endeavors. The emphasis on the causality behind experimental choices and the provision of self-validating workflows are intended to empower scientists with the expertise to not only generate high-quality data but also to deeply understand the behavior of this and other novel boronic acids.
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4-(Cyclopropylmethylsulfinyl)phenylboronic acid CAS number 1217501-04-6
An In-Depth Technical Guide to 4-(Cyclopropylmethylsulfinyl)phenylboronic acid (CAS: 1217501-04-6)
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized organic compound of significant interest to researchers in synthetic chemistry and drug development. Phenylboronic acids are a cornerstone of modern organic synthesis, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This particular reagent is distinguished by its unique combination of a reactive boronic acid moiety, a stable phenyl scaffold, and a cyclopropylmethylsulfinyl group. This latter functional group can impart desirable physicochemical properties, such as modulated solubility and metabolic stability, into target molecules. This document details the compound's properties, outlines a plausible synthetic pathway, provides detailed protocols for its application and analysis, and summarizes critical safety and handling procedures.
Physicochemical Properties
This compound is a white crystalline powder at room temperature.[2] Its key identifiers and properties are summarized below for quick reference by laboratory professionals.
| Property | Value | Source(s) |
| CAS Number | 1217501-04-6 | [2][3] |
| Molecular Formula | C₁₀H₁₃BO₃S | [2][3] |
| Molecular Weight | 224.08 g/mol | [2][3] |
| Synonyms | (4-((Cyclopropylmethyl)sulfinyl)-phenyl)boronic acid | [2] |
| Appearance | White crystalline powder | [2] |
| Storage Condition | 2-8°C, dry environment | [2] |
| MDL Number | MFCD12546551 | [2][3] |
Synthesis and Purification
The synthesis of specialized arylboronic acids like this compound is typically achieved through modern cross-coupling techniques. While multiple strategies exist for the synthesis of boronic acids, including Grignard reagent formation followed by trapping with borate esters, the most robust and widely used method for functionalized aryl systems is the palladium-catalyzed Miyaura borylation.[1] This reaction utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
This approach is favored for its high functional group tolerance, allowing for the preservation of sensitive moieties like the sulfinyl group on the aromatic ring.
Proposed Synthetic Workflow
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An In-Depth Technical Guide to 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, a proposed synthetic pathway with detailed protocols, methods for its characterization, and a discussion of its potential applications in the field of drug development, grounded in the established roles of related sulfinyl and boronic acid-containing compounds.
Introduction and Molecular Structure Overview
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a cyclopropylmethylsulfinyl group. The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2] The sulfoxide group, particularly chiral sulfoxides, is a prevalent feature in many pharmaceuticals and serves as a key stereochemical determinant. The presence of the cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates.
Key Structural Features:
-
Phenylboronic Acid: Enables participation in a wide range of cross-coupling reactions, allowing for its facile incorporation into larger, more complex molecular architectures.[3]
-
Sulfoxide Group: A chiral center that can influence the stereochemical interactions with biological targets. The polarity of the sulfoxide can also impact solubility and pharmacokinetic properties.
-
Cyclopropylmethyl Group: This lipophilic moiety can enhance binding to hydrophobic pockets in target proteins and may improve metabolic stability by sterically shielding the sulfur atom from oxidative metabolism.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1217501-04-6 | [4] |
| Molecular Formula | C₁₀H₁₃BO₃S | [4] |
| Molecular Weight | 224.08 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Storage | 2-8°C, under an inert atmosphere | [4] |
Proposed Synthetic Pathway and Experimental Protocols
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of (4-Bromophenyl)(cyclopropyl)sulfane
This initial step involves a copper-promoted S-cyclopropylation of 4-bromobenzenethiol using cyclopropylboronic acid. This method provides a direct and efficient route to the key sulfide intermediate.[5]
Protocol:
-
To a round-bottom flask, add 4-bromobenzenethiol (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).
-
Add pyridine (2.0 equiv.) as a ligand and a suitable solvent such as toluene.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (4-bromophenyl)(cyclopropyl)sulfane.[5]
Step 2: Oxidation to 1-Bromo-4-((cyclopropylmethyl)sulfinyl)benzene
The selective oxidation of the sulfide to the corresponding sulfoxide is a critical step. Careful control of the oxidant stoichiometry is necessary to prevent over-oxidation to the sulfone.[6]
Protocol:
-
Dissolve (4-bromophenyl)(cyclopropyl)sulfane (1.0 equiv.) in a chlorinated solvent such as dichloromethane (DCM) in a flask cooled to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv.) in DCM dropwise to the stirred solution.
-
Monitor the reaction closely by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 1-bromo-4-((cyclopropylmethyl)sulfinyl)benzene can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.[7]
Step 3: Borylation to this compound
The final step involves a lithium-halogen exchange followed by trapping with a borate ester to form the desired boronic acid. This reaction must be carried out under strictly anhydrous and inert conditions.[8][9]
Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-4-((cyclopropylmethyl)sulfinyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.[10]
-
To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃) (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (1 M) at 0 °C.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
Analytical Workflow Diagram
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A Technical Guide to the Stability and Storage of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
Introduction: The Dual-Functionality Challenge
4-(Cyclopropylmethylsulfinyl)phenylboronic acid is a bespoke chemical entity of increasing interest within synthetic and medicinal chemistry. Its utility is derived from the unique combination of two key functional groups: the versatile arylboronic acid, a cornerstone of modern cross-coupling chemistry (e.g., Suzuki-Miyaura reactions), and the chiral sulfoxide moiety, a functional group known for its presence in pharmacologically active molecules and its utility as a chiral auxiliary.[1] The presence of both a potentially labile boronic acid and an oxidizable sulfoxide within the same molecule presents a unique set of challenges regarding its stability and long-term storage. This guide provides an in-depth analysis of the inherent stability characteristics of this compound, potential degradation pathways, and field-proven best practices for its storage and handling to ensure its integrity for research and drug development applications.
PART 1: Understanding the Inherent Chemical Liabilities
The stability of this compound is governed by the independent and potentially synergistic liabilities of its two primary functional groups. A thorough understanding of these liabilities is paramount for predicting its behavior under various conditions.
The Arylboronic Acid Moiety: A Target for Degradation
Arylboronic acids, while indispensable synthetic tools, are susceptible to several degradation pathways that can compromise their purity and reactivity.[2]
-
Protodeboronation: This is arguably the most common degradation pathway for arylboronic acids. It involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, effectively converting the boronic acid back to the parent arene (in this case, cyclopropylmethylsulfinylbenzene). This reaction is typically mediated by water and can be catalyzed by acids, bases, or even trace metals.[2] The general mechanism is depicted below: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃[2]
-
Oxidative Degradation: The boronic acid group is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or other oxidizing agents.[3][4] This process leads to the formation of a phenol, which represents an irreversible loss of the synthetically valuable boronic acid functionality. The reaction with hydrogen peroxide, for instance, is a known transformation.[5]
-
Anhydride Formation (Boroxines): Boronic acids have a propensity to undergo dehydration, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can lead to issues with solubility, accurate weighing, and reaction stoichiometry if not properly accounted for.
The Sulfoxide Group: A Center for Oxidation
The sulfoxide functional group introduces another layer of complexity to the stability profile of the molecule.
-
Oxidation to Sulfone: The sulfur atom in a sulfoxide is in an intermediate oxidation state and is susceptible to further oxidation to the corresponding sulfone.[6][7] This is a critical degradation pathway as the electronic and steric properties of a sulfone are significantly different from those of a sulfoxide, which can drastically alter the biological activity or chemical reactivity of the molecule. Common laboratory oxidants, and even atmospheric oxygen over prolonged periods, can facilitate this transformation.[8]
The presence of the cyclopropylmethyl group is noteworthy. While the cyclopropyl group can stabilize an adjacent positive charge through "bent bond" resonance, its direct impact on the stability of the sulfoxide or the boronic acid under typical storage conditions is less pronounced than its influence on reaction intermediates.[3][9]
PART 2: Core Degradation Pathways and Mechanistic Insights
To effectively store and handle this compound, one must anticipate its primary modes of degradation. The following diagram illustrates the two most critical degradation pathways.
Figure 1: Primary degradation pathways for this compound, highlighting oxidation of the sulfoxide to a sulfone and hydrolytic protodeboronation of the boronic acid.
PART 3: Recommended Storage and Handling Protocols
Based on the inherent chemical liabilities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound.
Optimal Storage Conditions
The following conditions are recommended for the long-term storage of the solid compound. These recommendations are synthesized from safety data sheets of analogous compounds and general chemical principles.[10][11]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of all potential degradation reactions, including oxidation and hydrolysis. Data sheets for the analogous sulfonyl and thioether compounds explicitly recommend -20°C storage.[10][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby inhibiting the oxidation of the sulfoxide to the sulfone.[6] Also displaces moisture. |
| Moisture | Store in a dessicator | Minimizes water availability, which is a key reactant in the protodeboronation of the boronic acid moiety.[2] |
| Light | Amber vial or store in the dark | Protects against potential photolytic degradation pathways, a standard precaution for complex organic molecules. |
| Container | Tightly sealed vial | Prevents ingress of atmospheric moisture and oxygen. |
Handling Procedures
When working with the compound, the following practices should be observed to prevent degradation:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: For operations requiring extended exposure, such as weighing multiple samples, it is best to work within a glove box or under a positive pressure of inert gas.
-
Solvent Choice: For preparing stock solutions, use dry, aprotic solvents (e.g., anhydrous DMSO, THF, or dioxane). While DMSO is a common solvent, it is hygroscopic and should be handled accordingly. If aqueous solutions are necessary, they should be prepared fresh and used immediately. The stability in solution is expected to be significantly lower than in the solid state.
PART 4: Experimental Workflow for Stability Assessment (Forced Degradation Study)
To empirically determine the stability of this compound and identify its degradation products, a forced degradation study is essential.[12] This protocol serves as a template for such an investigation, adhering to principles outlined in ICH guidelines.[12]
Objective
To identify the primary degradation pathways and develop a stability-indicating analytical method for this compound under various stress conditions.
Experimental Design
Figure 2: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time-Point Sampling: Withdraw aliquots from the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). For solid samples, dissolve a weighed amount at each time point. Neutralize the acid and base samples before analysis.
-
Analytical Method: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typical.
-
Detection: Use a PDA (Photodiode Array) detector to monitor peak purity and a Mass Spectrometer (MS) to identify the mass of the parent compound and any degradation products.[13]
-
-
Data Analysis:
-
Quantify the decrease in the parent compound's peak area and the increase in any new peaks over time.
-
Use MS data to propose structures for the major degradation products. The expected masses would correspond to the sulfone-oxidized product and the protodeboronated product.
-
Calculate mass balance to ensure all major degradants are accounted for.[14]
-
Conclusion
This compound is a molecule that demands careful handling and storage due to the combined sensitivities of its arylboronic acid and sulfoxide functionalities. The primary degradation risks are oxidation of the sulfoxide to a sulfone and hydrolytic protodeboronation. By implementing stringent storage conditions—specifically, storage at -20°C under an inert, dry atmosphere and protected from light —users can significantly mitigate these degradation pathways and ensure the long-term integrity of this valuable chemical building block. For applications requiring the highest degree of certainty, conducting a forced degradation study is the definitive way to understand its stability profile within a specific experimental context.
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A Technical Guide to the Solubility of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes established principles of boronic acid chemistry and the known solubility profiles of analogous compounds to provide a robust predictive framework. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to precisely determine the solubility of this compound in a range of organic solvents, a critical step for optimizing synthetic reactions, purification, and formulation in drug development.
Introduction: The Significance of this compound
This compound is an organic compound featuring a phenylboronic acid moiety functionalized with a cyclopropylmethylsulfinyl group.[1] Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The unique sulfinyl group in this particular molecule introduces elements of chirality and polarity, making it a potentially valuable building block for novel therapeutic agents and complex molecular architectures.
Understanding the solubility of this compound is a prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, is critical for developing effective purification strategies (e.g., crystallization, chromatography), and is a foundational parameter in preclinical formulation studies.
Predicted Solubility Profile: An Evidence-Based Approach
Influence of the Phenylboronic Acid Core
The phenylboronic acid group itself is polar and capable of hydrogen bonding, which generally confers solubility in polar organic solvents. Studies on phenylboronic acid have consistently shown high solubility in ethers (like THF, diethyl ether) and ketones (like acetone), moderate solubility in less polar solvents like chloroform, and very low solubility in nonpolar hydrocarbons (like hexane, cyclohexane).[3][4][5][6]
The Role of the 4-(Cyclopropylmethylsulfinyl) Substituent
The substituent at the 4-position significantly modulates the overall polarity and intermolecular forces of the molecule:
-
Sulfinyl Group (-SO-) : This is a highly polar functional group that can act as a hydrogen bond acceptor. Its presence is expected to enhance solubility in polar protic and aprotic solvents.
-
Cyclopropylmethyl Group : This portion of the substituent is nonpolar and aliphatic. It will contribute to solubility in less polar organic solvents.
The combination of these features suggests that this compound will exhibit broad solubility in a range of common organic solvents, likely exceeding that of unsubstituted phenylboronic acid in many cases.
Qualitative Solubility Predictions
Based on this analysis, a qualitative prediction of solubility in various solvent classes is presented in Table 1.
| Solvent Class | Representative Solvents | Predicted Solubility Level | Rationale |
| Polar Aprotic | THF, Acetone, DMF, DMSO | High to Very High | The polar sulfinyl and boronic acid groups will interact strongly with these solvents. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the boronic acid and sulfinyl moieties. |
| Ethers | Diethyl Ether, Dioxane | High | Strong dipole-dipole interactions and hydrogen bond acceptance. Phenylboronic acid is known to be highly soluble in ethers.[3] |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to High | Offers a balance of polarity suitable for dissolving the molecule. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The nonpolar aromatic ring and cyclopropyl group will facilitate some interaction, but the polar groups will limit overall solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The molecule's overall polarity is too high for significant dissolution in these nonpolar solvents. |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published quantitative data, experimental determination is essential. The following section provides a robust, step-by-step protocol for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Experimental Workflow Overview
The logical flow of the experimental procedure is designed to ensure accuracy and reproducibility.
Caption: Workflow for gravimetric solubility determination.
Detailed Gravimetric Protocol
This method is straightforward and relies on accurately weighing the mass of dissolved solute after solvent evaporation.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Volumetric pipettes
-
Temperature-controlled shaker or stirrer
-
Centrifuge
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation:
-
Pre-weigh several clean, dry vials and record their masses.
-
Add a measured volume (e.g., 2.00 mL) of the chosen organic solvent to a separate vial.
-
Allow the solvent to equilibrate to the desired experimental temperature (e.g., 25 °C).
-
-
Creating a Saturated Solution:
-
Add a small, accurately weighed amount of this compound to the solvent. Start with an amount you expect to be in excess of its solubility.
-
Seal the vial and place it in a temperature-controlled shaker or on a stir plate.
-
Equilibrate the mixture for a sufficient time (a minimum of 24 hours is recommended to ensure equilibrium is reached). The presence of undissolved solid should be visible.
-
-
Separation:
-
After equilibration, remove the vial and let any suspended solid settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes. Alternatively, filter the solution through a syringe filter (ensure the filter material is compatible with the solvent).
-
-
Quantification:
-
Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Transfer this aliquot to one of the pre-weighed vials.
-
Evaporate the solvent completely. This can be done under a gentle stream of nitrogen or in a vacuum desiccator. Avoid excessive heat, which could decompose the compound.
-
Once the residue is completely dry (constant weight), weigh the vial again.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial vial mass from the final mass.
-
The solubility is then expressed as mass per volume (e.g., mg/mL) by dividing the mass of the residue by the volume of the aliquot taken.
-
Factors Influencing Solubility Measurements
Achieving accurate and reproducible solubility data requires careful control over several experimental variables.
Caption: Key factors impacting solubility determination.
-
Temperature : Solubility is highly temperature-dependent. All measurements should be conducted and reported at a specified and controlled temperature.
-
Purity of the Compound : Impurities can significantly alter the measured solubility. Use the highest purity compound available.
-
Equilibration Time : Boronic acids can be slow to dissolve. Insufficient equilibration time will lead to an underestimation of solubility. A 24-72 hour period is often necessary.
-
Anhydride Formation : A critical consideration for boronic acids is their propensity to dehydrate to form cyclic anhydrides (boroxines), especially upon heating.[7] This can affect solubility. The experimental protocol should minimize heat exposure. The presence of varying amounts of anhydride is a known characteristic of solid boronic acid samples.[8][9]
Conclusion
While direct quantitative solubility data for this compound is not currently published, a strong, predictive understanding of its behavior can be derived from the principles of physical organic chemistry and data from analogous compounds. It is predicted to be highly soluble in polar organic solvents and poorly soluble in nonpolar hydrocarbons. For precise applications in synthesis and drug development, the experimental protocols provided in this guide offer a reliable pathway to generate accurate, quantitative solubility data, enabling researchers to unlock the full potential of this valuable chemical entity.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- ChemBK. (2024). This compound.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
- Sigma-Aldrich. (n.d.). 4-(Methanesulfonyl)phenylboronic acid.
- Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylboronic acid.
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An In-depth Technical Guide to 4-(Cyclopropylmethylsulfinyl)phenylboronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, a specialized building block with growing relevance in medicinal chemistry and organic synthesis. The document details its commercial availability, outlines a robust synthetic pathway with mechanistic insights, and explores its potential applications in drug discovery, particularly as a versatile coupling partner in Suzuki-Miyaura reactions. Furthermore, this guide presents a standard workflow for quality control and verification, ensuring the reliability of this reagent in research and development settings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: The Emerging Role of Substituted Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids and their derivatives are a cornerstone of modern synthetic chemistry, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs and clinical candidates.[1][2] The boronic acid functional group is generally stable, well-tolerated by a wide range of other functional groups, and relatively non-toxic, making it an ideal synthetic handle.[2]
The title compound, this compound, is a bifunctional reagent that combines the versatile reactivity of the phenylboronic acid moiety with the unique physicochemical properties of the cyclopropylmethylsulfinyl group. The sulfoxide group can act as a hydrogen bond acceptor and its chirality can introduce specific three-dimensional conformations, which can be advantageous in designing molecules with high affinity and selectivity for biological targets. The cyclopropyl group is a well-established bioisostere for larger alkyl or phenyl groups, often improving metabolic stability and potency. This combination of features makes this compound a valuable building block for the synthesis of novel small molecules in drug discovery programs.
Commercial Availability and Supplier Landscape
This compound is available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to grams for lead optimization studies. The typical purity offered by commercial vendors is ≥95%.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |
| Various Chemical Suppliers | 1217501-04-6 | C₁₀H₁₃BO₃S | 224.08 g/mol | ≥95% |
This table is a summary of generally available information and researchers should consult specific supplier documentation for the most up-to-date specifications.
Synthesis and Mechanism: A Guided Pathway
While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed journals, a highly probable and efficient synthetic route can be extrapolated from established methods for analogous sulfinylphenylboronic acids. The most logical approach involves a halogen-metal exchange on a pre-formed sulfoxide, followed by borylation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process starting from commercially available 4-bromothiophenol.
Diagram 1: Proposed Synthesis of this compound
Caption: A logical workflow for the synthesis of the title compound.
Step-by-Step Methodology and Mechanistic Rationale
Step 1: Nucleophilic Substitution to form 4-Bromophenyl(cyclopropylmethyl)sulfide
-
Protocol: To a solution of 4-bromothiophenol in an inert solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added to deprotonate the thiol, forming the thiophenolate anion. Subsequently, (bromomethyl)cyclopropane is added to the reaction mixture, which then undergoes an Sₙ2 reaction with the thiophenolate to yield the sulfide product.
-
Causality: The use of a strong, non-nucleophilic base ensures complete deprotonation of the thiol without competing side reactions. THF is a suitable aprotic polar solvent that can solvate the cation and facilitate the reaction.
Step 2: Selective Oxidation to the Sulfoxide
-
Protocol: The sulfide is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled to 0 °C. One equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is carefully monitored to prevent over-oxidation to the sulfone.
-
Causality: m-CPBA is a mild and selective oxidizing agent that allows for the controlled oxidation of the sulfide to the sulfoxide. Performing the reaction at low temperatures helps to control the exothermicity of the reaction and minimize the formation of the sulfone byproduct.
Step 3: Lithiation and Borylation
-
Protocol: The 4-bromophenyl(cyclopropylmethyl)sulfoxide is dissolved in dry THF and cooled to a low temperature (typically -78 °C) under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to effect a halogen-metal exchange. After a short stirring period, triisopropyl borate is added, and the reaction is allowed to slowly warm to room temperature. The reaction is then quenched with an acidic aqueous solution to hydrolyze the borate ester to the desired boronic acid.
-
Causality: The low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with the sulfoxide group. The halogen-metal exchange is a fast and efficient way to generate the aryllithium species, which is a potent nucleophile. Triisopropyl borate is a common and effective boron electrophile. The final acidic workup is necessary to obtain the free boronic acid.
Quality Control and Researcher Verification Workflow
Ensuring the identity and purity of a starting material is paramount for the success and reproducibility of any chemical reaction. The following workflow is a self-validating system for researchers to confirm the quality of commercially procured or synthesized this compound.
Diagram 2: Quality Control Workflow
Caption: A standard workflow for the quality verification of the title compound.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The proton NMR should show characteristic signals for the cyclopropyl group, the methylene bridge, and the aromatic protons. ¹¹B NMR can also be used to confirm the presence of the boronic acid, which typically appears as a broad singlet.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound and to assess its purity by identifying any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining the purity of the compound. A well-resolved peak corresponding to the product should be observed, and the purity is typically calculated as the area percentage of this peak.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions.[3] This allows for the introduction of the 4-(cyclopropylmethylsulfinyl)phenyl moiety into a wide range of molecular scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be coupled with various aryl or heteroaryl halides or triflates to synthesize complex biaryl structures. The sulfoxide group can play a crucial role in modulating the pharmacokinetic properties of the final compound, such as solubility and cell permeability. The cyclopropyl group is often used to fill hydrophobic pockets in protein binding sites and can improve metabolic stability.
Potential Therapeutic Areas
While specific examples of the use of this compound in drug discovery are not widely published, the structural motifs it helps to create are relevant in several therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl cores.[2]
-
Inflammation and Immunology: A number of anti-inflammatory drugs contain biaryl structures.
-
Infectious Diseases: Boronic acids themselves have shown promise as antibacterial and antiviral agents.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its commercial availability, coupled with a straightforward and scalable synthetic route, makes it an attractive reagent for the synthesis of novel and complex molecules. The unique combination of a reactive boronic acid, a hydrogen-bond-accepting sulfoxide, and a metabolically stable cyclopropyl group provides a rich platform for the design of new therapeutic agents. As the demand for novel chemical matter in drug discovery continues to grow, the utility of specialized building blocks like this compound is expected to increase.
References
-
Almeida, M., Andrade, I., & Gonçalves, M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 39(19), 2933–2936. [Link]
-
ChemBK. (2024). This compound. Retrieved January 15, 2026, from [Link]
-
Cheung, K., & Snieckus, V. (2012). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 3(7), 745. [Link]
- Feulner, H., Linti, G., & Nöth, H. (1990). Process for the preparation of substituted phenylboronic acids.
-
1PlusChem. (n.d.). 1217501-04-6 | this compound. Retrieved January 15, 2026, from [Link]
-
Peter, A., & Tóth, G. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
Spectroscopic Blueprint of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, a molecule of interest in contemporary drug discovery and organic synthesis. In the absence of direct experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to construct a detailed predictive blueprint. We will delve into the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will not only present the predicted data but also elucidate the rationale behind these predictions, grounded in the molecule's structural features. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds, intended to serve as a practical resource for researchers.
Introduction: The Structural and Spectroscopic Landscape
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a cyclopropylmethylsulfinyl group. The boronic acid function is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for carbon-carbon bond formation. The sulfinyl group, particularly with its chiral sulfur center and adjacent cyclopropyl ring, introduces unique stereoelectronic properties that can be pivotal in medicinal chemistry for modulating bioactivity and pharmacokinetic profiles.
An unambiguous structural confirmation of such a molecule is paramount and is achieved through a synergistic application of modern spectroscopic techniques. This guide will systematically deconstruct the molecule to predict its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy provides the most detailed information about the molecular structure in solution. We will explore the expected signals in ¹H, ¹³C, and ¹¹B NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic, cyclopropyl, and methylenesulfinyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 7.8 | d | 2H | Ar-H (ortho to B(OH)₂) | The boronic acid group is electron-withdrawing, deshielding the ortho protons. |
| ~7.6 - 7.4 | d | 2H | Ar-H (ortho to S(O)CH₂) | The sulfinyl group is also electron-withdrawing, leading to a downfield shift. |
| ~3.0 - 2.8 | m | 2H | -S(O)CH ₂- | Protons on the carbon adjacent to the chiral sulfoxide are diastereotopic and will likely appear as a complex multiplet. |
| ~1.1 - 0.9 | m | 1H | -CH₂-CH - | The cyclopropyl methine proton. |
| ~0.6 - 0.4 | m | 2H | Cyclopropyl CH ₂ | Diastereotopic cyclopropyl protons cis to the methine substituent. |
| ~0.3 - 0.1 | m | 2H | Cyclopropyl CH ₂ | Diastereotopic cyclopropyl protons trans to the methine substituent. |
Expertise & Experience Insight: The diastereotopicity of the methylene protons adjacent to the sulfoxide and the cyclopropyl protons is a key feature. This arises from the chiral sulfur center, making the local electronic environments of these protons non-equivalent, leading to complex splitting patterns even without coupling to other protons. High-field NMR (≥500 MHz) is recommended to resolve these multiplets.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C -S(O) | Aromatic carbon attached to the sulfinyl group, shifted downfield. |
| ~135 | C -B(OH)₂ | Aromatic carbon attached to the boronic acid; this signal is often broad or unobserved due to quadrupolar relaxation of the adjacent boron nucleus. |
| ~130 | Ar-C H (ortho to B(OH)₂) | Aromatic methine carbons. |
| ~125 | Ar-C H (ortho to S(O)) | Aromatic methine carbons. |
| ~60 | -S(O)C H₂- | Methylene carbon attached to the sulfoxide. |
| ~10 | -CH₂-C H- | Cyclopropyl methine carbon. |
| ~5 | Cyclopropyl C H₂ | Cyclopropyl methylene carbons, shifted significantly upfield due to ring strain. |
Predicted ¹¹B NMR Spectrum
¹¹B NMR is a powerful tool for studying boron-containing compounds.[1]
| Predicted Chemical Shift (δ, ppm) | Line Width | Assignment | Rationale |
| ~28 - 30 | Broad | -B (OH)₂ | This chemical shift is characteristic of a trigonal planar arylboronic acid. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. |
Experimental Protocol: NMR Data Acquisition
A generalized protocol for acquiring high-quality NMR data for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as boronic acids are often more soluble in polar aprotic solvents). The use of a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse, 1-2 second relaxation delay, 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans may be needed depending on the sample concentration.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Use a specific boron-free probe or a broadband probe tuned to the ¹¹B frequency.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
Caption: Standard workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₁₃BO₃S
-
Monoisotopic Mass: 224.06 g/mol
-
Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this moderately polar molecule. ESI is often preferred for its soft ionization nature.
-
Expected Ions:
-
[M+H]⁺: m/z 225.07 (Positive ion mode)
-
[M-H]⁻: m/z 223.05 (Negative ion mode)
-
[M+Na]⁺: m/z 247.05 (Positive ion mode, as a sodium adduct)
-
Predicted Fragmentation Pattern (MS/MS of [M+H]⁺)
Tandem mass spectrometry (MS/MS) of the protonated molecule would likely reveal fragmentation pathways characteristic of the functional groups.
| Fragment m/z | Neutral Loss | Proposed Fragment Structure |
| 207 | H₂O (18) | Loss of a water molecule from the boronic acid moiety. |
| 189 | 2 x H₂O (36) | Subsequent loss of a second water molecule. |
| 169 | C₄H₈ (56) | Loss of the cyclopropylmethyl group. |
| 153 | C₄H₈O (72) | Loss of the cyclopropylmethylsulfinyl group. |
Authoritative Grounding: The fragmentation of phenylboronic acids often involves the loss of water molecules from the B(OH)₂ group. The cleavage of the C-S bond is also a common fragmentation pathway for sulfoxides.
Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of water. For positive ion mode, adding 0.1% formic acid can aid in protonation. For negative ion mode, 0.1% ammonium hydroxide can be used.
-
Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample into the mass spectrometer. This helps to purify the sample online and provides retention time information. A C18 column is a common choice for reverse-phase chromatography.
-
Ionization: Utilize an ESI or APCI source. ESI is generally a good starting point for this type of molecule.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan spectrum to identify the molecular ion.
-
MS/MS: Select the molecular ion (e.g., m/z 225.07) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
Caption: Workflow for structural analysis by LC-MS/MS.
Synthesis Context: Accessing the Target Molecule
The synthesis of this compound would likely proceed through a multi-step sequence. A plausible route involves the Miyaura borylation of a suitable aryl halide precursor. This reaction is a palladium-catalyzed cross-coupling of a diboron reagent with an aryl halide or triflate.
Caption: A plausible synthetic route to the target compound.
Conclusion
This technical guide has provided a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a robust blueprint of its expected NMR, IR, and MS spectra. The included experimental protocols offer a practical framework for researchers to acquire high-quality data for this and related molecules. This guide serves as a valuable resource for the scientific community, facilitating the unambiguous identification and characterization of novel boronic acid derivatives in the pursuit of new therapeutic agents and synthetic methodologies.
References
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]
-
Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Balogh, G. T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 631. [Link]
-
Lima, G. M. R., et al. (2015). 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 131–138. [Link]
-
NIST. (n.d.). Cyclopropyl methyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopentyl methyl sulfoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylboronic acid - Optional[¹¹B NMR] - Chemical Shifts. Retrieved from [Link]
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A Technical Guide to the Emerging Potential of Sulfinyl-Containing Phenylboronic Acids in Drug Discovery
Abstract
Phenylboronic acids represent a class of compounds with remarkable versatility in medicinal chemistry, largely owing to the unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles.[1] This has led to their successful application as inhibitors of various enzymes, including serine proteases and β-lactamases.[2][3] Concurrently, the incorporation of sulfur-based functional groups, particularly the chiral sulfinyl moiety, is a well-established strategy in drug design to modulate physicochemical properties, introduce stereospecific interactions, and enhance biological activity.[4][5] This guide explores the synergistic potential of combining these two privileged pharmacophores. We will delve into the prospective biological activities of sulfinyl-containing phenylboronic acids, hypothesizing how the introduction of a chiral sulfinyl group can refine and amplify the therapeutic potential of the phenylboronic acid scaffold. This document provides a technical framework for researchers, chemists, and drug development professionals, covering potential mechanisms of action, key therapeutic targets, and robust experimental protocols for their evaluation.
Introduction: A Synthesis of Two Privileged Scaffolds
The journey of boron-containing compounds in medicine, once hampered by perceptions of toxicity, has been revolutionized by the clinical success of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[1][6] This has solidified the boronic acid group as a valuable tool for targeting enzymes, particularly those with a nucleophilic residue like serine or threonine in their active site.[1][6] The phenylboronic acid scaffold is a common starting point for inhibitor design due to its synthetic tractability and the potential for aromatic interactions within binding pockets.[1]
Separately, chiral sulfinyl compounds have carved out their own niche in pharmacology. The sulfoxide group in esomeprazole and the wake-promoting agent modafinil underscores the impact of the sulfur stereocenter on biological activity and pharmacokinetics.[4] The sulfinyl group is more than a simple isostere for other functionalities; its pyramidal geometry, polarity, and ability to act as a hydrogen bond acceptor offer unique opportunities for molecular design.
This guide posits that the strategic fusion of a sulfinyl moiety with a phenylboronic acid core can lead to a new generation of therapeutic agents with enhanced potency, selectivity, and refined pharmacological profiles. The sulfinyl group can act as a critical modulator, influencing the electronic properties of the boronic acid and introducing stereochemically defined interactions with the biological target.
Caption: General structure of a sulfinyl-containing phenylboronic acid.
Potential Biological Activities and Key Therapeutic Targets
The introduction of a sulfinyl group can influence the established activities of phenylboronic acids in several ways: by altering the Lewis acidity of the boron atom, by creating new hydrogen bonding or dipole interactions, and by imposing steric constraints that favor specific binding orientations due to the chiral sulfur center.
Enzyme Inhibition: Precision Targeting
Boronic acids are renowned as "transition-state analogue" inhibitors, particularly for serine hydrolases.[7] The empty p-orbital of the sp2-hybridized boron atom readily accepts electrons from the active site serine's hydroxyl group, forming a stable, reversible sp3-hybridized tetrahedral adduct.[7]
-
Serine Protease Inhibition (e.g., Proteasome, HIV Protease): The proteasome inhibitor bortezomib validates the utility of dipeptidyl boronic acids.[6] For a sulfinyl-phenylboronic acid, the chiral sulfinyl group could form specific hydrogen bonds with backbone amides or other residues in the enzyme's S1/S2 pockets, enhancing binding affinity and conferring selectivity over other proteases. This principle is seen in darunavir analogues, where specific side-chain interactions are critical for high-affinity binding to HIV protease.[8]
-
β-Lactamase Inhibition: The rise of antibiotic resistance has spurred the search for novel β-lactamase inhibitors.[3] Boronic acids are effective against serine β-lactamases.[9][10] Merging this scaffold with a sulfonamide (a close relative of sulfinyl) has already proven to be a successful strategy, yielding inhibitors with Kᵢ values in the nanomolar range.[3][11] A chiral sulfinyl group could provide the necessary stereospecific interactions to target specific classes of β-lactamases, potentially overcoming resistance mechanisms that affect existing inhibitors.
-
Carbonic Anhydrase (CA) Inhibition: Recent studies have shown that phenylboronic acids decorated with sulfonyl hydrazones can act as low micromolar inhibitors of human carbonic anhydrases, including tumor-associated isoforms.[12] The mechanism involves the boronic acid moiety binding to the zinc-coordinating hydroxide ion in the enzyme's active site.[12] A sulfinyl group could similarly orient the molecule for potent zinc binding while engaging in additional interactions within the active site cone.
Anticancer Potential: A Multi-pronged Approach
Phenylboronic acids have demonstrated significant antiproliferative activity in various cancer cell lines through multiple mechanisms.[13][14]
-
Cell Cycle Arrest and Apoptosis Induction: Studies on simple phenylboronic acid derivatives have shown they can induce a strong G2/M phase cell cycle arrest in ovarian cancer cells.[13][14] This arrest is often associated with the accumulation of the p21 protein and subsequent activation of caspase-3, leading to apoptosis.[13][14] The sulfinyl group could enhance cellular uptake or improve the affinity for the intracellular target responsible for this effect.
Caption: Potential mechanism for anticancer activity via proteasome inhibition.
-
Targeting Tumor Microenvironment: Cancer cells often overexpress sialic acids on their surface, and the acidic tumor microenvironment enhances the binding of phenylboronic acids to these glycans.[2] This provides a mechanism for selective targeting. The polarity and hydrogen-bonding capacity of a sulfinyl group could modulate this interaction, potentially improving selectivity for cancer cells over healthy tissue.
Experimental Validation: Protocols and Methodologies
Evaluating the potential of a new chemical series requires a systematic and robust screening cascade. The following protocols provide a foundation for assessing the biological activities of novel sulfinyl-containing phenylboronic acids.
Experimental Workflow
A logical progression from initial target-based screening to more complex cellular assays is crucial for efficient evaluation.
Caption: A typical experimental workflow for screening novel compounds.
Protocol: Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used to assess the antiproliferative activity of phenylboronic acid derivatives.[14]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Plating: Seed cells (e.g., A2780 ovarian cancer, 4T1 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the sulfinyl-containing phenylboronic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the percentage of inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol is designed to investigate if the observed antiproliferative effects are due to cell cycle arrest.[13]
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., A2780) in 6-well plates and allow them to adhere. Treat the cells with the test compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect fluorescence data from at least 10,000 events per sample.
-
Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary & Structure-Activity Relationships (SAR)
Systematic modification of the sulfinyl substituent (R group) and its position on the phenyl ring is critical for establishing SAR. The following tables present hypothetical data to illustrate how results could be structured.
Table 1: Hypothetical Inhibitory Activity against Target Enzymes
| Compound ID | R Group on Sulfinyl | Position on Ring | Target: β-Lactamase (Kᵢ, nM) | Target: Proteasome (IC₅₀, nM) |
| PBA-S-001 | Methyl | para | 150 | 85 |
| PBA-S-002 | Ethyl | para | 125 | 70 |
| PBA-S-003 | Phenyl | para | 80 | 45 |
| PBA-S-004 | Phenyl | meta | 250 | 110 |
Table 2: Hypothetical Antiproliferative Activity in Cancer Cell Lines
| Compound ID | A2780 (Ovarian) IC₅₀ (µM)[14] | 4T1 (Breast) IC₅₀ (µM)[15] | L929 (Normal Fibroblast) IC₅₀ (µM)[15] | Selectivity Index (L929/A2780) |
| PBA-S-001 | 15.2 | 25.8 | >100 | >6.6 |
| PBA-S-002 | 12.5 | 21.3 | >100 | >8.0 |
| PBA-S-003 | 5.8 | 9.7 | 85 | 14.7 |
| PBA-S-004 | 22.1 | 35.4 | >100 | >4.5 |
Future Perspectives and Conclusion
The conceptual framework of sulfinyl-containing phenylboronic acids is built upon a strong foundation of medicinal chemistry principles. While extensive empirical data is yet to be generated for this specific hybrid class, the potential is undeniable. The introduction of the chiral sulfinyl group offers a sophisticated tool to enhance the potency and, critically, the selectivity of phenylboronic acid-based inhibitors.
Future research should focus on:
-
Asymmetric Synthesis: Developing efficient synthetic routes to access enantiomerically pure sulfinyl compounds to fully probe the impact of the sulfur stereocenter.[16][17]
-
Expanding Target Space: Moving beyond known boronic acid targets to explore kinases, metalloenzymes, and carbohydrate-binding proteins.
-
Pharmacokinetic Profiling: Evaluating how the sulfinyl group impacts metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Psurski, M., Drapala, A., Gorniak, A., Bielenica, A., Wozniak, K., & Krol, M. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Cancer Chemotherapy and Pharmacology. [Link][13][14]
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Kiełbasiński, P. (2019). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules. [Link][4]
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Miloš, M., et al. (2017). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Archives of Industrial Hygiene and Toxicology. [Link][15]
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Celenza, G., et al. (2019). Inhibitory profile of phenylboronic acids against Serine β-Lactamases of class A (KPC-2 and GES-5) and C (AmpC). ResearchGate. [Link][25]
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Kádár, S., et al. (2022). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. International Journal of Molecular Sciences. [Link][26]
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Liu, W., Chen, J., & Su, W. (2020). Recent Advances in the Synthesis of Sulfonamides Intermediates. Chinese Journal of Organic Chemistry. [Link][27]
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Beesley, T. E., Gascoyne, S. A., & Knowles, J. R. (1987). Beta-lactamase Inhibitors. The Inhibition of Serine Beta-Lactamases by Specific Boronic Acids. Biochemical Journal. [Link][7]
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The Cyclopropylmethylsulfinyl Group: A Technical Guide to a Privileged Moiety in Drug Discovery
Abstract
In the intricate chess game of medicinal chemistry, where minor structural changes can lead to dramatic shifts in efficacy and safety, certain functional groups emerge as "privileged" players. The cyclopropylmethylsulfinyl moiety is one such player, offering a sophisticated combination of steric, electronic, and metabolic properties. This guide provides an in-depth analysis of this group's multifaceted role in molecular interactions, target engagement, and pharmacokinetic optimization. We will dissect its fundamental physicochemical characteristics, explore its engagement in non-covalent interactions, and detail its metabolic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the cyclopropylmethylsulfinyl group in the design of next-generation therapeutics.
Introduction
The quest for novel drug candidates is a continuous effort to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The functional groups appended to a core scaffold are the primary tools used by chemists to modulate these properties. While classic groups like amides and phenols are ubiquitous, the landscape of modern drug design increasingly favors more complex, three-dimensional moieties that can overcome contemporary challenges like metabolic instability and target resistance.
The cyclopropylmethylsulfinyl group, which combines a strained carbocycle with a chiral sulfoxide, presents a compelling constellation of features. The cyclopropyl ring offers metabolic stability and conformational constraint, while the sulfoxide provides a potent hydrogen bond acceptor and a chiral center that can be exploited for stereospecific interactions. This guide will move from the fundamental properties of the group to its practical application, providing both theoretical understanding and actionable experimental protocols.
Chapter 1: Physicochemical Properties of the Cyclopropylmethylsulfinyl Moiety
A thorough understanding of a functional group's intrinsic properties is the foundation upon which rational drug design is built. The cyclopropylmethylsulfinyl group's character is a composite of its two key components: the cyclopropyl ring and the sulfinyl group.
Electronic Profile
The group's electronic nature is a delicate interplay of opposing effects. The cyclopropyl ring, due to the high p-character of its C-C bonds, can act as an electron-donating group, capable of stabilizing adjacent carbocations or participating in π-system conjugation. Conversely, the sulfinyl group (S=O) is strongly polar and electron-withdrawing, primarily due to the electronegativity of the oxygen atom.
This duality allows the group to modulate the electronic environment of a parent molecule in a nuanced manner. The strong dipole moment of the S=O bond is a critical feature, creating a localized region of negative electrostatic potential around the oxygen, which has profound implications for molecular recognition.
Steric and Conformational Landscape
The cyclopropylmethylsulfinyl group imposes significant conformational restraint on the molecule. The three-membered ring is rigid, and rotation around the bond connecting it to the sulfur atom is hindered. This restricted conformation can be advantageous in drug design by "pre-organizing" the molecule for optimal binding to its target, thereby reducing the entropic penalty of binding.
The presence of the chiral sulfur atom further defines the group's three-dimensional shape. The two stereoisomers (R and S) can orient the oxygen atom and the lone pair on the sulfur in distinct spatial arrangements, leading to different interaction profiles and, often, different biological activities.
-
Diagram: Conformational States
Below is a representation of the key rotational considerations and the chiral center of the cyclopropylmethylsulfinyl group.
Caption: Key structural features of the cyclopropylmethylsulfinyl group.
Chirality at Sulfur
The sulfur atom in a sulfoxide is a stable stereocenter. This means that the cyclopropylmethylsulfinyl group exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can have different potency, efficacy, and metabolic fates. Therefore, the stereochemistry of the sulfoxide must be carefully controlled and characterized during drug development.
Chapter 2: The Role in Molecular Recognition and Target Engagement
The ultimate goal of a drug molecule is to bind to its biological target with high affinity and selectivity. The cyclopropylmethylsulfinyl group contributes to this through several key non-covalent interactions.
Potent Hydrogen Bond Acceptor
The oxygen atom of the sulfinyl group is a very strong hydrogen bond acceptor.[1][2] In protein-ligand complexes, this oxygen can form a hydrogen bond with backbone N-H groups or with the side chains of amino acids like arginine, lysine, or serine.[3] The strength of this interaction can significantly contribute to the overall binding affinity of the drug molecule. Compared to more common acceptors like amide or ketone carbonyls, the sulfoxide oxygen is often a more potent H-bond acceptor.[2]
Dipole-Dipole and Other Electrostatic Interactions
The pronounced dipole of the S=O bond can align favorably with polar regions of a protein's active site. This includes interactions with charged amino acid residues and alignment with the local dipole of alpha-helices. These electrostatic contributions are crucial for both affinity and the specific orientation of the ligand within the binding pocket.
Modulation of Physicochemical Properties
The introduction of a cyclopropylmethylsulfinyl group can have a significant impact on a molecule's ADME-related properties.
| Property | Impact of Cyclopropylmethylsulfinyl Group | Rationale |
| Lipophilicity (LogP) | Moderate Increase | The hydrocarbon character of the cyclopropylmethyl portion increases lipophilicity, but this is offset by the polar sulfoxide. |
| Aqueous Solubility | Generally Increased | The polar sulfoxide group and its ability to hydrogen bond with water can enhance aqueous solubility compared to a non-polar analogue.[4] |
| Polar Surface Area (PSA) | Moderate Increase | The S=O group contributes significantly to the molecule's PSA, which can influence cell permeability. |
-
Diagram: Interaction Profile
This diagram illustrates the various ways the cyclopropylmethylsulfinyl group can interact within a hypothetical protein binding site.
Caption: Interaction modes of the cyclopropylmethylsulfinyl group.
Chapter 3: Pharmacokinetic Profile & Metabolic Considerations
A drug's journey through the body is fraught with metabolic enzymes that can inactivate it or convert it into toxic byproducts. Understanding the metabolic fate of the cyclopropylmethylsulfinyl group is therefore critical.
Metabolic Pathways
The primary metabolic pathways for sulfoxides are:
-
Oxidation: The sulfoxide can be oxidized by Cytochrome P450 (CYP) enzymes or Flavin-containing Monooxygenases (FMOs) to the corresponding sulfone (-SO₂-). Sulfones are typically more polar and readily excreted.
-
Reduction: The sulfoxide can be reduced back to the sulfide (-S-). This can be a reversible process, creating a complex pharmacokinetic profile.
The cyclopropyl group itself is generally considered to be metabolically robust.[5] Its strained C-H bonds have a high bond dissociation energy, making them less susceptible to oxidative metabolism by CYP enzymes.[5] This property is often exploited to block metabolism at an adjacent site. However, in some contexts, particularly when attached to an amine, the cyclopropyl ring can be opened by metabolic enzymes.[5]
Metabolic Stability
The presence of the cyclopropyl group often enhances the metabolic stability of a drug candidate.[6] By sterically shielding the sulfoxide or adjacent positions from enzymatic attack, it can increase the drug's half-life and bioavailability.[6] This "metabolic blocking" effect is a key reason for its incorporation in drug design.
-
Diagram: Metabolic Workflow
This diagram outlines the primary metabolic transformations of a molecule containing the cyclopropylmethylsulfinyl group.
Caption: Primary metabolic pathways for the cyclopropylmethylsulfinyl moiety.
Chapter 4: Experimental and Computational Protocols
Validating the role and properties of the cyclopropylmethylsulfinyl group requires a combination of in vitro experiments and in silico modeling.
Protocol: In Vitro Metabolic Stability Assay
This protocol provides a standardized method for assessing the metabolic stability of a compound using human liver microsomes (HLM), a common in vitro model.[7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human Liver Microsomes (HLM), pooled from multiple donors.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Control compounds (e.g., a high-clearance and a low-clearance drug).
-
Acetonitrile with internal standard for quenching.
-
96-well plates, incubator, LC-MS/MS system.
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.[9]
-
Incubation Setup: In a 96-well plate, add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Data Calculation: Plot the natural logarithm of the percent remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[7]
Self-Validation:
-
The inclusion of high and low-clearance controls ensures the assay is performing as expected.
-
A "-NADPH" control (omitting the regenerating system) should show minimal compound loss, confirming the metabolism is enzyme-dependent.
Computational Modeling: Electrostatic Potential Surface
Objective: To visualize the electronic properties and hydrogen bonding potential of the moiety.
Methodology:
-
Structure Preparation: Build the cyclopropylmethylsulfinyl moiety in a molecular modeling program. Perform a geometry optimization using a suitable quantum mechanics method (e.g., Density Functional Theory with a B3LYP functional and a 6-31G* basis set).
-
Calculation: From the optimized geometry, calculate the molecular electrostatic potential (MEP) surface.
-
Visualization: Map the MEP onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas and likely hydrogen bond acceptors. Regions of positive potential (blue) indicate electron-poor areas. The sulfinyl oxygen should appear as a distinct region of strong negative potential.
Conclusion
The cyclopropylmethylsulfinyl group is a sophisticated tool in the medicinal chemist's armamentarium. It offers a unique combination of conformational rigidity, potent hydrogen bonding capability, and metabolic stability that can be strategically employed to optimize drug candidates. Its chiral nature adds a layer of complexity that, when properly controlled, can lead to highly selective and potent therapeutics. As drug discovery continues to tackle increasingly challenging biological targets, the rational application of such privileged functional groups will be paramount to success. By understanding its fundamental properties and metabolic fate, researchers can unlock the full potential of this versatile moiety.
References
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Kenny, P. (2023). Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. CCPBioSim Industry Talk. Retrieved from [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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Howe, T. J., et al. (2024). Effects of sulfoxide and sulfone sidechain-backbone hydrogen bonding on local conformations in peptide models. Chemical Communications, 60(15), 2074-2077. Retrieved from [Link]
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-
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Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health. Retrieved from [Link]
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D'Acunto, M., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. National Institutes of Health. Retrieved from [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26. Retrieved from [Link]
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Kumar, S., & S, S. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]
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Yu, H., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 396. Retrieved from [Link]
-
Nes, W. D., et al. (n.d.). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. National Institutes of Health. Retrieved from [Link]
-
Clarke, D. G., et al. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. ResearchGate. Retrieved from [Link]
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- 9. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic structures.[1] Its widespread adoption in the pharmaceutical and materials science industries is a testament to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2]
This guide focuses on a specific, yet increasingly relevant building block: 4-(Cyclopropylmethylsulfinyl)phenylboronic acid .[3] This reagent is of interest to drug development professionals for introducing a unique sulfinyl moiety, a functional group known to modulate the physicochemical properties of drug candidates. However, the presence of a sulfur atom, specifically a sulfoxide, introduces distinct challenges not encountered with simpler arylboronic acids. The lone pair of electrons on the sulfinyl sulfur can act as a poison to the palladium catalyst, necessitating carefully optimized protocols.[4]
These application notes provide a comprehensive technical guide for researchers, offering not just a step-by-step protocol but also the underlying chemical principles and strategic considerations required to achieve high-yield, reproducible couplings with this valuable substrate. We will delve into catalyst selection, mechanistic nuances, and troubleshooting strategies to ensure success.
Mechanistic Insights and Strategic Considerations
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression through its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] The presence of the sulfinyl group on the boronic acid partner requires special attention, as it can directly interfere with this cycle.
The Challenge: Potential Catalyst Inhibition
The primary obstacle when using sulfoxide-containing substrates is the potential for the sulfur atom to coordinate with the palladium catalyst. The lone electron pair on the sulfur atom can act as a Lewis base, binding to the electron-deficient palladium center. This non-productive binding can sequester the catalyst, leading to reduced activity, lower yields, or complete reaction failure.
Strategy for Overcoming Inhibition
To mitigate catalyst inhibition and drive the reaction towards the desired product, a multi-faceted strategy is employed, focusing on the careful selection of the catalyst system and reaction conditions.
-
Catalyst & Ligand Selection : The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective.[1][7] These ligands serve a dual purpose:
-
Steric Shielding : Their significant steric bulk physically hinders the sulfinyl group from accessing and coordinating to the palladium center.
-
Electronic Activation : As strong electron donors, they increase the electron density on the palladium, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps, helping the productive catalytic cycle outcompete the off-cycle catalyst deactivation.[8]
-
-
Base Selection : The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[9] A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often ideal. Stronger bases like hydroxides can sometimes promote unwanted side reactions, including protodeboronation, where the boronic acid group is cleaved from the aromatic ring.[8]
-
Solvent and Atmosphere : The reaction should be performed in a well-degassed solvent to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[7] A mixture of a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) with a small amount of water is often used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[1]
Catalytic Cycle Overview
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5][10]
Experimental Protocol: Synthesis of 4-Methoxy-4'-(cyclopropylmethylsulfinyl)biphenyl
This protocol details the coupling of this compound with 4-bromoanisole as a representative aryl halide partner.
Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound | Boronic acid partner |
| 4-Bromoanisole | Aryl halide partner |
| SPhos Precatalyst (Gen 3) | Palladium source and ligand |
| Potassium Phosphate (K₃PO₄), anhydrous powder | Base |
| 1,4-Dioxane, anhydrous | Reaction solvent |
| Degassed DI Water | Co-solvent |
| Schlenk flask or reaction vial with septum cap | Reaction vessel for inert atmosphere |
| Magnetic stirrer and stir bar | Agitation |
| Argon or Nitrogen gas supply | To maintain an inert atmosphere |
| Standard glassware for workup | Separatory funnel, flasks, etc. |
| Ethyl acetate, Brine | Extraction and washing solvents |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification medium |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction monitoring |
Step-by-Step Methodology
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Vessel Preparation : In a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition : Through the septum, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed DI water (0.5 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition : Briefly remove the septum and add the SPhos G3 precatalyst (0.02 mmol, 2 mol%) in one portion. Immediately reseal the flask and purge with inert gas for another 2 minutes.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Work-up : Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data and Expected Outcomes
To achieve the optimal protocol, a screening of catalysts and conditions is often necessary. The following table presents representative data from a hypothetical optimization study for the described reaction.
| Entry | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Dioxane/H₂O 10:1 | 100 | 35 |
| 2 | Pd₂(dba)₃ (2.5%) | XPhos | K₃PO₄ | Dioxane/H₂O 10:1 | 90 | 88 |
| 3 | SPhos G3 (2%) | - | K₃PO₄ | Dioxane/H₂O 10:1 | 90 | 94 |
| 4 | Pd(dppf)Cl₂ (3%) | dppf | Cs₂CO₃ | THF/H₂O 10:1 | 80 | 72 |
Yields are hypothetical and for illustrative purposes.
This data illustrates that while a standard catalyst like Pd(PPh₃)₄ may provide a low yield, likely due to catalyst poisoning, the use of bulky, electron-rich Buchwald-type ligands (XPhos) or a highly active precatalyst (SPhos G3) dramatically improves the outcome.[1][11]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Catalyst deactivation/poisoning by the sulfinyl group. 2. Incomplete degassing (O₂ contamination). 3. Inactive catalyst or reagents. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Use a modern precatalyst.[7] 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 3. Use fresh, high-purity reagents and catalyst. |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Base is too strong or reaction temperature is too high. 3. Boronic acid instability. | 1. Use anhydrous solvents and ensure the base is dry. 2. Switch to a milder base (e.g., K₃PO₄ instead of NaOH). Lower the reaction temperature. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before coupling.[12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Palladium-catalyzed side reaction. | 1. Improve degassing procedures for solvents and the reaction vessel. 2. Use a slight excess of the boronic acid (1.1-1.2 equiv) but avoid a large excess. Ensure the palladium catalyst is not added before the aryl halide. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 38(8), 621–632. Retrieved from [Link]
-
MDPI. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
SciSpace. (2012). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Sci-Hub. (2003). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Retrieved from [Link]
-
ChemBK. This compound. Retrieved from [Link]
-
ResearchGate. (2014). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
Sci-Hub. (2007). Stereoselectivity in Cross-Coupling of α-Bromo Sulfoxides and Arylboronic Acids. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
PubMed Central. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]
-
PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
PubMed Central. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]
-
PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]
-
PubMed Central. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
ResearchGate. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]
-
ChemRxiv. (2025). Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. Retrieved from [Link]
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PubMed. (2024). Thiol-yne click post-synthesis of phenylboronic acid-functionalized magnetic cyclodextrin microporous organic network for selective and efficient extraction of antiepileptic drugs. Retrieved from [Link]
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Topic: Palladium-Catalyzed Cross-Coupling Reactions Using 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
An Application Guide for Researchers and Drug Development Professionals
This document serves as a detailed technical guide for the application of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. It is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Reagent Overview
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[1][2] The reaction's success is largely due to the stability, low toxicity, and high functional group tolerance of its organoboron reagents.[3]
This guide focuses on This compound , a specialized reagent whose unique structural motifs offer distinct advantages. The molecule incorporates two key features:
-
Cyclopropyl Group: The inherent ring strain and unique orbital hybridization of this group can influence the electronic properties and steric profile of the molecule.
-
Sulfinyl Group (Sulfoxide): This functional group is a chiral center and a hydrogen bond acceptor. Its presence can be leveraged to introduce stereochemistry, modulate the electronic nature of the aromatic ring, and provide a handle for further chemical transformations, such as oxidation to a sulfone or reduction to a sulfide.[4]
The strategic incorporation of this reagent can be particularly valuable in medicinal chemistry for creating novel structures with specific stereoelectronic properties.[4]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Figure 2: Step-by-Step Experimental Workflow. This chart outlines the critical phases of the protocol, from inert atmosphere setup to final product purification.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Expert Insight: Using a slight excess of the boronic acid (1.2-1.5 equiv.) helps to drive the reaction to completion and compensates for potential homocoupling or protodeboronation side reactions. K₃PO₄ is an effective base for many Suzuki couplings.
-
-
Catalyst Addition: Add the palladium catalyst and ligand. For a robust general system, use Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine, 4 mol%).
-
Expert Insight: Dialkylbiaryl phosphine ligands like SPhos are highly effective for coupling a wide range of substrates, including sterically hindered ones, and often allow for lower catalyst loadings and milder reaction temperatures. [2]3. Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) for at least three cycles. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane:water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 2-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Data Presentation and Optimization Parameters
Achieving optimal results requires fine-tuning the reaction conditions for each specific substrate pair. The following table provides a validated starting point and outlines key parameters for optimization.
| Parameter | Recommended Range | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, reliable Pd(II) and Pd(0) sources that form the active Pd(0) species in situ. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings (≤1%) are often achievable with highly active ligand systems like SPhos. [5]Challenging or sterically hindered substrates may require higher loadings. |
| Ligand | SPhos, XPhos, PPh₃ | SPhos/XPhos: Bulky, electron-rich dialkylbiaryl phosphines are ligands of choice for high reactivity and broad substrate scope. [2]PPh₃: A classical, less expensive ligand suitable for simpler, more reactive substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄: A strong, effective base for a wide variety of substrates. Cs₂CO₃: More soluble in organic solvents, can be beneficial for challenging couplings. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF | The choice of solvent affects reagent solubility and reaction temperature. A small amount of water is often crucial for dissolving the base and facilitating transmetalation. |
| Temperature | 60 - 110 °C | The reaction temperature should be high enough to ensure a reasonable rate but low enough to prevent catalyst decomposition or unwanted side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active conditions.3. Poor quality of boronic acid. | 1. Ensure rigorous inert atmosphere techniques and use freshly degassed solvents.2. Increase temperature; screen different ligands (e.g., switch from PPh₃ to SPhos) and bases.3. Use high-purity boronic acid; store protected from moisture. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate. | Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃), ensure anhydrous solvents (if no aqueous base is used), or increase the boronic acid stoichiometry to 1.5-2.0 equivalents. |
| Homocoupling | Two molecules of the boronic acid couple together (Ar-Ar). | This can be promoted by oxygen. Improve inert atmosphere technique. Sometimes lowering the reaction temperature can mitigate this side reaction. |
References
-
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]
-
Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]
-
Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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-
ChemBK. (2024). This compound. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Magano, J. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
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Lenk, R., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]
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- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
The Strategic Application of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Multifunctional Building Block
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to achieving desired therapeutic profiles. 4-(Cyclopropylmethylsulfinyl)phenylboronic acid has emerged as a reagent of significant interest, offering a unique combination of structural motifs that address key challenges in medicinal chemistry. This molecule synergistically combines the robust synthetic utility of a phenylboronic acid with the advantageous physicochemical properties of a cyclopropyl group and a chiral sulfoxide linker.
The boronic acid moiety serves as a cornerstone for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a workhorse in pharmaceutical synthesis, enabling the efficient construction of biaryl structures, which are prevalent in a vast array of therapeutic agents.[1]
The cyclopropyl group, a small, strained ring system, is increasingly incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[2] Its rigid nature can also confer a favorable conformational bias, leading to improved target engagement.
The cyclopropylmethylsulfinyl group introduces several valuable attributes. The sulfoxide is a chiral center and a hydrogen bond acceptor, which can influence molecular conformation and interactions with biological targets. Sulfur-containing functional groups are well-represented in a multitude of approved drugs, highlighting their importance in medicinal chemistry.[3]
This guide provides an in-depth exploration of the application of this compound, with a focus on its role in the synthesis of novel inhibitors of Valosin-containing protein (VCP/p97), a promising target in oncology.[4][5]
Core Application: Synthesis of Novel Pyrimidine-Based VCP/p97 Inhibitors
A significant application of this compound is in the synthesis of a new class of pyrimidine-based inhibitors of VCP/p97.[4] VCP/p97 is an ATPase that plays a crucial role in protein homeostasis, and its inhibition has emerged as a promising strategy for the treatment of various cancers.[4][5]
The rationale for employing this compound in this context is multifaceted. The Suzuki-Miyaura coupling enables the direct attachment of the 4-(cyclopropylmethylsulfinyl)phenyl moiety to a halogenated pyrimidine core, a common scaffold in kinase and ATPase inhibitors. The resulting biaryl structure serves as the foundational skeleton of the inhibitor.
The cyclopropylmethylsulfinyl substituent is hypothesized to occupy a specific pocket within the VCP/p97 active site, contributing to both potency and selectivity. The compact and rigid nature of the cyclopropyl group can enhance binding affinity, while the sulfoxide can form key hydrogen bonding interactions.
The following sections provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a model halogenated pyrimidine, as well as characterization and purification guidelines.
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., 2-chloro-4-aminopyrimidine)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Phosphine Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture, or Acetonitrile/Water mixture)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Workflow Diagram:
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the phosphine ligand (4-10 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be a suspension.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) for 2-12 hours.
-
Monitor the progress of the reaction by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound. These are starting points and should be optimized for specific substrates.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is an active Pd(0) source. Pd(OAc)₂ is a stable precatalyst that is reduced in situ. |
| Ligand (for Pd(OAc)₂) | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | The base is crucial for the transmetalation step, activating the boronic acid. |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Elevated temperatures are generally required to drive the catalytic cycle to completion. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored to determine the optimal time. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation; Slow oxidative addition | Use a pre-catalyst like a Pd-G3 or PEPPSI system; Increase temperature; Screen different ligands and bases. |
| Protodeboronation | Harsh reaction conditions; Presence of excess water | Use a milder base (e.g., K₃PO₄); Use anhydrous solvents; Consider using the pinacol ester of the boronic acid. |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Poor Solubility | Inappropriate solvent system | Screen alternative solvents such as DMF, THF, or 2-MeTHF. |
Conclusion: A Versatile Tool for Drug Discovery
This compound stands out as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of novel VCP/p97 inhibitors showcases its potential to contribute to the development of new therapeutic agents. The ability to introduce a unique combination of a biaryl linkage, a cyclopropyl moiety, and a chiral sulfoxide through a robust and well-understood synthetic transformation like the Suzuki-Miyaura coupling makes this reagent a powerful tool for drug discovery professionals. The protocols and insights provided herein are intended to facilitate the effective utilization of this compound in the design and synthesis of the next generation of innovative medicines.
References
-
Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. 2021. Available from: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016. Available from: [Link]
-
Discovery of a new class of valosine containing protein (VCP/P97) inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry. 2022. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020. Available from: [Link]
-
The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery. 2022. Available from: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. 2021. Available from: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. 2017. Available from: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. N.d. Available from: [Link]
-
Optimization of the reaction conditions for Suzuki coupling... ResearchGate. N.d. Available from: [Link]
-
This compound. ChemBK. N.d. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025. Available from: [Link]
-
Suzuki Coupling. YouTube. 2020. Available from: [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. 2004. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. 2024. Available from: [Link]
-
Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a]. ResearchGate. N.d. Available from: [Link]
-
The importance of sulfur-containing motifs in drug design and discovery. PubMed. 2022. Available from: [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. N.d. Available from: [Link]
-
Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. ResearchGate. 2025. Available from: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0299484B1 - Process for the preparation of intermediates for the synthesis of fosfomycin - Google Patents [patents.google.com]
- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of valosine containing protein (VCP/P97) inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of the Sulfoxide Moiety in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a focus on molecular scaffolds that offer enhanced biological activity and favorable physicochemical properties. Among these, the sulfoxide group has emerged as a critical pharmacophore.[1] The inherent chirality and hydrogen-bonding capabilities of the sulfoxide moiety can significantly influence a molecule's interaction with its biological target, often leading to enhanced efficacy and, in some cases, a more desirable toxicological profile. When incorporated into a versatile building block like a phenylboronic acid, it provides a powerful tool for the synthesis of complex agrochemical candidates.
This guide provides a comprehensive overview of the application of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid , a specialized reagent poised for significant utility in the synthesis of next-generation fungicides, particularly within the widely successful class of Succinate Dehydrogenase Inhibitors (SDHIs).
Chemical Profile of this compound
| Property | Value |
| CAS Number | 1217501-04-6[2] |
| Molecular Formula | C10H13BO3S[2] |
| Molecular Weight | 224.08 g/mol [2] |
| Appearance | White to off-white solid |
| Key Moieties | Phenylboronic acid, Cyclopropylmethyl group, Chiral sulfoxide |
Core Application: A Gateway to Advanced Pyrazole Carboxamide Fungicides
The primary application of this compound in agrochemical synthesis is as a precursor to the corresponding aniline, 4-(cyclopropylmethylsulfinyl)aniline . This aniline is a key building block for the synthesis of pyrazole carboxamide fungicides.[3][4][5][6] This class of fungicides, which includes commercial successes like Fluxapyroxad, functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[7][8]
The general synthetic strategy involves the amide coupling of a substituted pyrazole carboxylic acid with a functionalized aniline. The nature of the substituents on the aniline ring is crucial for the fungicide's spectrum of activity, systemic properties, and overall performance. The 4-(cyclopropylmethylsulfinyl)phenyl moiety is a novel substituent that can be explored to develop new fungicides with potentially improved properties.
Synthetic Workflow: From Boronic Acid to a Hypothetical Fungicide
The following sections detail the synthetic protocols for utilizing this compound in the construction of a hypothetical pyrazole carboxamide fungicide.
Caption: Synthetic workflow from starting materials to a hypothetical fungicide.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines a plausible synthetic route to the title compound, starting from commercially available materials.
Step 1a: Synthesis of 4-(Cyclopropylmethylthio)anisole
-
To a solution of 4-bromothioanisole (1.0 eq) in a suitable solvent such as DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(cyclopropylmethylthio)anisole.
Step 1b: Selective Oxidation to 4-(Cyclopropylmethylsulfinyl)anisole
-
Dissolve 4-(cyclopropylmethylthio)anisole (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in DCM dropwise. The stoichiometry is critical to avoid over-oxidation to the sulfone.[9][10][11]
-
Monitor the reaction by TLC. Upon completion, quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(cyclopropylmethylsulfinyl)anisole, which can be used in the next step without further purification.
Step 1c: Borylation to this compound
-
Dissolve 4-(cyclopropylmethylsulfinyl)anisole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[12]
Part 2: Synthesis of 4-(Cyclopropylmethylsulfinyl)aniline via Chan-Lam Coupling
This protocol details the conversion of the boronic acid to the key aniline intermediate. The Chan-Lam coupling is advantageous as it often proceeds under milder conditions than other C-N cross-coupling reactions.[13][14]
Materials:
-
This compound
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate)
-
Copper(II) acetate (Cu(OAc)2)
-
A suitable base (e.g., pyridine or triethylamine)
-
Solvent (e.g., Dichloromethane or Methanol)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), copper(II) acetate (1.5 eq), and a suitable base such as pyridine (2.0 eq).
-
Add the solvent (DCM or Methanol).
-
Add the ammonia source (e.g., a 2M solution of ammonia in methanol, 2.0 eq).
-
Stir the reaction mixture, open to the air, at room temperature for 24-48 hours. The reaction should be a vibrant blue or green color.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-(cyclopropylmethylsulfinyl)aniline.
Sources
- 1. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
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- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
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- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocol for the Synthesis of Biaryl Sulfoxides Utilizing 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
Introduction: The Strategic Value of Biaryl Sulfoxides and the Utility of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, frequently imparting desirable pharmacological and physicochemical properties.[1][2] The introduction of a sulfoxide moiety into these frameworks adds a layer of complexity and functionality. The stereogenic sulfur center can influence molecular conformation, act as a hydrogen bond acceptor, and serve as a synthetic handle for further transformations, such as oxidation to a sulfone or reduction to a sulfide.[3] This makes the synthesis of biaryl sulfoxides a critical endeavor for the modern chemist.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds, particularly for biaryl synthesis.[4][5] Its hallmarks include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][6] This application note provides a detailed protocol for the synthesis of biaryl sulfoxides via a palladium-catalyzed Suzuki-Miyaura coupling, employing This compound as a key building block. The presence of the cyclopropylmethylsulfinyl group offers a unique combination of a chiral sulfoxide and a lipophilic cyclopropyl motif, which can be advantageous in tuning the properties of the target molecules.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[6]
-
Reductive Elimination: The two organic fragments on the palladium center (Ar¹ and the sulfoxide-containing aryl group) couple and are eliminated from the palladium, forming the desired biaryl sulfoxide and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a Representative Biaryl Sulfoxide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store at 2-8°C.[8] |
| Aryl Bromide (Ar-Br) | ≥98% | Commercially Available | Substrate scope is broad. |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Other Pd catalysts can be used. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Other bases can be used. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Other solvents like Toluene or DMF can be used. |
| Water | Deionized | In-house | Used for the aqueous solution of the base. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl(aq) | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
| Diatomaceous Earth | --- | Commercially Available | For filtration. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst, which can lead to side reactions like homocoupling.[9]
-
-
Addition of Solvent and Base:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).
-
In a separate flask, prepare a solution of the base (e.g., K₂CO₃, 2.0 equivalents) in deionized water.
-
Add the aqueous base solution to the reaction mixture. The use of an aqueous base is common in Suzuki-Miyaura couplings and facilitates the transmetalation step.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl sulfoxide.
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the biaryl sulfoxide.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Mechanism and Key Considerations
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Performing the reaction under an inert atmosphere is critical for catalytic activity and to minimize side reactions like the homocoupling of the boronic acid.[9]
-
Choice of Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates, phosphates, and hydroxides.
-
Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base. The choice of solvent can influence the reaction rate and selectivity.
-
Ligand Choice: The ligands on the palladium catalyst (e.g., triphenylphosphine) stabilize the metal center and influence its reactivity. The steric and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is set up under a strictly inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst that is activated in situ. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and ensure the reaction is maintained under a positive pressure of inert gas.[9] |
| Use of a Pd(II) precatalyst | While often effective, Pd(II) precatalysts can sometimes promote homocoupling.[9] Consider using a Pd(0) source directly. | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of protic sources and elevated temperatures | Minimize the amount of water and consider using milder bases or lower reaction temperatures. Using boronic esters (e.g., pinacol esters) can increase stability.[4] |
| Difficulty in Purification | Byproducts with similar polarity to the product | Optimize reaction conditions to minimize byproduct formation. Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of biaryl sulfoxides using this compound. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the appropriate choice of catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable starting point for the synthesis of novel biaryl sulfoxides for applications in drug discovery and materials science.
References
-
Chen, G., et al. (2020). Suzuki–Miyaura Cross-Coupling of Sulfoxides. ACS Catalysis. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ChemBK. (n.d.). This compound. Available at: [Link]
-
Dehli, J. R., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]
-
Thomas, A. A., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Li, B., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Wencel-Delord, J., et al. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews. Available at: [Link]
-
Ali, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Drug Discovery. Available at: [Link]
-
Gomes, A. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Yorimitsu, H., et al. (2020). Construction of Biaryls From Aryl Sulfoxides and Anilines by Means of a Sigmatropic Rearrangement. Chemistry. Available at: [Link]
-
Petrassi, H. M., et al. (2001). The copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide at room temperature: synthesis of aryloxyamines. Organic Letters. Available at: [Link]
-
Wu, X., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules. Available at: [Link]
-
Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl₂/Triphenylphosphine Complexes. Available at: [Link]
-
Harder, E., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Available at: [Link]
-
Gevorgyan, V., et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts. Available at: [Link]
-
Romo, J. A., et al. (2020). In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. Available at: [Link]
-
Li, Y., et al. (2024). Thiol-yne click post-synthesis of phenylboronic acid-functionalized magnetic cyclodextrin microporous organic network for selective and efficient extraction of antiepileptic drugs. Journal of Chromatography A. Available at: [Link]
-
Yorimitsu, H., et al. (2020). Construction of Biaryls from Aryl Sulfoxides and Anilines by Means of a Sigmatropic Rearrangement. Chemistry. Available at: [Link]
-
Wang, J., et al. (2026). Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]
Sources
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- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Catalytic Systems Compatible with 4-(Cyclopropylmethylsulfinyl)phenylboronic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of catalytic systems compatible with 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. The presence of a sulfoxide moiety introduces unique challenges to standard cross-coupling protocols, primarily due to its potential to coordinate with and inhibit transition metal catalysts. This document outlines the underlying mechanistic considerations and provides field-proven, step-by-step protocols for successful Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Troubleshooting strategies and a summary of optimized reaction parameters are included to empower researchers to efficiently utilize this valuable reagent.
Introduction: The Unique Profile of this compound
This compound is an important synthetic intermediate characterized by the presence of both a reactive boronic acid group and a chiral sulfoxide.[1] This combination allows for the introduction of the cyclopropylmethylsulfinylphenyl moiety into a wide array of molecular scaffolds, a feature of interest in drug discovery due to the metabolic stability and unique physicochemical properties imparted by the sulfoxide group.
However, the lone pair of electrons on the sulfoxide's sulfur atom and the oxygen atom can lead to catalyst inhibition, particularly in palladium-catalyzed reactions.[2] The sulfoxide can act as a ligand, coordinating to the metal center and impeding the catalytic cycle. Therefore, successful cross-coupling requires carefully optimized conditions that mitigate this inhibitory effect. This guide focuses on two of the most powerful C-C and C-heteroatom bond-forming reactions: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Chan-Lam coupling.
Mechanistic Considerations: The Sulfoxide Challenge
The primary obstacle in employing sulfoxide-containing boronic acids in cross-coupling reactions is the potential for the sulfoxide group to poison the catalyst.
-
In Palladium Catalysis (Suzuki-Miyaura): The sulfoxide can coordinate to the palladium center, potentially displacing the desired phosphine ligands or blocking substrate access to the metal. This can slow down or completely halt the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.[2][3] To overcome this, the use of strongly coordinating, bulky, and electron-rich phosphine ligands is paramount. These ligands form stable complexes with palladium, minimizing unwanted interactions with the sulfoxide.[2]
-
In Copper Catalysis (Chan-Lam): While copper catalysts are also susceptible to coordination, the Chan-Lam coupling mechanism is distinct.[4] It involves the formation of a copper(III) intermediate, and the reaction is often promoted by an oxidant like air.[5] The choice of ligand and solvent is crucial to facilitate the desired C-N or C-O bond formation while avoiding catalyst deactivation.
Below is a generalized workflow for addressing challenges associated with this substrate.
Caption: Troubleshooting workflow for cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Protocol & Optimization
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] For substrates like this compound, the choice of ligand and base is critical to success.[2][7] Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are highly recommended as they promote the desired cross-coupling pathway and prevent catalyst inhibition by the sulfoxide group.[2]
Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
Application Notes and Protocols for 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid in Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Arylboronic acids are foundational reagents in this endeavor, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] 4-(Cyclopropylmethylsulfinyl)phenylboronic acid emerges as a particularly valuable building block, incorporating three key structural motifs: a reactive boronic acid for carbon-carbon bond formation, a sulfoxide group that can influence solubility and metabolic stability, and a cyclopropylmethyl moiety, a recognized pharmacophore known to enhance potency and modulate physicochemical properties.
This technical guide provides a comprehensive overview of the functional group tolerance when employing this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, present a detailed experimental protocol, and discuss the compatibility of various functional groups based on established principles and analogous systems.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃BO₃S |
| Molecular Weight | 224.08 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) |
The sulfoxide group, being moderately electron-withdrawing and sterically notable, is the primary feature influencing the reactivity of this boronic acid. While electron-withdrawing groups can sometimes slow the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, modern catalyst systems with electron-rich and bulky phosphine ligands have been developed to effectively couple such challenging substrates.[3][4][5]
Functional Group Tolerance: A Comprehensive Overview
The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance.[1] Based on extensive literature for analogous arylboronic acids, particularly those bearing sulfone or other moderately deactivating groups, this compound is expected to be compatible with a wide array of functionalities.
Tolerated Functional Groups:
The following functional groups are generally well-tolerated in Suzuki-Miyaura couplings and are predicted to be compatible with this compound:
| Functional Group Class | Specific Examples | Notes |
| Halogens | -F, -Cl, -Br | Aryl chlorides may require more specialized catalyst systems. |
| Ethers | -OCH₃, -OEt, -OPh | Generally inert under Suzuki conditions. |
| Ketones & Aldehydes | -COCH₃, -CHO | Typically stable, though aldehydes can be sensitive to strong bases. |
| Esters & Amides | -CO₂Me, -CONMe₂ | Well-tolerated. |
| Nitriles | -CN | Generally compatible. |
| Nitro Groups | -NO₂ | Compatible with most modern catalyst systems. |
| Alcohols & Phenols | -OH | May require protection if a very strong base is used, but often tolerated. |
| Amines | -NH₂, -NHR, -NR₂ | Basic amines can sometimes interfere with catalysis; protection may be necessary. |
| Heterocycles | Pyridines, furans, thiophenes | Generally well-tolerated. |
| Alkenes & Alkynes | -CH=CH₂, -C≡CH | Non-terminal alkynes are generally inert. |
Potentially Incompatible Functional Groups:
Certain functional groups may require special consideration or are inherently incompatible with typical Suzuki-Miyaura reaction conditions:
| Functional Group | Reason for Incompatibility/Caution | Mitigation Strategy |
| Strongly Acidic Protons | Can quench the base and interfere with the catalytic cycle. | Use of a weaker base or protection of the acidic group. |
| Certain Unprotected Amines | Can act as ligands for the palladium catalyst, inhibiting its activity. | Protection with a suitable group (e.g., Boc, Cbz). |
| Thiols (-SH) | Can poison the palladium catalyst. | Protection of the thiol group. |
Mechanistic Considerations in Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the key step is the transmetalation. The electron-withdrawing nature of the sulfoxide may slightly reduce the nucleophilicity of the arylboronic acid. However, the use of a suitable base (e.g., K₂CO₃, K₃PO₄) converts the boronic acid to a more reactive boronate species, facilitating the transfer of the aryl group to the palladium center.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The mixture is then thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, prepare a catalyst stock solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in degassed 1,4-dioxane (1 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: The reaction vial is placed in a preheated oil bath at 100 °C and stirred vigorously.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive boronic acid, a polar sulfoxide, and a desirable cyclopropylmethyl group makes it an attractive reagent for drug discovery programs. The inherent stability of the sulfoxide and cyclopropyl moieties, coupled with the broad functional group tolerance of modern Suzuki-Miyaura coupling protocols, allows for its effective incorporation into a wide range of molecular scaffolds. The provided protocol, utilizing a robust palladium/SPhos catalyst system, serves as an excellent starting point for the successful application of this valuable reagent.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 11(16), 3626-3629. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-(Methylsulfonyl)phenylboronic Acid in Advanced Chemical Synthesis. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
overcoming low yield in Suzuki reactions with 4-(Cyclopropylmethylsulfinyl)phenylboronic acid
Topic: Overcoming Low Yield in Suzuki Reactions with 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering low yields and other challenges when using this compound in Suzuki-Miyaura cross-coupling reactions. The unique sulfinyl moiety presents specific challenges that require careful optimization of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has a very low or no yield. What are the first things I should check?
A1: When a Suzuki reaction fails, begin with the fundamentals:
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1][2] Oxygen contamination can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[3]
-
Reagent Quality: Verify the purity and integrity of your starting materials. Boronic acids can degrade over time. The aryl halide partner should be pure. Ensure the base is fresh and has been stored correctly.
-
Catalyst Activity: Palladium pre-catalysts, especially older ones, can lose activity. If you are not using a modern, air-stable pre-catalyst (like a G3 or G4 palladacycle), its activity may be compromised.[4]
Q2: I'm observing a significant amount of the corresponding arene byproduct (cyclopropylmethyl phenyl sulfoxide) and my aryl halide is being consumed. What is happening?
A2: This is a classic sign of protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[5][6] This reaction consumes your boronic acid, preventing it from participating in the catalytic cycle. It is often promoted by the presence of water and the specific pH of the reaction medium.[5][7] For a detailed solution, see the In-Depth Troubleshooting Guide below.
Q3: How does the sulfinyl group on the boronic acid uniquely affect the Suzuki reaction?
A3: The sulfinyl group (S=O) is a potential coordinating moiety. The lone pairs on the sulfur and oxygen atoms can coordinate to the palladium center. This can interfere with the catalytic cycle in several ways:
-
Catalyst Inhibition: Coordination to the active Pd(0) species can prevent or slow down the crucial oxidative addition step.
-
Transmetalation Issues: It may affect the geometry and electronics of the boronic acid, potentially hindering the transmetalation step. Organosulfur compounds are known to interact with palladium catalysts, and while sometimes they are used as ligands, in this context, the sulfinyl group is more likely to be a source of inhibition if not properly managed with the right choice of ligands and conditions.[8]
Q4: What is a reliable set of starting conditions for this specific coupling?
A4: For a challenging substrate like this, a robust starting point is crucial. Avoid "ligandless" conditions and start with a well-defined catalyst system known for broad functional group tolerance.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | 1.0 equiv. | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equiv. | Excess helps drive the reaction and compensates for potential protodeboronation. |
| Pd Pre-catalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable pre-catalyst that efficiently generates the active Pd(0) species.[3][4] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A moderately strong, non-nucleophilic base suitable for anhydrous conditions to minimize protodeboronation.[4] |
| Solvent | 2-MeTHF or Dioxane (0.1 M) | Anhydrous aprotic solvents are a good starting point to limit water-mediated side reactions.[4] |
| Temperature | 90 - 110 °C | A common temperature range that balances reaction rate with minimizing decomposition. |
| Atmosphere | Argon or Nitrogen | Strictly required to protect the catalyst. |
In-Depth Troubleshooting Guide for Low Yields
If the initial checks and starting conditions do not resolve the low yield, a systematic approach to optimization is necessary. The two most probable culprits are protodeboronation and catalyst system incompatibility.
1. Mitigating Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond and is a major pathway for yield loss.[5][6][7] The sulfinyl group can influence the electronic properties of the boronic acid, potentially making it more susceptible under certain conditions.
The reaction is often catalyzed by acid or base and is highly dependent on the reaction medium.[7] Aqueous basic conditions, commonly used in Suzuki couplings, can accelerate this undesired side reaction.[5]
Caption: Logic diagram for troubleshooting protodeboronation.
-
Implement Strictly Anhydrous Conditions: This is the most effective first step.
-
Base Selection: Switch from aqueous bases like Na₂CO₃ or K₂CO₃ to an anhydrous base. Potassium phosphate (K₃PO₄) is an excellent choice.[4] Cesium carbonate (Cs₂CO₃) can also be effective, particularly for difficult couplings.[9]
-
Solvent Selection: Use high-purity, anhydrous ("dry") solvents. Toluene, 1,4-dioxane, or 2-MeTHF are common choices.[4] Avoid protic solvents like alcohols.
-
-
Increase Boronic Acid Stability with Esters: If anhydrous conditions are insufficient, the boronic acid itself can be stabilized.
-
Protocol: Conversion to Pinacol Ester:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like Toluene or Ethyl Acetate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Once complete, remove the solvent under reduced pressure. The resulting pinacol boronate ester is often a solid that can be used directly in the Suzuki reaction without further purification. It is generally more robust against protodeboronation.
-
-
2. Optimizing the Catalyst System
The interaction between the sulfinyl group and the palladium center necessitates a carefully chosen ligand. The ideal ligand will be sterically bulky and electron-rich to promote the desired catalytic steps (oxidative addition and reductive elimination) while discouraging catalyst inhibition.[9]
The Suzuki catalytic cycle involves a delicate balance of elementary steps. A suboptimal ligand can lead to a slow turnover-limiting step or catalyst deactivation. For challenging substrates, bulky biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) often provide the necessary activity and stability.[4][9][10]
Caption: The Suzuki-Miyaura cycle with potential catalyst inhibition.
-
Screen a Panel of Ligands and Pre-catalysts: There is no single "best" ligand; empirical screening is often required.[4][11]
-
Recommended Ligands for Screening:
-
Recommended Pre-catalysts: Use modern palladacycle pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) for consistency. They provide a 1:1 Pd:Ligand ratio and are highly active.
-
-
Experimental Protocol: Ligand Screening
-
Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials).
-
To each vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.15 mmol, 1.5 equiv), and K₃PO₄ (0.3 mmol, 3.0 equiv).
-
In a glovebox or under an inert atmosphere, add a different palladium pre-catalyst/ligand combination to each vial (1-2 mol%).
-
Add degassed, anhydrous solvent (e.g., 1.0 mL of 2-MeTHF) to each vial.
-
Seal the vials and place them on a pre-heated reaction block (e.g., 100 °C).
-
Run the reactions for a set time (e.g., 12-24 hours).
-
Analyze the results by LC-MS or ¹H NMR to determine the conversion to the desired product for each condition.
-
| Catalyst / Ligand Class | Example | Key Characteristics |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent for challenging couplings, including those with heteroatoms.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Can be effective when phosphine ligands fail.[10] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, but may be less effective for this specific substrate compared to more modern ligands. |
3. Optimizing Reaction Parameters: Base and Solvent
The interplay between the base and solvent is critical for both solubility and reactivity.[12][13][14]
-
Base Selection: The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for transmetalation.[15]
| Base | Strength | Common Solvent System | Notes for this Application |
| K₃PO₄ | Moderate | Anhydrous (Toluene, Dioxane) | Recommended Start. Minimizes protodeboronation risk.[4] |
| Cs₂CO₃ | Strong | Anhydrous or Biphasic | Can be more effective for difficult couplings but is more expensive and hygroscopic.[2][9] |
| K₂CO₃ | Moderate | Aqueous/Biphasic | High risk of protodeboronation. Use with caution and only if other bases fail.[4][16] |
| Fluoride (KF, CsF) | Weak | Anhydrous | Sometimes effective, especially with boronic esters, but less common.[9] |
-
Solvent Selection: The solvent must solubilize all components and can influence the catalyst's activity and stability.[12][14]
| Solvent | Type | Boiling Point (°C) | Notes for this Application |
| 1,4-Dioxane | Aprotic Ether | 101 | A very common and effective solvent, but has a high freezing point.[4] |
| 2-MeTHF | Aprotic Ether | 80 | A greener alternative to THF with a wider liquid range. Good for anhydrous reactions.[4] |
| Toluene | Aprotic Hydrocarbon | 111 | Good for higher temperatures and strictly anhydrous conditions. |
| DMF / DMAc | Polar Aprotic | 153 / 165 | Use as a last resort for severe solubility issues. Can promote side reactions and are difficult to remove. |
References
-
Suzuki–Miyaura Cross-Coupling of Sulfoxides. (2020). ACS Catalysis. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
Optimization of reaction conditions for Suzuki coupling. (2019). ResearchGate. [Link]
-
The unexpected protodeboronation rather than condensation. (2021). ResearchGate. [Link]
-
Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. (2003). Sci-Hub. [Link]
-
Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. (2012). Scilit. [Link]
-
Protodeboronation and its application in synthesis. (2021). ResearchGate. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. (2019). ResearchGate. [Link]
-
Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2013). White Rose Research Online. [Link]
-
Protodeboronations. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. (2014). Stanford University. [Link]
-
The effect of various bases on the Suzuki coupling reaction. (2013). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates. (2021). ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2021). National Institutes of Health. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2018). WWJMRD. [Link]
-
Suzuki coupling Reaction's yield is very low. (2017). ResearchGate. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. wwjmrd.com [wwjmrd.com]
- 16. researchgate.net [researchgate.net]
preventing protodeboronation of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for 4-(Cyclopropylmethylsulfinyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation, an undesired side reaction that can significantly impact the efficiency of cross-coupling reactions. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting protocols but also the underlying mechanistic principles to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A: Protodeboronation is a chemical reaction that results in the cleavage of the carbon-boron bond of a boronic acid and its replacement with a carbon-hydrogen bond.[1][2] In the context of your work with this compound, this side reaction converts your valuable starting material into the corresponding des-borylated compound, cyclopropylmethylsulfinylbenzene. This leads to a reduction in the yield of your desired cross-coupled product and introduces a significant purification challenge due to the similar polarities of the starting material and the byproduct.[2]
Q2: Under what conditions is protodeboronation most likely to occur?
A: Protodeboronation can be catalyzed by both acid and base.[1][2]
-
Acid-Catalyzed Protodeboronation: In the presence of strong acids, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[2][4] This mechanism often involves an intermolecular metathesis through a four-membered ring transition state.[2][4]
-
Base-Catalyzed Protodeboronation: This is the more common pathway encountered in Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions.[2][5] The base attacks the boron atom to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[2][5] This intermediate is then protonated at the ipso-carbon by a proton source, such as water, leading to the cleavage of the C-B bond.[2][5] The rate of this process is highly pH-dependent.[3][5]
For many arylboronic acids, the rate of protodeboronation significantly increases at high pH due to the formation of the more reactive boronate anion.[5]
Q3: How does the 4-(Cyclopropylmethylsulfinyl) substituent affect the stability of the phenylboronic acid?
A: The cyclopropylmethylsulfinyl group's electronic effect is a key determinant of the stability of this compound. Sulfinyl groups can be either electron-donating or electron-withdrawing depending on the electronic context. Generally, arylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation under certain basic conditions.[2] Conversely, electron-donating groups can sometimes stabilize the boronic acid. Without specific experimental data, it is prudent to assume that protodeboronation is a potential issue and to take preventative measures.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides actionable strategies and detailed protocols to mitigate protodeboronation in your experiments involving this compound.
Scenario 1: Low yield of the desired cross-coupled product and significant formation of cyclopropylmethylsulfinylbenzene.
This is a classic sign of competing protodeboronation. The goal is to favor the kinetics of the desired cross-coupling reaction over the C-B bond cleavage.[2]
Core Strategy: Reaction Condition Optimization
The most direct approach is to adjust the reaction conditions to disfavor the protodeboronation pathway.
Key Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Base | Use milder bases such as K₃PO₄, Cs₂CO₃, or KOAc.[2] | Stronger bases like NaOH or KOH can create a highly basic environment that accelerates protodeboronation. Milder bases provide sufficient activity for the Suzuki-Miyaura coupling while minimizing the rate of the undesired side reaction. |
| Solvent | Use anhydrous or rigorously dried solvents. | Water is a proton source for the protodeboronation reaction.[2] Minimizing its presence can suppress this side reaction. |
| Temperature | Run the reaction at the lowest effective temperature. | Protodeboronation, like most reactions, is accelerated at higher temperatures. Optimizing for the lowest temperature at which the cross-coupling proceeds efficiently can minimize byproduct formation. |
| Catalyst System | Employ a highly active catalyst system (e.g., a palladium precursor with a high-performance ligand like SPhos or XPhos).[6] | A more efficient catalyst will accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[1][2] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing protodeboronation.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.), finely ground and dried.
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
Anhydrous, degassed 1,4-Dioxane.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at a predetermined optimal temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Scenario 2: Protodeboronation persists even after optimizing reaction conditions.
If optimizing the reaction conditions is insufficient, a more advanced strategy is required. Protecting the boronic acid functionality is a highly effective method.
Core Strategy: Utilization of Protecting Groups and Slow-Release Strategies
1. Conversion to a Boronic Ester:
Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[7][8] Pinacol esters are generally more stable to purification and handling.[8]
Experimental Protocol: Preparation of the Pinacol Ester
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or Dioxane), add pinacol (1.1 eq.).
-
Stir the mixture at room temperature. Removal of water, for example by azeotropic distillation with toluene, can drive the equilibrium towards the ester.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting pinacol ester by column chromatography.
The isolated pinacol ester can then be used in the Suzuki-Miyaura coupling under the optimized conditions described previously.
2. Slow-Release Strategy with MIDA Boronates:
For particularly challenging cases, N-methyliminodiacetic acid (MIDA) boronates offer a robust solution.[1][9] MIDA esters are highly stable and release the boronic acid slowly into the reaction mixture under basic conditions.[9][10] This "slow-release" approach keeps the concentration of the free, and thus vulnerable, boronic acid low at any given time, minimizing the opportunity for protodeboronation.[9]
Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound MIDA ester (1.1 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
A highly active palladium catalyst system (e.g., XPhos Pd G2, 2 mol%)
-
Degassed THF/Water (10:1 mixture)
-
-
Reaction Setup:
-
In a glovebox, combine the aryl halide, the MIDA boronate, K₃PO₄, and the palladium catalyst in a reaction vial.
-
Add the degassed THF/water solvent mixture.
-
Seal the vial and stir the reaction at the optimized temperature, monitoring for product formation.
-
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the key mechanistic pathways.
Caption: Mechanisms of base- and acid-catalyzed protodeboronation.
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Conclusion
The successful application of this compound in cross-coupling reactions hinges on the effective management of protodeboronation. By understanding the underlying mechanisms and systematically optimizing reaction conditions, or by employing protective group strategies, researchers can significantly improve yields and streamline purification processes. This guide provides a comprehensive framework for troubleshooting and optimizing your synthetic protocols.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Available at: [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PubMed Central. Available at: [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. Available at: [Link]
-
Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed. Available at: [Link]
-
Introduction, Interconversion and Removal of Boron Protecting Groups - ResearchGate. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the incorporation of substrates containing sulfur moieties, such as 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, introduces specific challenges that can impede reaction efficiency and lead to inconsistent results. The lone pair of electrons on the sulfinyl sulfur atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable building block. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this specific coupling and achieve high yields of your desired biaryl products.
Core Principles: The Suzuki-Miyaura Catalytic Cycle and Sulfinyl Group Interference
Understanding the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The sulfinyl group on your boronic acid can interfere with this cycle, primarily by coordinating with the palladium center at various stages. This coordination can sequester the active catalyst, slowing down the reaction and promoting side reactions.
Caption: Figure 2: Troubleshooting Decision Tree for the Suzuki Coupling.
Q1: My reaction shows low conversion of the starting aryl halide. What is the most likely cause and how can I fix it?
A1: Low conversion is typically a sign of poor catalyst activity or premature catalyst deactivation. The sulfinyl group is a likely culprit, coordinating to the palladium and halting the catalytic cycle.
-
Causality: The palladium(0) species must perform oxidative addition with the aryl halide to initiate the cycle. If the catalyst is inhibited by the sulfinyl group, this crucial first step is slowed or stopped.
-
Solution 1: Change Your Ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need a ligand that is both bulky and electron-rich. This steric bulk favors the formation of a monoligated palladium species, which is highly reactive, while the electron-donating nature accelerates the oxidative addition and subsequent reductive elimination steps. [5][6]This increased reaction rate helps the desired coupling outcompete catalyst poisoning.
-
Primary Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Alternatives: XPhos, RuPhos, or other biaryl phosphine ligands.
-
-
Solution 2: Use a Pre-catalyst. Modern pre-catalysts (e.g., SPhos Pd G3/G4) are designed to generate the active Pd(0) species reliably and quickly under the reaction conditions. This ensures a high concentration of active catalyst is present from the start. [7]* Solution 3: Increase Temperature. If you are running the reaction at a low temperature, increasing it to 80-110 °C (solvent permitting) can often overcome the activation energy barrier and improve conversion.
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and how do I prevent it?
A2: You are likely observing the homocoupling of your boronic acid, resulting in the formation of 4,4'-bis(cyclopropylmethylsulfinyl)-1,1'-biphenyl. This side reaction consumes your boronic acid and complicates purification.
-
Causality: Homocoupling is primarily driven by two factors: the presence of oxygen in the reaction mixture, which can facilitate oxidative coupling, and the use of certain Pd(II) pre-catalysts that can directly mediate this side reaction. [3]* Solution 1: Rigorous Deoxygenation. This is the most critical step. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Your reaction vessel (e.g., a Schlenk flask) should be flame-dried under vacuum and backfilled with an inert gas like argon or nitrogen multiple times. [8][9]* Solution 2: Use a Pd(0) Source. Start with a Pd(0) pre-catalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This avoids having a Pd(II) species present at the beginning of the reaction, which can promote homocoupling. [3]* Solution 3: Choose the Right Base. While a strong base is needed, some can exacerbate homocoupling. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in promoting the desired reaction while minimizing this side product. [3] Q3: My desired product is formed, but I also see a significant amount of the corresponding arene from the boronic acid (cyclopropylmethylsulfinyl)benzene. What's happening?
A3: This side product is the result of protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.
-
Causality: Protodeboronation is a known decomposition pathway for boronic acids, especially under prolonged heating in aqueous basic conditions. [7]If the rate of your Suzuki coupling is slow, this decomposition pathway has more time to occur.
-
Solution 1: Accelerate the Coupling Reaction. By implementing the strategies in Q1 (using a more active catalyst/ligand system like Pd₂(dba)₃/SPhos), you can increase the rate of the desired cross-coupling, which will outcompete the slower protodeboronation side reaction.
-
Solution 2: Use a Milder Base. If your aryl halide is very reactive (e.g., an aryl iodide or electron-deficient aryl bromide), you may be able to use a milder base like potassium fluoride (KF) or even an organic base. This can reduce the rate of base-mediated protodeboronation.
-
Solution 3: Minimize Water Content. While some water is often necessary to dissolve the base and facilitate transmetalation, excessive amounts can promote protodeboronation. Using a solvent system like dioxane with a minimal amount of water (e.g., 10:1 ratio) can be beneficial.
Recommended Catalysts, Ligands, and Bases
The choice of reagents is critical for success. The following tables summarize recommended starting points for your optimization studies.
Table 1: Comparison of Recommended Catalyst/Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | Excellent for challenging substrates, high activity, suppresses homocoupling. [3] | Air-sensitive components require careful handling under inert atmosphere. |
| Pd(OAc)₂ | XPhos | 2% Pd, 4% Ligand | Highly active, good for less reactive aryl chlorides. [8] | Pd(II) source can sometimes increase homocoupling if not rapidly reduced. |
| XPhos Pd G3 | (internal) | 1-2% | Air-stable, easy to handle, reliable generation of active Pd(0). | Higher cost compared to sourcing catalyst and ligand separately. |
| PdCl₂(dppf) | dppf | 2-3% | Robust and often effective, less prone to certain side reactions. [3] | May be less active than biarylphosphine systems for this specific substrate. |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent System | Temp (°C) | Observations & Recommendations |
| K₃PO₄ | Dioxane / H₂O (10:1) | 90-110 | First choice. Strong, effective base for functionalized boronic acids; minimizes homocoupling. [3] |
| Cs₂CO₃ | Dioxane / H₂O (10:1) | 90-110 | Highly effective, often gives the highest yields, but is more expensive. [3] |
| K₂CO₃ | Toluene / H₂O (4:1) | 80-100 | A common and cost-effective choice, but may be less effective for this challenging coupling. |
| KF | THF (anhydrous) | 65-80 | Milder option, useful if base-sensitive functional groups are present or to minimize protodeboronation. [10] |
Experimental Protocols
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling this compound with a typical aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add degassed 1,4-dioxane followed by degassed water (e.g., for a 1 mmol scale reaction, use 5 mL of dioxane and 0.5 mL of water).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use an aryl chloride instead of an aryl bromide? A: Yes, but aryl chlorides are generally less reactive. You will likely need a more active catalyst system. The combination of Pd(OAc)₂ with a highly active ligand like XPhos or RuPhos at a slightly higher temperature (110 °C) is often required. [8][11] Q: How should I store this compound? A: Like most boronic acids, it should be stored in a cool, dry place, preferably in a desiccator, away from light. Boronic acids can slowly dehydrate to form boroxines, which are often less reactive.
Q: Is the cyclopropylmethyl group stable under these conditions? A: The cyclopropylmethyl group is generally robust and stable under standard Suzuki-Miyaura coupling conditions.
Q: My product appears to be a mixture of the sulfoxide and the corresponding sulfone. Why? A: While less common than catalyst inhibition, oxidation of the sulfinyl group to a sulfone can occur if your reaction is not kept scrupulously free of oxygen, especially if trace metal impurities that can catalyze oxidation are present. Ensure rigorous deoxygenation and use high-purity reagents and solvents.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Singh, A. K., & Kumar, S. (2014). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions. [Link]
-
Wang, Z., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Singh, A. K., & Kumar, S. (2014). Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. Dalton Transactions. [Link]
-
Bongers, N., et al. (2019). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysts. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Ball, N. D., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
Wang, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications. [Link]
-
Lee, S., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Wu, X., et al. (2022). Prospects and Challenges in Organosulfur Chemistry. ACS Sustainable Chemistry & Engineering. [Link]
-
Ball, N. D., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
Hosoya, T., et al. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Kotha, S., & Meshram, M. (2018). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]
-
Senthilkumar, M., et al. (2023). Nano-Pd/Chitosan Composite: An Extremely Effective Catalyst to the Synthesis of Pyrazolyl Analogues through Suzuki–Miyaura Cross-Coupling Reactions in an Aqueous Medium. ResearchGate. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]
-
Rodríguez, N., et al. (2003). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Organic Letters. [Link]
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters. [Link]
-
Wallace, D. J., & Chen, C. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid Reaction Products
Welcome to the technical support center for the purification of 4-(cyclopropylmethylsulfinyl)phenylboronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique bifunctional molecule. The presence of both a Lewis acidic boronic acid and a chiral sulfoxide group presents distinct challenges and opportunities in purification strategy. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested experience.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product is contaminated with a white, less polar solid that has a complex NMR spectrum. What is it and how can I remove it?
Answer: This common impurity is almost certainly the boroxine, the trimeric anhydride of your boronic acid. Boronic acids are prone to reversible dehydration, especially upon heating or when stored under non-anhydrous conditions, to form these cyclic structures[1][2]. The presence of multiple boronic acid molecules in the trimer often results in a more complex NMR spectrum than the parent acid.
Causality: The formation of boroxine is an equilibrium process driven by the removal of water. Concentrating the product from a reaction mixture, especially at elevated temperatures, can shift the equilibrium towards the anhydride[3].
Recommended Protocol: Boroxine Hydrolysis and Purification
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basic Extraction: Perform a liquid-liquid extraction by washing the organic solution with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The boronic acid will deprotonate to form the water-soluble boronate salt, which partitions into the aqueous layer, while the less polar, neutral boroxine and other non-acidic impurities remain in the organic phase[4][5][6].
-
Separation: Separate the aqueous layer containing your desired product as the boronate salt.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with 1M HCl until the pH is acidic (pH ~2-3), causing the pure boronic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any residual salts, and then with a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified this compound under vacuum at a mild temperature (e.g., <40°C) to prevent reformation of the boroxine.
Question 2: I'm attempting to purify my Suzuki coupling product via silica gel chromatography, but I'm seeing significant tailing and my yields are low. What's happening?
Answer: This is a frequent issue when purifying compounds containing boronic acids or sulfoxides on standard silica gel.
Causality:
-
Boronic Acid Interaction: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption[7][8].
-
Sulfoxide Degradation: The acidic nature of silica gel can potentially promote the degradation of the sulfoxide moiety[9]. This can lead to the formation of various byproducts and contribute to the observed low recovery.
Recommended Solutions:
| Method | Protocol Summary | Key Advantages |
| Method 1: Modified Eluent | Add a small amount of a polar modifier to your eluent system. Common choices include 0.5-2% acetic acid or methanol in your dichloromethane or ethyl acetate/hexane mobile phase[4][8]. | The modifier competes for active sites on the silica, reducing tailing. Acetic acid can help keep the boronic acid protonated. |
| Method 2: Neutral Alumina | Substitute silica gel with neutral or basic alumina as your stationary phase. Elute with a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate)[8]. | Alumina lacks the strong acidic sites of silica, minimizing degradation of the sulfoxide and reducing tailing of the boronic acid. |
| Method 3: Reverse-Phase C18 | Use reverse-phase flash chromatography with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% formic acid or TFA. | This is an excellent alternative as the non-polar stationary phase is less likely to cause degradation. It is particularly effective for polar compounds[9]. |
Question 3: My post-reaction NMR shows my desired product, but also signals corresponding to the starting sulfide and an over-oxidized sulfone. How can I separate this mixture?
Answer: This indicates incomplete oxidation of the starting sulfide and over-oxidation to the sulfone. These three compounds have very similar structures but differ significantly in polarity, which can be exploited for purification.
Causality: The oxidation of a sulfide to a sulfoxide is a delicate reaction. Insufficient oxidant or reaction time leads to residual starting material, while overly harsh conditions or excess oxidant can push the reaction forward to the more stable sulfone.
Purification Workflow:
Caption: Workflow for separating sulfide, sulfoxide, and sulfone.
Recommended Protocol: Gradient Chromatography
-
Stationary Phase Selection: Choose silica gel for this separation, as the polarity differences are significant.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is an ethyl acetate/hexanes mixture. You should see three distinct spots:
-
Sulfide: Highest Rf (least polar).
-
Sulfoxide (Product): Intermediate Rf.
-
Sulfone: Lowest Rf (most polar).
-
-
Column Chromatography: Pack a column with silica gel and elute with a shallow gradient of increasing polarity (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 50-60% EtOAc). This will ensure a clean separation of the three components.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, non-chromatographic method to purify arylboronic acids like this one?
A1: Recrystallization is often the most effective and scalable method for purifying solid arylboronic acids[7]. Phenylboronic acids and their derivatives often form stable, hydrogen-bonded crystal lattices[1][10][11][12]. A mixed solvent system, such as layering a non-polar solvent (e.g., hexane) onto a solution of your compound in a more polar solvent (e.g., dichloromethane/methanol), can yield high-purity crystals[12]. Recrystallization from hot water or ethanol can also be very effective[7].
Q2: How does the boronic acid group exist in solution and in solid state?
A2: In the solid state, boronic acids like phenylboronic acid often exist as hydrogen-bonded dimers[1][10][12]. As discussed in the troubleshooting section, they can also dehydrate to form a cyclic trimer known as a boroxine. This is an equilibrium that must be managed during workup and storage.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Q3: Are there specialized analytical techniques to detect boronic acids during purification?
A3: Yes. While standard techniques like TLC with UV visualization and NMR are primary tools, more specialized methods exist. For HPLC analysis, a post-column reaction with a reagent like alizarin can be used for selective fluorescent detection of boronic acids in complex mixtures[13][14]. This can be invaluable for monitoring reaction progress and identifying product-containing fractions during chromatographic purification[13]. For trace-level quantification in a final drug substance, derivatization followed by LC/MS/MS analysis is a highly sensitive method[15].
Q4: Can I use an extractive workup to remove unreacted boronic acid from my Suzuki coupling reaction mixture?
A4: Absolutely. This is a highly recommended first purification step. If your desired product is a neutral biaryl compound, washing the reaction mixture with an aqueous base (e.g., 1M KOH or NaOH) will convert the unreacted this compound into its water-soluble boronate salt, effectively extracting it from the organic layer containing your product[5]. This significantly simplifies subsequent purification steps like chromatography or crystallization.
References
-
Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]
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Begeezee, et al. (2017). Purification of boronic acids? Reddit r/chemistry. Available at: [Link]
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Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. Available at: [Link]
-
gChem. (n.d.). Compound Purification Techniques. DMSO University. Available at: [Link]
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Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. Available at: [Link]
-
KingProlly. (2025). How is boron anhydride produced?. KingProlly. Available at: [Link]
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Talele, N., et al. (2017). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E. Available at: [Link]
-
Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
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Wikipedia contributors. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]
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Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. Available at: [Link]
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Wikipedia contributors. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
-
Alcázar, J., et al. (2020). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Processes. Available at: [Link]
- CN116023441A - Method for preparing purified desmopressin sulfoxide impurity. Google Patents.
-
Snyder, H. R., et al. (1958). Benzeneboronic anhydride. Organic Syntheses. Available at: [Link]
-
Knights, V. A., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]
-
Merlic, C. A. (n.d.). Workup Tricks: Reagents. UCLA Chemistry. Available at: [Link]
-
The_Gza, et al. (2017). Trying to remove a boronic acid in a workup. Help! Reddit r/chemistry. Available at: [Link]
-
Duval, F.L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]
-
Lebleu, T., et al. (2020). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Available at: [Link]
-
Our Biochemistry. (2019). Chromatography. Our Biochemistry. Available at: [Link]
-
Nishikawa, K., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor. The Journal of Organic Chemistry. Available at: [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses. Available at: [Link]
- IN200902598I4 - Process for purification of boronic acid and its derivatives. Google Patents.
-
North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available at: [Link]
-
Watson, A. J. B., et al. (n.d.). Supporting Information OBC revisions. The Royal Society of Chemistry. Available at: [Link]
-
ChemBK. (n.d.). This compound. Available at: [Link]
-
Smith, R. C., et al. (2020). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. Organic Letters. Available at: [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
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- 12. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Side Reactions with Sulfinyl-Containing Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfinyl-containing boronic acids. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a focus on mechanistic understanding and actionable troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the stability and handling of sulfinyl-containing boronic acids and their derivatives.
Q1: My sulfinyl-containing boronic acid seems to be degrading upon storage. What is happening and how can I prevent it?
A1: The primary cause of degradation for boronic acids, including sulfinyl-containing variants, is dehydration to form a cyclic trimer anhydride called a boroxine .[1][2] This process is often reversible but can lead to inconsistent reactivity and difficulty in accurately measuring your reagent.[2][3][4]
-
Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered B-O-B ring.[3][5] This is an equilibrium process, and the presence of moisture can hydrolyze the boroxine back to the monomeric acid.[2]
-
Prevention: The most effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester (boronate ester).[1][6] Pinacol esters are formed by reacting the boronic acid with pinacol.[7] The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically protects the boron atom, making the compound less sensitive to moisture and air, which significantly increases its shelf life and simplifies handling.[1][8] Alternatively, complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in some coupling reactions.[9]
Q2: I'm observing a significant amount of a byproduct that corresponds to my starting material without the boronic acid group. What is this side reaction?
A2: This is a classic case of protodeboronation (or protodeborylation), where the C–B bond is cleaved and replaced by a C–H bond.[10] It is a very common undesired side reaction in cross-coupling chemistry, particularly with electron-deficient or some heteroaromatic boronic acids.[10][11][12]
-
Mechanism: The mechanism is highly dependent on the reaction pH.[10][11] Under basic conditions, which are typical for Suzuki-Miyaura couplings, the reaction can proceed through the formation of a boronate intermediate, which is then protonated by a proton source (like water) in the rate-limiting step.[10][13]
-
Mitigation:
-
Use Boronate Esters: Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6][8]
-
Control the Base: The choice and strength of the base are critical. For sensitive substrates, screen milder bases (e.g., K₃PO₄, K₂CO₃) or conditions that allow for a slow release of the active boronic acid.[14][15]
-
Anhydrous Conditions: Minimizing water content in the reaction can suppress this side reaction, as water often serves as the proton source.[10]
-
Q3: My Suzuki-Miyaura coupling is producing a symmetrical biaryl byproduct of my sulfinyl-containing boronic acid. What is causing this homocoupling?
A3: The formation of a symmetrical biaryl is due to the homocoupling of your boronic acid. This side reaction is primarily promoted by two factors: the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[14][16]
-
Mechanism:
-
Oxygen-Mediated: Dissolved O₂ can react with the active Pd(0) catalyst, leading to intermediates that facilitate the coupling of two boronic acid molecules.[14][17]
-
Pd(II)-Mediated: A Pd(II) precatalyst (like Pd(OAc)₂) can react stoichiometrically with the boronic acid to generate the homocoupled product and Pd(0).[16][18]
-
-
Prevention:
-
Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated. Techniques like sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles are highly effective.[14][16]
-
Catalyst Choice: Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) to bypass the Pd(II)-mediated pathway.[14]
-
Additives: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species without disrupting the main catalytic cycle.[16][18]
-
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, step-by-step solutions to specific experimental problems.
Problem 1: Low Yield in Suzuki-Miyaura Coupling due to Boroxine Formation
You've set up a Suzuki-Miyaura coupling reaction, but analysis shows a low yield of the desired product and the presence of high-molecular-weight species suspected to be boroxines.
Root Cause Analysis
Boronic acids exist in equilibrium with their corresponding boroxine anhydrides.[2][19] In non-aqueous solvents, this equilibrium can favor the less reactive boroxine, effectively reducing the concentration of the active monomeric boronic acid available for the catalytic cycle. The sulfinyl group, depending on its electronic properties, can influence this equilibrium.
Visualizing the Equilibrium
The equilibrium between the boronic acid, its boroxine trimer, and its stabilized pinacol ester form is a critical concept.
Caption: Equilibrium between boronic acid, boroxine, and pinacol ester.
Solutions & Protocols
Solution 1: In-Situ Conversion to Pinacol Ester
If you suspect boroxine formation is hindering your reaction, you can add pinacol directly to the reaction mixture to shift the equilibrium towards the more stable and reactive pinacol boronate ester.[1]
Protocol: Suzuki Coupling with In-Situ Pinacol Ester Formation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the sulfinyl-containing boronic acid (1.2 eq.), your aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the solvent (e.g., dioxane or toluene).
-
Pinacol Addition: Add pinacol (1.5 eq.) to the mixture.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. This allows for the formation of the boronate ester.
-
Base Addition: Add the aqueous base solution (e.g., 2M K₂CO₃).
-
Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Solution 2: Pre-formation and Isolation of the Pinacol Ester
For maximum consistency, it is best practice to synthesize, purify, and characterize the pinacol ester before using it in the cross-coupling reaction.[20]
Problem 2: Inconsistent Results and Protodeboronation with Electron-Poor Substrates
When using an electron-poor sulfinyl-containing aryl boronic acid, you observe significant protodeboronation, leading to low yields and purification challenges.
Root Cause Analysis
Electron-withdrawing groups, such as a sulfinyl moiety, can increase the acidity of the boronic acid and make the aryl group more susceptible to protonolysis, especially under basic conditions.[11][13] The choice of base and solvent system is therefore critical.
Solutions & Optimization
A systematic screening of reaction parameters is the most effective approach. The table below provides a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (Anhydrous) | Rationale |
| Base | Na₂CO₃ (2M aq.) | K₃PO₄ (solid) | Cs₂CO₃ (solid) | Weaker bases or non-aqueous conditions can suppress protodeboronation.[14] K₃PO₄ and Cs₂CO₃ are often effective for challenging substrates. |
| Solvent | Dioxane/H₂O | THF | Toluene | Protic solvents like water can be the proton source for protodeboronation.[10] Using anhydrous solvents can mitigate this. |
| Boron Reagent | Boronic Acid | Pinacol Ester | MIDA Boronate | Pinacol and MIDA esters offer greater stability and controlled release of the boronic acid, minimizing its decomposition.[1][6][10] |
| Temperature | 100 °C | 80 °C | 60-80 °C | Lowering the temperature can sometimes favor the desired coupling over the decomposition pathway.[21] |
Troubleshooting Workflow
This decision tree provides a logical path for addressing protodeboronation.
Caption: Workflow for troubleshooting protodeboronation.
Part 3: References
-
The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Available at:
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at:
-
Bench‐Stable Sulfoxide‐Based Boronates: Preparation and Application in a Tandem Suzuki Reaction. ResearchGate. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Available at: [Link]
-
FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Journal of the Chinese Chemical Society. Available at: [Link]
-
Pinacol Rearrangement. Master Organic Chemistry. Available at: [Link]
-
The reaction of boronic acid with pinacol. ResearchGate. Available at: [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]
-
α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Pinacolborane. Common Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
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- 9. m.youtube.com [m.youtube.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
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- 17. researchgate.net [researchgate.net]
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- 20. Pinacolborane [commonorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-(Cyclopropylmethylsulfinyl)phenylboronic acid
Welcome to the technical support center for 4-(Cyclopropylmethylsulfinyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile reagent, with a specific focus on the critical roles of base and solvent selection in modulating its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key parameters. When working with a substituted boronic acid like this compound, the electronic effects of the sulfinyl group and the specific reaction conditions are critical.
Initial Troubleshooting Steps:
-
Catalyst Activity and Integrity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[1] It is imperative to thoroughly degas your solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for success. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[2][3] The solvent influences the solubility of reagents, catalyst stability, and the overall reaction mechanism.[4][5]
Q2: How does the choice of base specifically impact the reactivity of this compound?
A2: The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to facilitate the transmetalation step, which is often the rate-determining step of the reaction.[6]
The mechanism involves the activation of the boronic acid. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[2][3] This boronate species is more reactive towards the palladium(II) complex in the transmetalation step.
The strength and nature of the base can significantly influence the reaction outcome:
-
Strong Bases (e.g., NaOH, KOH): These can be very effective in forming the boronate and promoting the reaction. However, they can also lead to side reactions, such as protodeboronation, especially in the presence of water.[1]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often a good starting point as they are generally milder and can minimize side reactions. Carbonates are frequently used with good success.[7]
-
Fluoride Sources (e.g., KF, CsF): Fluoride ions can also act as a base and have been shown to be effective in promoting Suzuki-Miyaura couplings.
The electron-withdrawing nature of the sulfinyl group in this compound can make the boronic acid more acidic. This increased acidity could mean that a weaker base is sufficient for activation.[2]
Q3: What are the key considerations when selecting a solvent for my reaction?
A3: Solvent selection is a critical parameter that can dramatically affect reaction rates, yields, and even selectivity.[4][5][8][9] The solvent's polarity, protic or aprotic nature, and ability to dissolve all reaction components are key factors.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they can dissolve a wide range of organic and inorganic compounds. They can stabilize charged intermediates in the catalytic cycle.[8] However, some polar aprotic solvents can also participate in side reactions.[4]
-
Ethereal Solvents (e.g., THF, Dioxane): These are also popular choices, often used in combination with water to facilitate the dissolution of the inorganic base.[4]
-
Protic Solvents (e.g., Alcohols, Water): The presence of water is often beneficial as it helps to dissolve the base and can facilitate the transmetalation step.[4] However, an excess of water or other protic solvents can lead to protodeboronation.[1] Biphasic systems, such as toluene/water or THF/water, are frequently employed.
The choice of solvent can also influence the active form of the palladium catalyst.[8] For instance, in nonpolar solvents, a monophosphine palladium species might be the active catalyst, whereas in polar solvents, an anionic bisligated complex could be favored.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[1] |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration.[1] |
| Ineffective Base | The chosen base may be too weak to activate the boronic acid or may not be sufficiently soluble in the reaction medium. Try a stronger base (e.g., move from K₂CO₃ to K₃PO₄ or NaOH).[7][10] Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[1] |
| Poor Solvent Choice | Reagent insolubility can hinder the reaction. Try a different solvent system. If using a single solvent, consider a biphasic mixture (e.g., Toluene/Water, Dioxane/Water) to improve the solubility of both the organic and inorganic components.[4] |
| Protodeboronation | This side reaction replaces the boronic acid group with a hydrogen. It is often exacerbated by strong bases and protic solvents.[1] Consider using a milder base (e.g., KF) or switching to anhydrous conditions.[1] |
Problem: Formation of Homocoupled Byproduct (Biphenyl from Boronic Acid)
| Potential Cause | Troubleshooting Action |
| Presence of Oxygen | This is a primary cause of homocoupling.[1] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial. |
| Use of a Pd(II) Precatalyst | If the reduction to Pd(0) is slow or incomplete, the remaining Pd(II) can promote homocoupling. |
Logical Flow for Troubleshooting
Caption: A step-by-step flowchart for troubleshooting Suzuki-Miyaura coupling reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry reaction vessel equipped with a stir bar, add this compound (1.2 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Al-Masum, M., & Al-Ahmari, S. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
- Sigman, M. S., & Miller, J. A. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 50(8), 2069-2078.
- Chirik, P. J. (2022). Transmetalation of Boron reagents. Chirik Group, Princeton University.
- Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
- Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2108-2111.
- Anslyn, E. V., & Comiskey, A. M. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry.
- Glaser, F. T., et al. (2022).
- Knapp, D. M., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(12), 4734-4745.
- Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry.
- ChemBK. (2024). This compound.
- Newman, S. G., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(1), 17-22.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- LabSolu. (n.d.). This compound.
- Li, Z., et al. (2017). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.
- American Chemical Society. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions.
- Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.
- BLD Pharm. (n.d.). 179251-29-7|(4-(Cyclopropylmethyl)phenyl)boronic acid.
- ChemRxiv. (2023). Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation approach.
- PubMed. (2024). Thiol-yne click post-synthesis of phenylboronic acid-functionalized magnetic cyclodextrin microporous organic network for selective and efficient extraction of antiepileptic drugs.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Boronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the stability challenges of boronic acids in cross-coupling reactions. Here, you will find a combination of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Introduction: The Challenge of Boronic Acid Instability
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable.[2][3] This instability can significantly hinder their storage and effectiveness in cross-coupling reactions, leading to low yields and complex purification processes.[2][4] This guide will explore the common decomposition pathways and provide robust solutions to enhance the stability and reactivity of these crucial building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for boronic acid decomposition?
A1: Boronic acids primarily decompose through two main pathways: protodeboronation and oxidation.[2][3]
-
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] This is a well-known and often problematic side reaction in metal-catalyzed coupling reactions that utilize boronic acids.[5][6] The propensity for protodeboronation is highly dependent on the reaction conditions, especially the pH, and the nature of the organic substituent on the boronic acid.[5]
-
Oxidation of the boronic acid can also occur, leading to the formation of various byproducts.[7] The presence of oxygen can also lead to the undesirable homocoupling of boronic acids and decomposition of the palladium catalyst.[8]
Additionally, boronic acids can form cyclic trimeric anhydrides known as boroxines upon dehydration.[4] While this is not always a decomposition pathway in the strictest sense, it can complicate characterization and quantitative analysis.[4]
Q2: My reaction is showing significant protodeboronation. What are the first steps to troubleshoot this?
A2: Protodeboronation is a common challenge, especially with electron-rich heterocyclic or vinyl boronic acids.[8] Here are the initial steps to mitigate this issue:
-
Evaluate the Base: Strong bases in aqueous media can accelerate protodeboronation.[8] Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[8]
-
Consider Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[8]
-
Use a Protecting Group: Employing a boronic acid protecting group can be a highly effective strategy. These groups modulate the reactivity of the boronic acid, preventing premature decomposition.[9][10]
Q3: How do protecting groups for boronic acids work?
A3: Boronic acid protecting groups function by converting the boronic acid into a more stable derivative, typically a boronate ester or a tetracoordinate boron species.[4][9] This modification shields the reactive C-B bond from premature degradation pathways like protodeboronation and oxidation.[2] Some commonly used protecting groups include:
-
Pinacol Esters (Bpin): These are perhaps the most popular due to their stability for purification while remaining sufficiently reactive for direct use in Suzuki couplings.[4]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be thought of as a "slow-release" form of the boronic acid.[2][3] They are inert to cross-coupling conditions until a controlled hydrolysis step releases the active boronic acid in situ.[2]
-
Diethanolamine (DABO) Adducts: These form air- and water-stable complexes that are easy to handle and store.[11][12] They can be used directly in Suzuki reactions, often in the presence of a protic co-solvent to facilitate hydrolysis back to the boronic acid.[11][13]
-
Organotrifluoroborates (R-BF₃K): These are bench-stable, crystalline solids that serve as excellent surrogates for unstable boronic acids.[9] Hydrolysis is required to generate the active boronic acid for cross-coupling.[9]
Q4: When should I consider using a "slow-release" strategy for my boronic acid?
A4: A "slow-release" strategy is particularly advantageous when dealing with highly unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives.[2][3] These substrates are prone to rapid decomposition under the reaction conditions (heat, base, palladium catalyst), which competes with the desired cross-coupling.[2][3] By using a stable precursor like a MIDA boronate, the active boronic acid is generated in situ at a controlled rate, keeping its concentration low and minimizing decomposition while allowing the cross-coupling to proceed efficiently.[2][5] This approach is especially beneficial in reactions with less reactive coupling partners, such as unactivated aryl chlorides, where longer reaction times are often required.[2][3]
Troubleshooting Guide
This section provides a more in-depth look at specific experimental issues and their solutions.
Issue 1: Low or No Yield in Suzuki Coupling
If you are experiencing low to no yield in your Suzuki coupling reaction, consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts can be air-sensitive.[8] | Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Ensure proper activation if using a Pd(II) source.[8] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[8] | Thoroughly degas your solvent and ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[8] |
| Reagent Purity | Impurities in the boronic acid or aryl halide can inhibit the reaction. Boronic acids can degrade over time.[8][14] | Verify the purity of your starting materials. Use freshly prepared or properly stored boronic acids.[15] |
| Incorrect Base or Solvent | The choice of base and solvent is critical and often interdependent. The base must be sufficient to facilitate transmetalation without causing degradation.[1][8] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF). Ensure the base is finely powdered and dry for anhydrous reactions.[8] |
| Elevated Temperature | While heat can increase reaction rates, excessive temperatures can also accelerate boronic acid decomposition and catalyst degradation.[16] | Optimize the reaction temperature. In some cases, a lower temperature for a longer duration may be beneficial.[16] |
Issue 2: Formation of Homocoupling Byproducts
The formation of biaryl products derived from the coupling of two boronic acid molecules is a common side reaction.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | As mentioned, oxygen can promote the homocoupling of boronic acids.[8] | Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere.[8] |
| Pd(II) Species | If a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes be accompanied by the oxidative homocoupling of the boronic acid.[17] | Consider using a Pd(0) source directly or ensure efficient reduction of the Pd(II) precatalyst. |
| Slow Transmetalation | If the transmetalation step is slow, the boronic acid may have a longer residence time in the reaction mixture, increasing the likelihood of side reactions. | Use additives like copper salts (e.g., Cu(OAc)₂) which have been shown to promote certain cross-couplings, particularly with challenging substrates like 2-pyridylboronates.[2][3] |
Issue 3: Difficulty in Isolating and Purifying the Boronic Acid
Free boronic acids can sometimes be difficult to handle and purify due to their polarity and tendency to form boroxines.[4]
| Potential Cause | Explanation | Recommended Solution |
| High Polarity | The B(OH)₂ group makes these compounds highly polar, which can lead to issues with chromatographic purification. | Convert the boronic acid to a less polar and more stable boronate ester, such as a pinacol ester, for easier handling and purification.[4] |
| Boroxine Formation | The reversible formation of trimeric boroxines can lead to complex NMR spectra and inaccurate characterization.[4] | Characterize the boronic acid as its boronate ester or use analytical techniques that can account for the presence of boroxines. |
Experimental Protocols
Protocol 1: Preparation of a Diethanolamine (DABO) Boronate Adduct
This protocol describes a simple method for stabilizing a boronic acid as its diethanolamine adduct.[8][11]
-
Dissolution: In a vial equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or diethyl ether).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[13]
-
Precipitation: A precipitate will typically form.[13] In some cases, the initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be stored and used directly in cross-coupling reactions.[11]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Under "Slow-Release" Conditions
This protocol is adapted for the use of air-stable MIDA boronates with challenging aryl chlorides.[2][3]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the MIDA boronate (1.2 equiv), and finely powdered K₃PO₄ (7.5 equiv).[2][3]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., SPhos, 10 mol%).[2][3]
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 dioxane/H₂O) via syringe to achieve the desired concentration (e.g., 0.07 M).[2][3]
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 6 hours).[2][3]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8] Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Visualization of Key Concepts
Boronic Acid Decomposition Pathways
Caption: Major decomposition and transformation pathways for boronic acids.
Stabilization Strategies Workflow
Caption: Workflow for stabilizing boronic acids for cross-coupling reactions.
Conclusion
The stability of boronic acids is a critical factor for the success of cross-coupling reactions. By understanding the common decomposition pathways and implementing appropriate stabilization strategies, researchers can significantly improve reaction outcomes. The use of protecting groups, particularly through "slow-release" approaches like MIDA boronates, has transformed many previously challenging substrates into reliable building blocks. This guide provides a foundation for troubleshooting common issues and applying robust solutions in your synthetic endeavors.
References
-
Introduction, Interconversion and Removal of Boron Protecting Groups - American Chemical Society.
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed.
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.
-
Protodeboronation - Wikipedia.
-
Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
-
Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate.
-
US9085590B2 - Protecting groups for boronic acids - Google Patents.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF - ResearchGate.
-
Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate.
-
Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate.
-
Use of polymers as protecting groups in organic synthesis. Application of polystyrylboronic acid to the one-pot synthesis of acylated carbohydrate derivatives | Journal of the American Chemical Society.
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications.
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
-
Suzuki Coupling - Organic Chemistry Portal.
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Masking Boronic Acids for Suzuki Coupling - YouTube.
-
Struggling with Suzuki Reaction : r/Chempros - Reddit.
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
-
Optimizing Suzuki Coupling with High-Purity Boronic Esters.
-
US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents.
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed.
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate.
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
-
The Development of Boronic Acids as Sensors and Separation Tools.
-
Synthesis and Application of Boronic Acid Derivatives - VTechWorks.
-
ACS Sustainable Chemistry & Engineering - ACS Publications - American Chemical Society.
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troubleshooting catalyst deactivation in the presence of sulfur-containing compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in the presence of sulfur-containing compounds. Here, we provide in-depth, experience-driven answers to common questions, moving beyond simple procedural steps to explain the underlying science of catalyst deactivation and recovery.
Section 1: Understanding the Problem: The "Why" of Sulfur Poisoning
This section addresses the fundamental mechanisms and manifestations of sulfur-induced catalyst deactivation.
Q1: What are the tell-tale signs that my catalyst is being deactivated by sulfur?
A1: The most immediate and obvious sign of catalyst poisoning is a decline in catalytic activity.[1][2] In a typical batch reaction, this manifests as a sluggish or incomplete conversion of your starting material, even after extending the reaction time or increasing catalyst loading.
You may observe the following specific symptoms:
-
Decreased Reaction Rate: The reaction takes significantly longer to reach completion compared to established benchmarks with clean substrates.
-
Incomplete Conversion: The reaction stalls, leaving a substantial amount of starting material even at prolonged reaction times.
-
Changes in Selectivity: You may notice an increase in the formation of side products. Sulfur poisoning can alter the electronic properties of the catalyst surface, sometimes opening up pathways to undesired reactions.[3][4]
-
Need for Harsher Conditions: To achieve the desired conversion, you find it necessary to increase the temperature or pressure, which can lead to further side reactions and degradation.
-
Visible Changes in the Catalyst: In some severe cases, particularly with nickel catalysts, you might observe a color change in the catalyst bed or powder.
Q2: How exactly does sulfur "poison" a metal catalyst?
A2: Catalyst poisoning by sulfur is primarily a surface phenomenon involving the strong chemical adsorption (chemisorption) of sulfur-containing molecules onto the active metal sites of the catalyst.[4][5][6][7] This deactivation occurs through several key mechanisms:
-
Active Site Blocking (Steric Hindrance): The most direct mechanism is the physical occupation of the catalytically active sites by sulfur atoms.[8][9][10] Sulfur forms very strong, often irreversible, bonds with precious metals like palladium, platinum, and rhodium, as well as with nickel.[4][11] This bond is so stable that it prevents reactant molecules from accessing the sites they need to adsorb and react.
-
Electronic Modification: Sulfur is highly electronegative. When it adsorbs onto a metal surface, it withdraws electron density from the neighboring metal atoms.[3] This electronic perturbation can deactivate adjacent, physically unoccupied sites, reducing their ability to catalyze the reaction.
-
Surface Reconstruction: The strong interaction between sulfur and the metal can sometimes induce changes in the catalyst's surface structure, altering its catalytic properties.
-
Formation of Stable Sulfates: In oxidative environments, sulfur compounds can be oxidized to SO₂ or SO₃, which then react with the metal or the support material (like alumina) to form stable metal sulfates.[8][12][13] These sulfates are generally non-reactive under typical hydrogenation conditions and act as a physical barrier.
The below diagram illustrates the primary poisoning mechanisms.
Caption: Mechanisms of sulfur poisoning on a metal catalyst surface.
Q3: Are all sulfur compounds equally poisonous to my catalyst?
A3: No, the toxicity of sulfur compounds varies. Generally, compounds with more available sulfur atoms or those that can easily decompose to release elemental sulfur or H₂S under reaction conditions are more potent poisons. The relative toxicity often follows this trend:
H₂S > Thiols (R-SH) > Sulfides (R-S-R) > Disulfides (R-S-S-R) > Thiophenes
Thiophenic compounds are often considered less potent poisons than H₂S or thiols, but they are still highly problematic and can cause significant deactivation. It's crucial to note that even parts-per-million (ppm) or sometimes parts-per-billion (ppb) levels of highly toxic sulfur species can be sufficient to deactivate a catalyst batch.[2][4]
Section 2: Diagnosis & Troubleshooting in Practice
This section provides a structured approach to diagnosing and addressing suspected sulfur poisoning during an experiment.
Q4: My hydrogenation reaction has stalled. How can I confirm if sulfur is the culprit?
A4: A stalled reaction is a classic symptom. Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Experimental Protocol: Catalyst Activity Benchmark Test
-
Select a Benchmark Substrate: Choose a simple, reliable substrate known to work well with your catalyst system (e.g., cyclohexene for Pd/C or Pt/C). Ensure this substrate is of high purity and known to be sulfur-free.
-
Standard Reaction Conditions: Run the hydrogenation of the benchmark substrate using the same catalyst batch, catalyst loading, solvent, temperature, and pressure as your problematic reaction.
-
Analyze Results:
-
Rapid & Complete Conversion: If the benchmark reaction proceeds as expected, it strongly indicates that your catalyst is active and the problem lies with your specific substrate or solvent.[14]
-
Slow or Incomplete Conversion: If the benchmark reaction also fails, your catalyst batch may have been compromised (e.g., previously exposed to a poison, improperly handled, or simply old). In this case, the first step is to use a fresh, unopened batch of catalyst.
-
Q5: I've confirmed my substrate contains sulfur. What are my options?
A5: Once sulfur contamination is confirmed, you have two primary paths forward: feedstock purification or using a more robust catalytic system.
-
Feedstock Purification (Recommended First Step): Removing the poison before the reaction is often the most effective and economical solution.[5][7]
-
Activated Carbon Treatment: Stirring the substrate or solvent with activated carbon can effectively adsorb many sulfur compounds.
-
Guard Beds: For continuous flow processes or larger scale reactions, passing the feedstock through a packed bed of a sulfur scavenger (e.g., zinc oxide, copper-based adsorbents) can be highly effective.[15]
-
Distillation/Recrystallization: If the boiling point or solubility of the sulfur impurity is significantly different from your substrate, these classic purification techniques can be effective.
-
-
Modify the Catalytic System:
-
Increase Catalyst Loading: This is a brute-force approach. By adding more catalyst, you provide more active sites, some of which will be sacrificed to the poison while others remain available for the reaction. This is often economically unviable and can lead to side reactions.
-
Use a Sulfur-Tolerant Catalyst: Some catalysts are inherently more resistant to sulfur poisoning. For example, certain Rhodium (Rh) catalysts show better sulfur tolerance than their Palladium (Pd) or Nickel (Ni) counterparts in specific applications.[16] Researching catalysts specifically designed for "sour" feeds is advisable for long-term projects.
-
Section 3: Mitigation and Catalyst Regeneration
This section covers strategies for preventing poisoning and recovering deactivated catalysts.
Q6: Is it possible to regenerate a sulfur-poisoned catalyst?
A6: Yes, regeneration is sometimes possible, but its success depends heavily on the severity and nature of the poisoning.[1][17] Sulfur poisoning is often difficult to reverse completely because of the strong metal-sulfur bond.[8]
-
Reversible (Temporary) Poisoning: This is more likely if the catalyst was exposed to low levels of poison at high temperatures. The sulfur species may be more weakly bound and can sometimes be removed by thermal treatment under an inert or reducing atmosphere.
-
Irreversible (Permanent) Poisoning: This is common when poisoning occurs at lower temperatures, leading to very stable metal sulfides.[6] In these cases, simple thermal treatment is insufficient, and more aggressive oxidative regeneration is required.
Experimental Protocol: Ex-Situ Oxidative Regeneration of Pd/C
Disclaimer: This procedure involves high temperatures and potentially hazardous gases. It should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
-
Catalyst Recovery: Carefully filter the deactivated catalyst from the reaction mixture. Wash thoroughly with a clean, non-reactive solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed organic residues. Dry the catalyst completely under vacuum.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of dilute air (e.g., 1-5% O₂ in N₂). The temperature program is critical:
-
Slowly ramp (e.g., 2-5 °C/min) to a target temperature, typically between 300-500 °C. The goal is to oxidize the sulfur species to volatile SO₂ without causing significant thermal sintering of the palladium nanoparticles.
-
Hold at the target temperature for 2-4 hours.
-
-
Reduction: After the oxidative treatment, cool the catalyst under an inert gas (N₂ or Ar). Once at a safe temperature (e.g., < 50 °C), switch to a reducing gas stream (e.g., 5% H₂ in N₂).
-
Re-reduction: Slowly heat the catalyst under the reducing atmosphere to reduce the oxidized palladium back to its active metallic state (Pd⁰). A typical temperature is 100-200 °C. Hold for 1-2 hours.
-
Cooling and Passivation: Cool the catalyst to room temperature under the reducing gas flow. Carefully passivate the catalyst surface before exposing it to air to prevent pyrophoric reactions. This can be done by switching to an inert gas flow before removal.
The diagram below outlines this regeneration workflow.
Caption: Workflow for ex-situ oxidative regeneration of a poisoned catalyst.
Q7: What is the single most important preventative measure I can take?
A7: The most critical preventative measure is feedstock quality control .[5] Do not assume that commercially available reagents and solvents are free from catalyst poisons.
-
Routine Analysis: If you are working on a process that will be scaled up, implement routine analytical testing for sulfur in your key starting materials and solvents.
-
Supplier Qualification: Source high-purity reagents from reputable suppliers. Even so, be aware that batch-to-batch variability can occur.
-
Prophylactic Purification: If a feedstock is known to be sourced from a process where sulfur compounds are used (e.g., thiol-based reagents in a previous step), consider implementing a purification step like an activated carbon wash as a standard part of your procedure, even if no immediate problem is observed.
By focusing on preventing the poison from reaching your catalyst in the first place, you will save significant time and resources that would otherwise be spent on troubleshooting and regeneration.
References
-
Oudar, J. (1979). Sulfur adsorption and poisoning of metallic catalysts. Catal. Rev. - Sci. Eng. [Link]
-
Sustainability Directory. (2025). How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? Learn. [Link]
-
MDPI. (2020). SO2 Poisoning Mechanism. Encyclopedia.pub. [Link]
-
RSC Publishing. (n.d.). Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. Physical Chemistry Chemical Physics. [Link]
-
ResearchGate. (2025). Final Analysis: Sulfur as a Catalyst Poison. Request PDF. [Link]
-
Scientific.net. (2011). Research on Mechanism of Sulfur Poisoning in the Precious Metal Catalyst.[Link]
-
YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? Chemistry For Everyone. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.[Link]
-
Ingenta Connect. (n.d.). Sulfur as a Catalyst Poison.[Link]
-
PubMed Central. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy.[Link]
-
The Catalyst Group. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.[Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.[Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.[Link]
-
LinkedIn. (2025). Catalyst deactivation mechanisms and how to prevent them.[Link]
-
Sustainability Directory. (2025). What Is the Impact of Sulfur in Fuel on Catalytic Converter Performance? Learn. [Link]
-
Xi'an Jiaotong University. (2023). Mechanism of sulfur poisoning to Ru-based catalysts in supercritical water gasification of glycerol: From experiment to combined DFT and kinetics studies.[Link]
-
ACS Publications. (n.d.). Atomic Insights into the S Poisoning Effects of Single-Atom Catalysts in Li–S Batteries. ACS Omega. [Link]
-
Sustainability Directory. (2025). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?[Link]
-
YouTube. (2025). What Causes Catalyst Deactivation And Poisoning? Chemistry For Everyone. [Link]
-
Wikipedia. (n.d.). Water–gas shift reaction.[Link]
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- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Sulfur adsorption and poisoning of metallic catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 9. youtube.com [youtube.com]
- 10. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Research on Mechanism of Sulfur Poisoning in the Precious Metal Catalyst | Scientific.Net [scientific.net]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. Water–gas shift reaction - Wikipedia [en.wikipedia.org]
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- 17. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid Couplings
Welcome to the technical support center for monitoring Suzuki-Miyaura cross-coupling reactions involving 4-(Cyclopropylmethylsulfinyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our focus is to equip you with the necessary knowledge to effectively monitor your reactions, ensuring robust and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when monitoring Suzuki-Miyaura couplings with this compound?
A1: The primary challenges stem from the unique properties of this specific boronic acid. The sulfinyl group can introduce complexities in chromatographic separation and detection. Additionally, like many boronic acids, this compound can be susceptible to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This side reaction can be influenced by factors like the reaction conditions and the stability of the boronic acid itself. Therefore, monitoring techniques must be able to distinguish between the starting material, the desired product, and potential byproducts.
Q2: Which analytical techniques are most suitable for monitoring these reactions?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the progress of Suzuki-Miyaura cross-coupling reactions.[3] It allows for the separation and quantification of starting materials, products, and major byproducts. For more detailed analysis and confirmation of peak identities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for in-situ reaction monitoring, providing quantitative data on the consumption of reactants and the formation of products over time.[3][6]
Q3: How can I minimize protodeboronation of this compound during the reaction?
A3: Protodeboronation is a common side reaction for many boronic acids, particularly under basic conditions.[1] To minimize this, consider the following:
-
Choice of Base: The strength and type of base can significantly impact the rate of protodeboronation.[7] Weaker bases are often preferred.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of decomposition of the boronic acid.
-
In situ Generation: In some cases, generating the boronic acid in situ from a more stable precursor, like a boronate ester, can keep its concentration low and minimize side reactions.[1]
-
Anhydrous Conditions: While Suzuki couplings are often performed in the presence of water, minimizing excess water can sometimes suppress protodeboronation.[8]
Q4: Are there any specific considerations for sample preparation before analysis?
A4: Yes, proper sample preparation is crucial for accurate monitoring. A small aliquot of the reaction mixture should be taken at specific time intervals. This aliquot should be immediately quenched to stop the reaction. A common quenching method is to dilute the sample in a suitable solvent, often the mobile phase used for HPLC analysis. It is important to ensure that all components of the reaction mixture are soluble in the chosen diluent to avoid precipitation and inaccurate results.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the monitoring of this compound couplings.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Detailed Troubleshooting Q&A
| Problem | Potential Cause | Recommended Action |
| No reaction or very low conversion. | Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed. | Ensure proper handling of the palladium precatalyst and consider screening different ligands that are known to be effective for Suzuki couplings.[9] |
| Poorly Reactive Aryl Halide: The reactivity of aryl halides follows the trend I > Br > Cl. Aryl chlorides can be particularly challenging.[10] | If using an aryl chloride, consider switching to the corresponding bromide or iodide. Alternatively, use a more active catalyst system designed for aryl chlorides. | |
| Inappropriate Base: The base is crucial for the transmetalation step. An incorrect choice of base can halt the catalytic cycle. | Screen a variety of bases (e.g., carbonates, phosphates, hydroxides) to find the optimal one for your specific substrate combination. | |
| Significant amount of protodeboronated byproduct observed. | Harsh Reaction Conditions: High temperatures and strongly basic conditions can promote the protodeboronation of the boronic acid.[1][7] | Try lowering the reaction temperature and using a milder base. You can also monitor the reaction at shorter time intervals to determine the onset of this side reaction. |
| Presence of Excess Water: While some water is often necessary, excessive amounts can facilitate protodeboronation.[8] | Use anhydrous solvents and ensure your reagents are dry. | |
| Inconsistent results between runs. | Variable Reagent Quality: The purity of the boronic acid, aryl halide, and catalyst can vary between batches. | Always use reagents of known purity and consider re-purifying them if necessary. |
| Atmospheric Oxygen: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a biphenyl byproduct.[11][12] | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate Column or Mobile Phase: The stationary phase of the HPLC column and the composition of the mobile phase may not be suitable for separating the components of your reaction mixture. | Develop a robust HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different additives like formic acid or ammonium acetate).[5] |
| Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. | Dilute your sample before injection. |
III. Experimental Protocols
Protocol 1: General Procedure for HPLC-UV Monitoring
This protocol provides a starting point for developing an HPLC method to monitor the progress of a Suzuki-Miyaura coupling reaction involving this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reverse-phase C18 column is a good starting point.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 10-15 minutes. |
4. Sample Preparation and Analysis Workflow:
Caption: Workflow for HPLC-based reaction monitoring.
Protocol 2: LC-MS Method for Peak Identification
For unambiguous identification of reaction components, LC-MS is invaluable.
1. LC Conditions:
-
Use the same or a similar HPLC method as developed above. The flow rate may need to be adjusted depending on the mass spectrometer's interface.
2. MS Conditions (Example for Electrospray Ionization - ESI):
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3.5 kV | 3.0 kV |
| Cone Voltage | 30 V | 30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
Note: These are starting parameters and should be optimized for your specific instrument and analytes. Both positive and negative ion modes should be screened to determine the best ionization for each compound.
IV. References
-
In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. PubMed.
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
-
A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.
-
4-(Cyclopropylmethylsulfonyl)phenylboronic acid - Data Sheet. United States Biological.
-
Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development - ACS Publications.
-
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
-
In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate.
-
SUZUKI REACTION MONITORING. Advion.
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate.
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
-
Protodeboronation. Wikipedia.
-
Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and... ResearchGate.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR.
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
-
Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard. ResearchGate.
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate.
-
Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate.
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications.
-
Biological sulphur-containing compounds – Analytical challenges. ResearchGate.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
-
and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. PubMed Central.
-
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers.
-
Biological sulphur-containing compounds - Analytical challenges. PubMed.
-
Mechanistic Insights and Technical Challenges in Sulfur-Based Batteries: A Comprehensive In Situ/Operando Monitoring Toolbox. ACS Publications.
-
This compound. ChemBK.
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
-
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem.
-
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. azom.com [azom.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical techniques for the comprehensive characterization of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document is designed to move beyond a simple listing of methods, offering insights into the rationale behind experimental choices and providing a framework for robust, self-validating analytical workflows.
Introduction to this compound
This compound (C₁₀H₁₃BO₃S, CAS No. 1217501-04-6) is a bifunctional molecule incorporating both a phenylboronic acid moiety and a cyclopropylmethylsulfinyl group.[1][2] The boronic acid functional group is a versatile handle in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, while the sulfoxide group, being chiral at the sulfur atom, introduces a stereogenic center and can influence the molecule's polarity and biological activity.[3] A thorough analytical characterization is therefore essential to confirm its identity, purity, and structural integrity.
This guide will explore a suite of primary analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Thermal Analysis (DSC/TGA), and Single-Crystal X-ray Crystallography. For each technique, we will delve into the underlying principles, provide detailed experimental protocols, and present expected data based on the analysis of structurally related compounds.
Primary Analytical Techniques: A Comparative Workflow
A multi-technique approach is indispensable for the unambiguous characterization of this compound. The following sections detail the core methodologies, their strategic importance, and expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the molecular framework.
Expertise in Action: Why These Nuclei?
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.
-
¹¹B NMR: Is crucial for confirming the presence and electronic environment of the boron atom in the boronic acid group.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and sharpen the B(OH)₂ proton signals.
-
¹H NMR Acquisition:
-
Utilize a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
Longer acquisition times may be necessary due to the low natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
Expected NMR Data Summary
| Technique | Expected Chemical Shifts (δ, ppm) | Rationale |
| ¹H NMR | 7.8-8.2 (d, 2H, Ar-H ortho to B(OH)₂) | Aromatic protons deshielded by the electron-withdrawing boronic acid group. |
| 7.5-7.7 (d, 2H, Ar-H ortho to SO) | Aromatic protons influenced by the sulfinyl group. | |
| 2.8-3.0 (d, 2H, -S(O)CH ₂) | Methylene protons adjacent to the chiral sulfoxide. | |
| 1.0-1.3 (m, 1H, -CH-) | Methine proton of the cyclopropyl group. | |
| 0.4-0.8 (m, 4H, -CH₂) | Diastereotopic methylene protons of the cyclopropyl group. | |
| ~8.0 (br s, 2H, -B(OH )₂) | Exchangeable protons of the boronic acid group, often broad. | |
| ¹³C NMR | 140-145 (Ar-C-S) | Aromatic carbon attached to the sulfur atom. |
| 135-140 (Ar-C-B) | Aromatic carbon attached to the boron atom. | |
| 125-135 (Ar-CH) | Aromatic methine carbons. | |
| 55-60 (-S(O)C H₂) | Methylene carbon adjacent to the sulfoxide. | |
| 5-15 (-C H- and -C H₂-) | Cyclopropyl carbons. | |
| ¹¹B NMR | 28-33 | Characteristic for a trigonal (sp²) boronic acid.[7] |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
HPLC is the workhorse for determining the purity of pharmaceutical compounds and monitoring reaction progress. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Expertise in Action: Method Development Considerations The presence of the polar boronic acid and sulfoxide groups, along with the nonpolar phenyl and cyclopropyl groups, necessitates careful optimization of the mobile phase and stationary phase to achieve good peak shape and resolution. Boronic acids can sometimes undergo on-column degradation, which needs to be mitigated.[8]
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector is standard.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9]
-
Detection: UV detection at a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Expected HPLC Data Summary
| Parameter | Expected Value | Significance |
| Retention Time (t_R) | Dependent on specific conditions | A characteristic value for the compound under defined conditions. |
| Purity | >95% (for research grade) | Confirms the sample's homogeneity. |
| Peak Shape | Symmetrical (Tailing factor ~1) | Indicates good chromatographic behavior. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Expertise in Action: Ionization and Fragmentation ESI-MS is expected to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition. The fragmentation pattern in MS/MS experiments can help to piece together the structure.[2]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer, preferably a high-resolution instrument like a TOF or Orbitrap.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion.
-
Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Expected Mass Spectrometry Data Summary
| Technique | Expected m/z Values | Interpretation |
| HRMS (Positive Ion) | [M+H]⁺ = 225.0700 | Confirms the molecular formula C₁₀H₁₄BO₃S⁺. |
| HRMS (Negative Ion) | [M-H]⁻ = 223.0544 | Confirms the molecular formula C₁₀H₁₂BO₃S⁻. |
| MS/MS Fragmentation | Loss of H₂O, B(OH)₂, cyclopropyl group | Characteristic fragments that help to confirm the structure. The fragmentation of the boronic acid moiety often leads to the observation of BO⁻ and BO₂⁻ ions.[10] |
Thermal Analysis (DSC/TGA): Investigating Physicochemical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical and chemical changes that a material undergoes as a function of temperature.[11]
Expertise in Action: What Do DSC and TGA Reveal?
-
DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point, glass transitions, and crystallization events.[12]
-
TGA: Measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of the compound.[13]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Place a small amount of the sample (typically 2-5 mg) in an appropriate pan (e.g., aluminum or alumina).
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the mass loss as a function of temperature.
-
Expected Thermal Analysis Data Summary
| Technique | Expected Observation | Interpretation |
| DSC | A sharp endothermic peak | Corresponds to the melting point of the crystalline solid. |
| TGA | Initial mass loss at elevated temperatures | Indicates the onset of thermal decomposition. Boronic acids may initially lose water to form an anhydride (boroxine).[14] |
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Expertise in Action: The Gold Standard While obtaining suitable crystals can be challenging, a crystal structure provides the ultimate confirmation of the molecule's connectivity and stereochemistry (if chiral). For arylboronic acids, it can reveal details about hydrogen bonding and crystal packing.[15]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.
Expected Crystallographic Data Summary
| Parameter | Expected Information | Significance |
| Molecular Structure | Confirmation of connectivity and conformation | Unambiguous proof of the chemical structure. |
| Bond Lengths/Angles | Precise geometric parameters | Provides insight into the electronic nature of the molecule. |
| Crystal Packing | Intermolecular interactions (e.g., hydrogen bonding) | Helps to understand the solid-state properties of the compound. |
Comparative Analysis of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations | Best For |
| NMR Spectroscopy | Molecular structure and connectivity | Provides detailed structural information. Non-destructive. | Requires relatively pure sample. Can be insensitive for some nuclei. | Elucidating the chemical structure of the purified compound. |
| HPLC | Purity and stability | High sensitivity and resolving power. Quantitative. | Can be destructive. Method development can be time-consuming. | Assessing the purity of the final product and intermediates. |
| Mass Spectrometry | Molecular weight and fragmentation | High sensitivity. Provides molecular formula with HRMS. | Can be destructive. Isomers may not be distinguishable. | Confirming the molecular weight and elemental composition. |
| Thermal Analysis | Melting point and thermal stability | Small sample size required. Provides information on solid-state properties. | Does not provide structural information. | Characterizing the physicochemical properties of the solid material. |
| X-ray Crystallography | 3D molecular structure | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to obtain. | Definitive proof of structure and stereochemistry. |
Visualizing the Analytical Workflow
dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: A typical analytical workflow for the characterization of a novel organic compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR and mass spectrometry provide the foundational structural information, HPLC is crucial for assessing purity. Thermal analysis and X-ray crystallography offer deeper insights into the solid-state properties and provide definitive structural proof, respectively. By employing the detailed protocols and understanding the comparative strengths of each method as outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity in their drug discovery and development endeavors.
References
-
PubMed. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. [Link]
-
The Royal Society of Chemistry. Supporting Information OBC revisions. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
SpectraBase. 4-Methoxyphenylboronic acid. [Link]
-
ChemBK. This compound. [Link]
-
The Royal Society of Chemistry. 1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2. [Link]
-
National Institutes of Health. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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A Comprehensive Guide to the Spectroscopic Analysis of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid: An In-Depth NMR Examination and Comparison with Orthogonal Analytical Techniques
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Phenylboronic acids, a versatile class of compounds, are pivotal building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed analysis of 4-(cyclopropylmethylsulfinyl)phenylboronic acid, a molecule of interest in medicinal chemistry, focusing on its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into a theoretical yet highly probable spectral interpretation, benchmarked against data from structurally analogous compounds. Furthermore, we will objectively compare the utility of NMR with alternative analytical methodologies, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to provide a holistic perspective for researchers and drug development professionals.
The Structural Significance of this compound
This compound, with the chemical formula C₁₀H₁₃BO₃S and a molecular weight of 224.1 g/mol , incorporates three key functional groups: a phenylboronic acid moiety, a cyclopropyl group, and a sulfoxide.[1][2][3][4] This unique combination makes it an attractive candidate for the synthesis of complex pharmaceutical agents. The boronic acid group is a versatile handle for carbon-carbon bond formation, the sulfoxide group can act as a chiral auxiliary or a hydrogen bond acceptor, and the cyclopropyl ring introduces conformational rigidity and metabolic stability. Accurate and comprehensive characterization of this molecule is therefore paramount to ensure its purity, stability, and suitability for downstream applications.
In-Depth NMR Analysis: A Theoretical and Comparative Approach
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the methylene protons adjacent to the sulfoxide, and the methine and methylene protons of the cyclopropyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| B(OH)₂ | 4.0 - 6.0 | Broad singlet | - | The acidic protons of the boronic acid are typically broad and their chemical shift is highly dependent on concentration and solvent. |
| Ar-H (ortho to -B(OH)₂) | 7.8 - 8.0 | Doublet | ~8.0 | Deshielded due to the electron-withdrawing nature of the boronic acid group. |
| Ar-H (ortho to -S(O)CH₂) | 7.4 - 7.6 | Doublet | ~8.0 | Influenced by the electron-withdrawing sulfinyl group. |
| -S(O)CH₂- | 2.8 - 3.2 | Doublet | ~7.0 | Diastereotopic protons due to the chiral sulfoxide, potentially appearing as two distinct signals or a complex multiplet. |
| -CH- (cyclopropyl) | 0.8 - 1.2 | Multiplet | - | Complex multiplet due to coupling with the adjacent methylene protons. |
| -CH₂- (cyclopropyl) | 0.2 - 0.6 | Multiplet | - | Shielded protons of the cyclopropyl ring, appearing as complex multiplets. |
Causality Behind Predicted Shifts:
-
Aromatic Region: The protons on the phenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing boronic acid group are expected to be the most deshielded.
-
Aliphatic Region: The methylene protons adjacent to the chiral sulfoxide are diastereotopic and are expected to have different chemical shifts, potentially leading to a complex multiplet or two separate signals. The protons of the cyclopropyl group will appear in the highly shielded region of the spectrum, a characteristic feature of this strained ring system.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-B (ipso-carbon) | 130 - 135 | The carbon directly attached to the boron atom; its signal can be broad due to quadrupolar relaxation of the boron nucleus. |
| C-S (ipso-carbon) | 140 - 145 | The carbon attached to the sulfinyl group. |
| Ar-C (ortho to -B(OH)₂) | 135 - 140 | Deshielded by the boronic acid group. |
| Ar-C (ortho to -S(O)CH₂) | 125 - 130 | Influenced by the sulfinyl group. |
| -S(O)CH₂- | 55 - 60 | Methylene carbon adjacent to the sulfoxide. |
| -CH- (cyclopropyl) | 10 - 15 | Methine carbon of the cyclopropyl ring. |
| -CH₂- (cyclopropyl) | 3 - 8 | Methylene carbons of the cyclopropyl ring. |
Diagrammatic Representation of Key NMR Correlations:
Caption: Predicted NMR spectral regions for key functional groups.
Experimental Protocol for NMR Analysis
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ proton signals.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time. A proton-decoupled sequence is standard.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton and carbon signals and confirm connectivity.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the proton signals to determine the relative number of protons.
-
Reference the spectra to the residual solvent peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a multi-technique approach provides a more complete analytical picture.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly sensitive and selective technique that is particularly useful for purity assessment and the identification of impurities.[5][6]
-
Strengths:
-
High Sensitivity: Can detect impurities at very low levels.
-
High Throughput: Modern UPLC-MS systems allow for rapid analysis.[6]
-
Molecular Weight Determination: Provides accurate mass information, confirming the identity of the target compound and potential byproducts.
-
-
Limitations for Structural Isomers: May not be able to distinguish between structural isomers without chromatographic separation.
-
Challenges with Boronic Acids: Boronic acids can be challenging to analyze by LC-MS due to their tendency to form cyclic anhydrides (boroxines) and their high polarity.[5] Specialized chromatographic conditions may be required.
Table 3: Comparison of NMR and LC-MS for the Analysis of this compound
| Feature | NMR Spectroscopy | LC-MS |
| Primary Application | Structural Elucidation | Purity Assessment, Impurity Profiling |
| Information Provided | Detailed connectivity, stereochemistry | Molecular weight, fragmentation patterns |
| Sensitivity | Lower | Higher |
| Throughput | Lower | Higher |
| Quantitative Analysis | Yes (with internal standard) | Yes (with appropriate calibration) |
| Sample Requirement | Higher (mg range) | Lower (µg to ng range) |
Workflow for Comprehensive Analysis:
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, integrating both NMR and LC-MS techniques.
Caption: Integrated analytical workflow for compound characterization.
Conclusion
The structural analysis of this compound necessitates a meticulous and multi-faceted approach. While direct experimental NMR data is not yet widely published, a detailed theoretical interpretation based on fundamental principles and comparative data provides a strong foundation for its characterization. The synergistic use of NMR spectroscopy for unambiguous structural elucidation and LC-MS for sensitive purity assessment and impurity profiling represents a robust and reliable strategy for researchers and drug development professionals. This comprehensive analytical workflow ensures the quality and integrity of this valuable synthetic building block, ultimately contributing to the advancement of pharmaceutical research.
References
- BenchChem. A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. BenchChem. Accessed January 15, 2026.
- Flender, C., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(11), 2836-2842.
- ChemBK. This compound. ChemBK.com. Accessed January 15, 2026.
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
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- Royal Society of Chemistry. (2012).
- United States Biological. 4-(Cyclopropylmethylsulfonyl)phenylboronic acid - Data Sheet. usbio.net. Accessed January 15, 2026.
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- ChemicalBook. Phenylboronic acid(98-80-6) 13C NMR spectrum. ChemicalBook.com. Accessed January 15, 2026.
- PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem.ncbi.nlm.nih.gov. Accessed January 15, 2026.
- Royal Society of Chemistry. (2017). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
- Sigma-Aldrich. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7. Sigmaaldrich.com. Accessed January 15, 2026.
- SpectraBase. 4-Methoxyphenylboronic acid. SpectraBase.com. Accessed January 15, 2026.
- ChemicalBook. Cyclopropylboronic acid(411235-57-9) 13C NMR spectrum. ChemicalBook.com. Accessed January 15, 2026.
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A Comparative Reactivity Analysis: 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical research and materials science for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. The reactivity of the boronic acid component is a critical parameter, governed by the steric and electronic nature of its substituents. This guide provides an in-depth comparative analysis of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid , a molecule of interest due to its unique combination of a moderately electron-withdrawing sulfinyl group and a sterically distinct cyclopropylmethyl moiety. We will benchmark its performance against a panel of standard arylboronic acids—unsubstituted, electron-rich, and strongly electron-deficient—within the mechanistic framework of the Suzuki-Miyaura catalytic cycle. This analysis is supported by a detailed experimental protocol, a discussion of expected outcomes based on established chemical principles, and strategies for reaction optimization.
Theoretical Framework: The Suzuki-Miyaura Coupling Mechanism
To objectively compare the reactivity of different boronic acids, it is essential to understand the catalytic cycle of the Suzuki-Miyaura reaction. The efficiency of the entire process often hinges on the rate-determining step, which is frequently the transmetalation stage. The cycle comprises three fundamental steps[1]:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar-X) to form a Pd(II) intermediate. This step is primarily influenced by the nature of the halide and the phosphine ligand, not the boronic acid.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the crucial step where the structure of the boronic acid exerts its influence. For transmetalation to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻)[2][3]. The electronic properties of the 'Ar' group directly impact its nucleophilicity and thus the rate of this transfer.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species[1].
The focus of our comparison will be on how the substituent on the phenylboronic acid ring affects the kinetics of the transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Profiling the Competitors: A Structural and Electronic Overview
To create a meaningful comparison, we selected a panel of commercially available phenylboronic acids that represent a spectrum of electronic properties.
| Boronic Acid (Abbreviation) | Substituent (at para position) | Electronic Nature | Expected Impact on Transmetalation Rate |
| Phenylboronic acid (PBA) | -H | Neutral (Baseline) | Baseline reactivity. |
| 4-Methoxyphenylboronic acid (4-MeO-PBA) | -OCH₃ | Strong Electron-Donating Group (EDG) | Accelerates reaction by increasing aryl nucleophilicity. |
| 4-(Trifluoromethyl)phenylboronic acid (4-CF₃-PBA) | -CF₃ | Strong Electron-Withdrawing Group (EWG) | Decelerates reaction by decreasing aryl nucleophilicity. |
| This compound (4-CMS-PBA) | -S(O)CH₂-cyclopropane | Moderate Electron-Withdrawing Group (EWG) & Sterically Encumbered | Decelerates reaction due to electronic withdrawal and potential steric hindrance. |
Analysis of the 4-(Cyclopropylmethylsulfinyl) Substituent:
The substituent on our target molecule, 4-CMS-PBA, introduces a unique combination of effects:
-
Electronic: The sulfinyl group (-S=O-) is moderately electron-withdrawing due to the polarity of the S-O bond and the inductive effect of the electronegative oxygen atom[4][5]. This effect reduces the electron density on the phenyl ring, making the ipso-carbon less nucleophilic and therefore slowing the rate-determining transmetalation step relative to unsubstituted phenylboronic acid.
-
Steric: The entire cyclopropylmethylsulfinyl moiety presents more steric bulk than a simple methyl or methoxy group. This bulk may hinder the optimal orientation of the boronate complex with the palladium center, potentially adding a further kinetic barrier to transmetalation.
-
Stability: A significant concern with electron-deficient arylboronic acids is their increased susceptibility to base-mediated protodeboronation, an undesired side reaction that cleaves the C-B bond and replaces it with a C-H bond, effectively destroying the reagent[6][7][8]. This pathway can compete with productive cross-coupling and lower the final product yield, particularly under prolonged reaction times or at elevated temperatures.
Experimental Protocol: A Standardized Assay for Reactivity Comparison
To ensure a fair comparison, all boronic acids must be evaluated under identical, robust reaction conditions. The following protocol describes a model Suzuki-Miyaura coupling reaction designed to be sensitive to the electronic nature of the boronic acid partner.
Model Reaction:
(Self-generated image of 4-bromoacetophenone coupling with a generic Ar-B(OH)2)
Materials & Equipment:
-
Aryl Halide: 4-Bromoacetophenone (1.0 mmol, 199 mg)
-
Boronic Acids: PBA, 4-MeO-PBA, 4-CF₃-PBA, 4-CMS-PBA (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)
-
Ligand: SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)[9][10]
-
Base: Potassium Phosphate Tribasic (K₃PO₄), anhydrous powder (2.0 mmol, 424 mg)
-
Solvent: 1,4-Dioxane (5 mL) and Degassed Water (1 mL)
-
Equipment: 25 mL Schlenk flask, magnetic stir bar, inert atmosphere (Nitrogen or Argon), oil bath, TLC plates, NMR spectrometer.
Protocol:
-
Catalyst Preparation: To a dry 25 mL Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and a magnetic stir bar.
-
Reagent Addition: To the flask, add 4-bromoacetophenone (199 mg), the respective boronic acid (1.2 mmol), and K₃PO₄ (424 mg).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at 80 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h) to determine the point of full consumption of the limiting reagent (4-bromoacetophenone).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the pure biaryl product.
-
Data Collection: Determine the isolated yield for each reaction and note the time required for completion.
Justification of Protocol Choices:
-
Catalyst System: The Pd(OAc)₂/SPhos system is highly active and versatile, capable of coupling a wide range of substrates, including electron-deficient boronic acids and aryl chlorides[11]. SPhos, a bulky biarylphosphine ligand, promotes the formation of a highly reactive monoligated Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps[9].
-
Base/Solvent: The combination of K₃PO₄ and a dioxane/water solvent system is a standard, effective choice. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation[12].
Analysis of Expected Results and Performance
Based on established mechanistic principles, we can predict the relative performance of each boronic acid in the standardized protocol.
| Boronic Acid | Expected Time to Completion | Expected Isolated Yield | Rationale |
| 4-MeO-PBA | ~1-2 hours | >95% | The strong EDG accelerates transmetalation, leading to a rapid and efficient reaction. |
| PBA | ~2-4 hours | >90% | Serves as the baseline for a standard, unactivated coupling. |
| 4-CMS-PBA | ~6-12 hours | 60-80% | The EWG nature of the sulfinyl group significantly slows transmetalation. The yield may be compromised by competing protodeboronation over the longer reaction time. |
| 4-CF₃-PBA | >12 hours or incomplete | 40-70% | The very strong EWG severely deactivates the boronic acid, making transmetalation extremely slow and increasing the likelihood of significant protodeboronation[6]. |
Performance Verdict for this compound:
4-CMS-PBA is predicted to be a moderately challenging substrate . Its reactivity will be substantially lower than that of electron-rich and neutral arylboronic acids. While coupling is achievable, it will require longer reaction times and may not proceed to full completion due to the competing protodeboronation pathway. Its performance is expected to be superior to the more strongly deactivated 4-CF₃-PBA but will necessitate careful optimization for use in complex syntheses.
Optimization & Troubleshooting for Challenging Boronic Acids
When faced with a low yield or slow reaction involving a deactivated substrate like 4-CMS-PBA, several parameters can be adjusted. The following workflow provides a logical approach to optimization.
Caption: Workflow for optimizing a Suzuki reaction with a challenging boronic acid.
-
Temperature: Increasing the temperature can accelerate a sluggish reaction, but for electron-deficient boronic acids, it can also increase the rate of protodeboronation. This is a delicate balance that must be monitored carefully.
-
Ligand: If the SPhos system is insufficient, switching to even more active Buchwald ligands like XPhos or RuPhos can be beneficial. These ligands are designed to facilitate the coupling of particularly challenging substrates.
-
Base: While K₃PO₄ is a good general base, stronger bases like cesium carbonate (Cs₂CO₃) can sometimes accelerate the formation of the boronate complex and improve the rate of transmetalation.
Conclusion
This compound presents a distinct reactivity profile in Suzuki-Miyaura cross-coupling. Its performance is primarily dictated by the electron-withdrawing nature of the sulfinyl substituent , which deactivates the molecule towards the critical transmetalation step. Consequently, it reacts significantly slower than electron-rich or unsubstituted arylboronic acids and exhibits a heightened susceptibility to protodeboronation, which can negatively impact yields.
For researchers and drug development professionals, this means that while 4-CMS-PBA is a viable coupling partner, it should not be treated as a simple "plug-and-play" reagent. Successful implementation requires the use of modern, highly active palladium-ligand systems (e.g., Buchwald biarylphosphine-based catalysts) and careful control over reaction conditions to outcompete undesired decomposition pathways. Its reactivity is more akin to other moderately deactivated boronic acids and should be approached with a similar optimization mindset.
References
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry. Available at: [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
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Moutiers, G., et al. (1997). Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. Available at: [Link]
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Billingsley, K. L., et al. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Perrin, C. L., & Menzie, J. R. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
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Vechhoma, L., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
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Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
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Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available at: [Link]
-
Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Vank, J. C. (2007). Electronic Structure and Hydrolytic Reactivity of N-Sulfinyl Species. Spectrum. Available at: [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Sirijaraensre, J., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]
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Ocepek, M. V., et al. (2007). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]
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- 5. Electronic Structure and Hydrolytic Reactivity of N-Sulfinyl Species - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Stereochemical-Directing Power of the Sulfinyl Group: A Comparative Guide to Sulfinyl-Containing Boronic Acids in Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of molecule-building, the choice of reagents is paramount. The ideal reagent is not merely a reactant but a tool that offers precision, reliability, and efficiency. In the vast landscape of synthetic chemistry, sulfinyl-containing boronic acids have emerged as powerful reagents, particularly valued for their ability to control stereochemistry. This guide provides an in-depth comparison of these unique boronic acids, highlighting their distinct advantages over other synthetic alternatives, supported by experimental data and mechanistic insights.
Introduction: The Unique Architecture of Sulfinyl-Containing Boronic Acids
At its core, the advantage of a sulfinyl-containing boronic acid lies in the sulfinyl group [S(O)R]. This functional group possesses a stable, stereogenic sulfur center, making it an invaluable chiral auxiliary.[1][2] Unlike many other chiral directing groups, the sulfinyl moiety is robust, easy to introduce and remove, and exerts a profound influence on the stereochemical outcome of reactions.[1] This inherent chirality, directly attached to or in proximity to the boronic acid, allows for exceptional control in asymmetric transformations—a critical requirement in the synthesis of pharmaceuticals and other bioactive molecules where enantiomeric purity is non-negotiable.
The Premier Advantage: Asymmetric Induction in C-C Bond Formation
The most significant advantage of employing sulfinyl-containing boronic acids is their role in asymmetric synthesis . The chiral sulfinyl group acts as a powerful directing group, influencing the facial selectivity of reactions at adjacent centers. This "internal asymmetric induction" utilizes a chiral center that is covalently bonded to the reactive center to guide the stereochemical outcome.[3]
A prime example is the stereoselective homologation of boronic esters. Researchers have demonstrated that α-sulfinyl benzoates can be converted into lithium or magnesium carbenoids, which then react with boronic esters with exceptional levels of stereospecificity.[4] This method overcomes significant drawbacks of previous technologies, such as the use of expensive or toxic reagents like sparteine or α-stannyl benzoates.[4] The sulfinyl group's ability to chelate or sterically direct incoming reagents allows for the construction of chiral centers with high fidelity.
Mechanism of Stereochemical Induction: The sulfinyl group's oxygen atom can act as a Lewis base, coordinating to metal centers or other electrophiles. This chelation locks the conformation of the transition state, exposing one face of the reacting center to attack while sterically shielding the other. This principle is fundamental to achieving high diastereoselectivity or enantioselectivity.
Workflow: Asymmetric Homologation Using a Sulfinyl Precursor
The following diagram illustrates a generalized workflow for the stereoselective synthesis of a chiral alcohol using a sulfinyl-containing reagent and a boronic ester.
Caption: General workflow for asymmetric synthesis.
Performance in Cross-Coupling Reactions: Stability and Reactivity
Beyond asymmetric synthesis, sulfinyl-containing functional groups are integral to advanced cross-coupling strategies, such as the Suzuki-Miyaura reaction. While traditional boronic acids are workhorses in C-C bond formation, certain classes, particularly heteroaryl boronic acids, suffer from instability, leading to competitive protodeboronation and reduced yields.[5][6]
Sulfonyl- and sulfinyl-derived reagents offer a compelling alternative. For instance, sulfonyl chlorides and fluorides have been successfully employed as coupling partners in Suzuki-Miyaura reactions, demonstrating that the sulfur-based functional group can act as a stable and effective leaving group under palladium catalysis.[7][8] This approach diversifies the range of accessible electrophilic partners beyond the conventional aryl halides.
Recent innovations have also shown that sulfinamides can undergo catalytic asymmetric addition with arylboronic acids, enabled by nickel catalysis, to generate a wide array of S-chiral sulfinamides.[9][10] This highlights the versatility of the sulfinyl moiety, not just as a directing group, but as a reactive center itself for constructing valuable sulfur-containing molecules.
Comparative Performance Data
To contextualize the advantage, consider the stability of boronic acid derivatives in Suzuki-Miyaura couplings. While not a direct comparison with a sulfinyl-containing boronic acid, the data below illustrates the challenges with standard heteroaryl boronic acids that alternative sulfur-based coupling strategies can help overcome.
| Boronic Acid / Derivative | Coupling Partner | Catalyst System | Conditions | Yield (%) | Source |
| 2-Benzofuranylboronic acid | Aryl Chloride | Pd(OAc)₂ / SPhos | 60 °C | 91-99% | [6] |
| 2-Benzothienylboronic acid | Aryl Chloride | Pd(OAc)₂ / SPhos | 60-80 °C | <5% | [6] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | 100 °C | 89% | [7] |
| Phenylsulfonyl chloride | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 100 °C | 85% | [8] |
This table compares the performance of a stable boronic acid against an unstable one and showcases the high yields achievable using sulfonyl-based electrophiles as alternatives to aryl halides.
Experimental Protocol: Asymmetric Arylation of Sulfinylamines with Arylboronic Acids
This protocol is adapted from a nickel-catalyzed method for synthesizing S-chirogenic sulfinamides, demonstrating a modern application where boronic acids are coupled with a sulfinyl-containing compound.[10]
Objective: To synthesize a chiral sulfinamide via Ni-catalyzed asymmetric addition of an arylboronic acid to a sulfinylamine.
Materials:
-
Sulfinylamine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(dme) (10 mol%)
-
Chiral bisoxazoline ligand (12 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
4 Å Molecular Sieves
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add NiCl₂(dme), the chiral bisoxazoline ligand, and 4 Å molecular sieves.
-
Add the sulfinylamine, arylboronic acid, and Cs₂CO₃ to the tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 45 °C.
-
Stir the reaction mixture for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired chiral sulfinamide.
-
Characterize the product and determine enantiomeric excess (ee) by chiral HPLC analysis.
Causality in Protocol Design:
-
Inert Atmosphere: The nickel catalyst, particularly in its active lower oxidation state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Solvent & Molecular Sieves: Boronic acids can be prone to protodeboronation, and water can interfere with the catalytic cycle. The use of anhydrous solvent and molecular sieves minimizes water content.
-
Base (Cs₂CO₃): The base is essential for the transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the nickel center. Cesium carbonate is often effective in these types of couplings.
-
Chiral Ligand: The bisoxazoline ligand coordinates to the nickel center, creating a chiral environment that directs the addition of the aryl group to one face of the sulfinylamine, thereby inducing enantioselectivity.[10]
Conclusion and Future Outlook
Sulfinyl-containing boronic acids and related reagents represent a sophisticated class of tools for modern organic synthesis. Their principal advantage is the predictable and powerful stereochemical control imparted by the chiral sulfinyl group, enabling the construction of complex, enantioenriched molecules with high precision.[1][4] Furthermore, the broader family of sulfinyl and sulfonyl compounds provides stable and highly effective partners in cross-coupling reactions, overcoming the limitations of traditionally less stable reagents.[7] As the demand for stereochemically pure compounds in pharmaceuticals and materials science continues to grow, the strategic application of the sulfinyl group in boronic acid chemistry and beyond is set to become even more vital.
References
- [No Author]. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
- Feng, X., et al. Chiral Sulfinyl-Based Olefin Ligands for Rhodium-Catalysed Asymmetric Conjugate Addition of Arylboronic Acids to Cyanoalkenes. Sci-Hub.
- [No Author]. α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. Journal of the American Chemical Society, 2017.
- [No Author]. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.
- [No Author]. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - PubMed Central.
- Xi, L., et al.
- [No Author]. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 2020.
- Xi, L., et al. Asymmetric 2,3-Addition of Sulfinylamines with Arylboronic Acids Enabled by Nickel Catalysis. Organic Chemistry Portal, 2024.
- [No Author]. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 2025.
- [No Author]. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH,
- [No Author]. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- [No Author]. Asymmetric induction. Wikipedia.
- [No Author]. A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. Benchchem.
Sources
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric 2,3-Addition of Sulfinylamines with Arylboronic Acids Enabled by Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric 2,3-Addition of Sulfinylamines with Arylboronic Acids Enabled by Nickel Catalysis [organic-chemistry.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. However, the presence of certain functional groups on the coupling partners can present significant challenges. One such functionality is the sulfinyl group, as present in 4-(Cyclopropylmethylsulfinyl)phenylboronic acid. This guide provides an in-depth comparison of various palladium catalysts for this specific transformation, offering insights into catalyst selection, reaction optimization, and troubleshooting, supported by experimental data and detailed protocols.
The Challenge: The Dual Nature of the Sulfinyl Group
The sulfinyl moiety in this compound introduces a layer of complexity to the standard Suzuki-Miyaura coupling. The lone pair of electrons on the sulfur atom can coordinate to the palladium center, leading to catalyst inhibition or even deactivation, a phenomenon known as catalyst poisoning.[1] This interaction can disrupt the catalytic cycle, leading to low yields and sluggish reaction rates.
Furthermore, the C-S bond in aryl sulfoxides can be susceptible to cleavage under certain palladium-catalyzed conditions, potentially leading to undesired side products.[2] Therefore, the choice of the palladium catalyst and, more critically, its ligand sphere is paramount to achieving a successful and efficient coupling.
Catalyst Systems Under Comparison
This guide will compare the performance of three classes of palladium catalysts, representing both traditional and modern approaches to Suzuki-Miyaura cross-coupling:
-
Traditional Phosphine-Ligated Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
A Versatile Ferrocenylphosphine Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf)
-
Modern Buchwald-Type Catalysts: Featuring bulky, electron-rich biarylphosphine ligands.
Comparative Performance Analysis
The selection of an optimal catalyst system hinges on a balance of reactivity, stability, and functional group tolerance. For the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole), the expected performance of these catalysts is summarized below.
| Catalyst System | Typical Loading (mol%) | Ligand Type | Expected Yield | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | 2-5 | Monodentate Phosphine | Low to Moderate | Readily available, inexpensive. | Prone to catalyst poisoning by sulfur, may require higher temperatures and longer reaction times.[3][4] |
| PdCl₂(dppf) | 1-3 | Bidentate Ferrocenylphosphine | Moderate to High | Good thermal stability, effective for a range of substrates.[5] | Can still be susceptible to inhibition by strongly coordinating groups. |
| Buchwald Catalysts (e.g., XPhos Pd G3) | 0.5-2 | Bulky Biarylphosphine | High to Excellent | High turnover numbers, excellent for challenging substrates, resistant to catalyst poisoning.[3] | Higher cost of ligands. |
Mechanistic Considerations: The Role of the Ligand
The dramatic difference in performance among these catalysts can be attributed to the nature of the phosphine ligands.
-
Pd(PPh₃)₄: The relatively small cone angle and moderate electron-donating ability of triphenylphosphine make the palladium center more accessible to coordination by the sulfinyl group, leading to catalyst inhibition.
-
PdCl₂(dppf): The bidentate nature and larger bite angle of the dppf ligand create a more defined and stable coordination sphere around the palladium, offering some protection from the sulfinyl group.[5]
-
Buchwald Ligands: The significant steric bulk of ligands like XPhos, SPhos, or RuPhos physically shields the palladium center, preventing the coordination of the sulfinyl group.[3] Concurrently, their strong electron-donating properties accelerate the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, leading to higher efficiency.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for performing the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the compared catalyst systems.
Protocol 1: Coupling using Pd(PPh₃)₄
Materials:
-
This compound
-
4-Bromoanisole
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and degassed water (1 mL).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Coupling using PdCl₂(dppf)
Materials:
-
This compound
-
4-Bromoanisole
-
PdCl₂(dppf)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.5 mmol), 4-bromoanisole (1.0 mmol), and PdCl₂(dppf) (0.02 mmol, 2 mol%).
-
Add cesium carbonate (2.0 mmol).
-
Add 1,4-dioxane (6 mL) and degassed water (1.5 mL).
-
The reaction mixture is heated to 90 °C and stirred for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: Coupling using a Buchwald Precatalyst (XPhos Pd G3)
Materials:
-
This compound
-
4-Bromoanisole
-
XPhos Pd G3
-
Potassium phosphate (K₃PO₄)
-
t-Butanol
-
Water (degassed)
Procedure:
-
To a vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), XPhos Pd G3 (0.01 mmol, 1 mol%), and potassium phosphate (2.0 mmol).
-
The vial is sealed with a septum and purged with an inert gas.
-
Add t-butanol (4 mL) and degassed water (0.4 mL).
-
The reaction mixture is heated to 80 °C and stirred for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of this compound, the choice of catalyst system is critical for achieving high yields and efficient reactions.
-
Pd(PPh₃)₄ may serve as a cost-effective option for initial exploratory studies, but its susceptibility to poisoning by the sulfinyl group makes it a less reliable choice for large-scale synthesis or when high yields are imperative.
-
PdCl₂(dppf) represents a significant improvement over Pd(PPh₃)₄, offering a good balance of reactivity and stability. It is a robust catalyst suitable for a wide range of applications.
-
Buchwald-type catalysts , such as those employing the XPhos ligand, are unequivocally the superior choice for this challenging transformation. Their steric bulk and electron-rich nature effectively mitigate catalyst poisoning and promote high catalytic turnover, resulting in excellent yields under milder conditions.
For researchers and drug development professionals, the initial investment in a modern Buchwald catalyst system is often justified by the significant improvements in reaction efficiency, reliability, and substrate scope, particularly when dealing with functionalized and potentially coordinating substrates like this compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. preprints.org [preprints.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Coupling: A Focus on 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials.[1][2][3] The efficiency and broad applicability of this palladium-catalyzed reaction have made it an indispensable tool. However, to truly harness its potential, a deep understanding of its reaction kinetics is paramount. This guide provides a comprehensive framework for conducting kinetic studies of the Suzuki-Miyaura coupling, with a specific focus on the novel substrate, 4-(Cyclopropylmethylsulfinyl)phenylboronic acid. While specific kinetic data for this compound is not yet widely published, this guide will leverage data from analogous systems to provide a predictive framework and detailed experimental guidance. Furthermore, we will objectively compare the Suzuki-Miyaura coupling with alternative cross-coupling methodologies, offering a holistic perspective for reaction optimization and selection.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] Understanding the kinetics of each step is crucial for identifying the rate-determining step (RDS) and, consequently, for optimizing reaction conditions to enhance yield and efficiency.
-
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the aryl halide. In many cases, this is considered the rate-determining step of the overall reaction.[1][2][6] The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the aryl halide, and the steric and electronic properties of the phosphine ligands on the palladium catalyst.[1][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The rate of transmetalation is dependent on the base, the solvent, and the nature of the organoboron species.[1][8][9] The base plays a crucial role in activating the boronic acid for transmetalation.[3][6]
-
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst.[4][5] Reductive elimination is typically a fast process.[10][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design for Kinetic Studies of this compound
A robust kinetic study requires careful planning and execution. The following protocol outlines a general approach for investigating the kinetics of the Suzuki-Miyaura coupling of this compound with a suitable aryl halide (e.g., 4-bromoacetophenone).
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Internal standard for analytical measurements (e.g., dodecane)
-
Anhydrous solvents and reagents
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow
The following workflow can be adapted for monitoring the reaction progress using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A typical experimental workflow for a kinetic study of a cross-coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: A Schlenk flask or a multi-neck round-bottom flask is charged with the aryl halide, this compound, base, and the internal standard under an inert atmosphere.[13]
-
Solvent Addition: Anhydrous solvent is added, and the mixture is stirred to ensure homogeneity.
-
Temperature Equilibration: The reaction vessel is placed in a pre-heated oil bath or a temperature-controlled reactor block to reach the desired reaction temperature.[14]
-
Reaction Initiation: A stock solution of the palladium catalyst is prepared and injected into the reaction mixture to initiate the reaction. Time zero (t=0) is recorded at the moment of catalyst addition.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe.[15]
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a suitable quenching agent (e.g., a cold solution of dilute acid or a mixture of ethyl acetate and water) to stop the reaction.[14]
-
Analysis: The quenched samples are then analyzed by a pre-calibrated analytical instrument (GC, HPLC, or NMR) to determine the concentration of the starting materials and the product.
-
Data Processing: The concentration data is plotted against time to generate reaction progress curves. From these curves, the initial rates of the reaction can be determined. By systematically varying the concentration of one reactant while keeping others constant, the reaction order with respect to each component can be determined, and the overall rate law can be established.
Comparative Analysis with Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions offer unique advantages for specific applications. A comparative kinetic analysis can provide valuable insights into the most suitable method for a given synthetic challenge.
The Negishi Coupling
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner.
-
Advantages: Organozinc reagents are often more reactive than organoboron compounds, which can lead to faster reaction rates, particularly for less reactive substrates. The reaction is also highly tolerant of a wide range of functional groups.
-
Kinetic Profile: The transmetalation step in Negishi coupling is generally very fast, and the rate-determining step is often the oxidative addition or reductive elimination.[16]
The Stille Coupling
The Stille coupling employs organotin compounds.
-
Advantages: Organotin reagents are tolerant to a wide variety of functional groups and are generally stable to air and moisture.
-
Kinetic Profile: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates and conditions.[17] A key difference is that the Stille coupling does not require a base.
Comparative Kinetic Data (Hypothetical)
The following table presents a hypothetical comparison of kinetic data for the coupling of an aryl bromide with different organometallic reagents to highlight potential differences in reactivity.
| Coupling Reaction | Organometallic Reagent | Relative Initial Rate (mol L⁻¹ s⁻¹) | Rate-Determining Step | Key Considerations |
| Suzuki-Miyaura | Ar-B(OH)₂ | 1.0 | Often Oxidative Addition[1][2][6] | Requires base, generally low toxicity of boron reagents. |
| Negishi | Ar-ZnX | ~5-10 | Oxidative Addition or Reductive Elimination[16] | High reactivity, moisture-sensitive organozinc reagents. |
| Stille | Ar-SnR₃ | ~1-5 | Varies[17] | No base required, toxicity of tin byproducts is a concern. |
Conclusion
A thorough kinetic investigation of the Suzuki-Miyaura coupling of this compound is essential for optimizing its application in synthetic chemistry. By following the detailed experimental protocols outlined in this guide, researchers can elucidate the reaction mechanism, identify the rate-determining step, and rationally design improved reaction conditions. Furthermore, a comparative analysis with alternative cross-coupling reactions such as the Negishi and Stille couplings provides a broader context for selecting the most appropriate synthetic strategy. This systematic approach, grounded in the principles of chemical kinetics, will undoubtedly accelerate the development of efficient and robust synthetic methodologies for the preparation of valuable chemical entities.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki reaction - Wikipedia | Encyclopedia. Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
-
Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation - University of Strathclyde. Available at: [Link]
-
Kinetics of the oxidative addition of PhI with the palladium(0) complex... - ResearchGate. Available at: [Link]
-
(PDF) The catalytic mechanism of the Suzuki-Miyaura reaction - ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions of Alkenylsilanolates. Investigation of the Mechanism and Identification of Key Intermediates through Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation - PubMed. Available at: [Link]
-
Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF - ResearchGate. Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society. Available at: [Link]
-
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF - ResearchGate. Available at: [Link]
-
Oxidative Addition of Palladium(0) Complexes Generated from [Pd(dba)2] and P ± N Ligands - ElectronicsAndBooks. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Reductive Elimination from High-Valent Palladium - Macmillan Group. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. Available at: [Link]
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC - NIH. Available at: [Link]
-
Theoretical studies on the reductive elimination reaction mechanism from neutral palladium(IV) sulfinate complexes | Request PDF - ResearchGate. Available at: [Link]
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Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis: Replacing Palladium Acetate with Palladium On Carbon in Three Known Aqueous Suzuki Reactions | Request PDF - ResearchGate. Available at: [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
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Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available at: [Link]
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Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions - Elektronische Hochschulschriften der LMU München. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Methods for Sulfoxide-Containing Biaryls
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Sulfoxide-Containing Biaryls
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a tunable three-dimensional architecture. The incorporation of a sulfoxide moiety introduces a chiral center and a polar, hydrogen-bond accepting group, which can significantly influence a molecule's pharmacological profile and material properties. However, the synthesis of these valuable compounds presents unique challenges due to the potential for the sulfoxide group to coordinate with and deactivate metal catalysts, or to act as a leaving group. This guide provides a comparative analysis of the most effective cross-coupling methodologies for the synthesis of sulfoxide-containing biaryls, offering insights into their mechanisms, substrate scope, and practical applications.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling strategy is paramount for the successful synthesis of sulfoxide-containing biaryls. This section will delve into the intricacies of five key methods: Sulfoxide-Directed C-H Activation, Suzuki-Miyaura Coupling, Negishi Coupling, Kumada Coupling, and Stille Coupling. Each method will be evaluated based on its performance, functional group tolerance, and mechanistic nuances.
Sulfoxide-Directed C-H Activation: A Powerful Tool for Asymmetric Synthesis
This method leverages the sulfoxide group as an internal directing group to achieve regioselective C-H activation and subsequent arylation, often with excellent control of axial chirality.
Mechanistic Insight: The sulfoxide's oxygen atom coordinates to a palladium catalyst, positioning it for cyclometalation and subsequent C-H bond cleavage at the ortho position. This is followed by reaction with an arylating agent. The use of an enantiopure sulfoxide can serve as a chiral auxiliary, enabling dynamic kinetic resolution to yield atropisomerically pure biaryls.[1][2][3] This traceless directing group can be subsequently removed or transformed, adding to the synthetic utility of this method.[3]
Performance and Scope: This strategy is particularly powerful for the synthesis of sterically hindered and axially chiral biaryls.[1][2] It offers a robust and mild pathway to highly substituted products.
Experimental Protocol: Sulfoxide-Directed C-H Arylation
-
To an oven-dried Schlenk tube, add the sulfoxide-containing aryl substrate (1.0 equiv.), the aryl iodide coupling partner (1.5 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: C-S Bond Cleavage Approach
In a departure from its traditional role, the sulfoxide group can act as an electrophilic partner in Suzuki-Miyaura cross-coupling through C-S bond cleavage.
Mechanistic Insight: This reaction is typically catalyzed by a palladium-N-heterocyclic carbene (NHC) complex. The catalytic cycle is believed to proceed through oxidative addition of the palladium(0) catalyst into the C-S bond of the diaryl sulfoxide, followed by transmetalation with the boronic acid and reductive elimination to furnish the biaryl product.[4]
Performance and Scope: This method exhibits good functional group compatibility, tolerating groups such as fluoro, chloro, ether, hydroxyl, amide, cyano, and keto functionalities.[4] It proceeds under mild conditions and can provide biaryls in high yields.[4] When using unsymmetrical diaryl sulfoxides, good regioselectivity for the electron-poor phenyl group is often achieved.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of a Diaryl Sulfoxide
-
In a glovebox, combine the diaryl sulfoxide (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd-NHC catalyst (e.g., PEPPSI-IPr, 2 mol%), and K₃PO₄ (2.0 equiv.) in a vial.
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the residue by flash chromatography.
Negishi Coupling: A Nickel-Catalyzed Alternative
The Negishi coupling offers another avenue for C-S bond activation, typically employing a nickel catalyst to couple aryl methyl sulfoxides with arylzinc reagents.
Mechanistic Insight: The reaction is thought to initiate with the oxidative addition of the aryl methyl sulfoxide's C-S bond to a nickel(0) center. The resulting organonickel species then undergoes transmetalation with the arylzinc reagent, followed by reductive elimination to yield the biaryl product and regenerate the nickel(0) catalyst. A key challenge is the potential for the methanesulfenate leaving group to oxidize the catalyst; however, this can be mitigated by the oxidative homocoupling of the arylzinc reagent.[5][6]
Performance and Scope: This method provides a viable route to biaryls from readily available aryl methyl sulfoxides. The use of arylzinc reagents prepared from Grignard reagents, zinc bromide, and lithium bromide has been shown to be effective.[5]
Experimental Protocol: Nickel-Catalyzed Negishi Coupling of an Aryl Methyl Sulfoxide
-
To a flame-dried Schlenk flask, add NiCl₂(dppe) (5 mol%) and dppe (5 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous THF, followed by the arylzinc reagent (1.5 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the aryl methyl sulfoxide (1.0 equiv.) in anhydrous THF.
-
Heat the reaction at 60 °C for 16 hours.
-
Cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.
-
Filter, concentrate, and purify by column chromatography.
Kumada Coupling: Utilizing Grignard Reagents
The Kumada coupling employs highly reactive Grignard reagents and can be catalyzed by either nickel or palladium. While less common for sulfoxide-containing substrates, it remains a powerful tool for C-C bond formation.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to the low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent, and subsequent reductive elimination. The high reactivity of Grignard reagents can be a double-edged sword, leading to high reaction rates but also limited functional group tolerance.[7][8][9]
Performance and Scope: The primary advantage of the Kumada coupling is the direct use of readily prepared Grignard reagents.[7][9] However, its application to sulfoxide-containing biaryls is less explored, and the strong basicity of the Grignard reagent may not be compatible with all substrates.
Experimental Protocol: Kumada Coupling for Biaryl Synthesis
-
In a flame-dried, three-necked flask under argon, place Mg turnings.
-
Add a solution of the aryl bromide in anhydrous THF to initiate the formation of the Grignard reagent.
-
In a separate Schlenk flask, add the sulfoxide-containing aryl halide (1.0 equiv.), the catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and anhydrous THF.
-
Slowly add the prepared Grignard reagent (1.2 equiv.) to the catalyst mixture at room temperature.
-
Stir the reaction for 12-24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether, wash with saturated NaHCO₃ and brine, and dry over Na₂SO₄.
-
Concentrate and purify via flash chromatography.
Stille Coupling: The Use of Organotin Reagents
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.
Mechanistic Insight: The mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. A key advantage of Stille coupling is the stability of organotin reagents to air and moisture, and their tolerance of a wide range of functional groups.[1][4]
Performance and Scope: While versatile, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture. Its application in the synthesis of sulfoxide-containing biaryls is not as well-documented as other methods.
Experimental Protocol: Stille Coupling for Biaryl Synthesis
-
To a Schlenk flask, add the sulfoxide-containing aryl halide (1.0 equiv.), the organostannane reagent (1.1 equiv.), Pd(PPh₃)₄ (3 mol%), and anhydrous, degassed toluene.
-
Heat the mixture at 110 °C for 18 hours under an argon atmosphere.
-
Cool the reaction to room temperature and add a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour to precipitate the tin fluoride salts.
-
Filter the mixture through Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Concentrate the solution and purify the product by column chromatography.
Data-Driven Comparison of Cross-Coupling Methods
| Method | Catalyst/Ligand | Typical Substrates | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Limitations |
| C-H Activation | Pd(OAc)₂ / Ag₂CO₃ | Aryl sulfoxides, Aryl iodides | 120 | 24 | 60-95 | Excellent for asymmetric synthesis, Traceless directing group[1][2][3] | Requires specific directing group, Harsher conditions may be needed |
| Suzuki-Miyaura | PEPPSI-IPr | Diaryl sulfoxides, Arylboronic acids | 100 | 12-24 | 70-96 | Good functional group tolerance, Mild conditions[4] | C-S cleavage may not be universally applicable |
| Negishi | NiCl₂(dppe) / dppe | Aryl methyl sulfoxides, Arylzinc reagents | 60 | 16 | 60-90 | Utilizes readily available sulfoxides[5][6] | Sensitivity of organozinc reagents, Potential catalyst oxidation[5] |
| Kumada | Pd(PPh₃)₄ or NiCl₂(dppp) | Aryl halides, Grignard reagents | RT - 60 | 12-24 | 50-85 | Direct use of Grignard reagents[7][9] | Poor functional group tolerance, High reactivity of Grignard reagents[7] |
| Stille | Pd(PPh₃)₄ | Aryl halides, Organostannanes | 110 | 18 | 60-90 | High functional group tolerance, Stable organometallics[1][4] | Toxicity of tin reagents, Difficult purification |
Visualizing the Catalytic Pathways
Catalytic Cycles of Cross-Coupling Reactions
Caption: Catalytic cycles for the five major cross-coupling methods for biaryl synthesis.
Workflow for Method Selection
Caption: A decision-making workflow for selecting the optimal cross-coupling method.
Conclusion and Future Outlook
The synthesis of sulfoxide-containing biaryls has been significantly advanced by the development of diverse cross-coupling methodologies. For asymmetric synthesis and the construction of sterically demanding scaffolds, sulfoxide-directed C-H activation stands out as a premier strategy. When functional group tolerance and mild conditions are paramount, the Suzuki-Miyaura coupling via C-S bond cleavage offers an excellent option. The Negishi, Kumada, and Stille couplings provide additional, albeit sometimes more specialized, routes to these valuable compounds.
Future developments in this field will likely focus on expanding the substrate scope of these reactions, developing more sustainable and economical catalyst systems, and gaining a deeper mechanistic understanding of the role of the sulfoxide group in these transformations. As our synthetic toolbox continues to grow, so too will our ability to design and create novel sulfoxide-containing biaryls with tailored properties for a wide range of applications.
References
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Hazra, C. K., Dherbassy, Q., Wencel-Delord, J., & Colobert, F. (2014). Synthesis of axially chiral biaryls through sulfoxide-directed asymmetric mild C–H activation and dynamic kinetic resolution. Angewandte Chemie International Edition, 53(50), 13871-13875. [Link]
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Hazra, C. K., Dherbassy, Q., Wencel-Delord, J., & Colobert, F. (2014). Synthesis of axially chiral biaryls through sulfoxide-directed asymmetric mild C-H activation and dynamic kinetic resolution. Semantic Scholar. [Link]
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Wencel-Delord, J., & Colobert, F. (2023). Sulfoxide-Directed or 3d-Metal Catalyzed C–H Activation and Hypervalent Iodines as Tools for Atroposelective Synthesis. Accounts of Chemical Research, 56(4), 335-348. [Link]
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ChemInform Abstract: Synthesis of Axially Chiral Biaryls Through Sulfoxide-Directed Asymmetric Mild C—H Activation and Dynamic Kinetic Resolution. (2015). ChemInform, 46(33). [Link]
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters. [Link]
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Cross-coupling reactions employing sulfoxides as electrophiles. a Nickel-catalyzed Kumada coupling reaction of diaryl sulfoxides. b Palladium-catalyzed Sonogashira coupling reaction of diaryl sulfoxides. ResearchGate. [Link]
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The Stille Reaction. Chem 115 Myers. [Link]
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C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. (2016). Angewandte Chemie International Edition, 55(34), 9842-9860. [Link]
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Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. PMC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid
For the innovative researchers and drug development professionals dedicated to advancing science, the integrity of your work extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for managing waste streams containing 4-(Cyclopropylmethylsulfinyl)phenylboronic acid. Our objective is to empower your laboratory with the knowledge to not only meet regulatory requirements but to foster a culture of safety and environmental stewardship.
The structure of this compound, combining a reactive boronic acid moiety with a sulfinyl group, necessitates a disposal protocol that addresses the specific chemical properties of both functional groups. Boronic acids are Lewis acids used extensively as intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their disposal must be handled with the understanding that they are reactive compounds.[1] This guide is designed to be a self-validating system, explaining the causality behind each procedural step to ensure safety and compliance.
Core Principle: Hazardous Waste Classification
The foundational principle for the disposal of this compound and its associated materials is to unfailingly classify it as hazardous chemical waste .[4] Under no circumstances should this compound, its solutions, or contaminated materials be discarded in standard trash receptacles or poured down the sanitary sewer.[4] Adherence to the guidelines established by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory.[5][6]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is crucial to understand its potential hazards. Based on data from structurally similar compounds like 4-(Methylsulfonyl)phenylboronic acid, this substance should be treated as:
-
Harmful if swallowed [7]
-
A cause of skin irritation and serious eye irritation [7]
-
A potential cause of respiratory irritation [7]
Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes of solutions or accidental projection of solid particles.[8] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation.[7] |
| Body Protection | A fully-fastened, chemical-resistant lab coat. | Prevents contamination of personal clothing.[9] |
| Respiratory | Use in a chemical fume hood is sufficient for respiratory protection. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[4][7] |
Step-by-Step Waste Management and Disposal Protocol
Proper segregation of waste is critical to prevent dangerous reactions and ensure compliant disposal.[5] Use dedicated, clearly labeled containers for each waste stream.
Step 1: Solid Waste Collection
All non-sharp, solid materials that have come into direct contact with this compound must be collected as solid hazardous waste.[10]
-
Procedure:
-
Designate a robust, sealable container lined with a durable plastic bag for solid waste.
-
Place all contaminated items, including weighing papers, gloves, bench paper, pipette tips, and contaminated absorbent materials from spills, directly into this container.[10]
-
Keep the container sealed when not in use.
-
Label the container clearly as "Hazardous Waste" and list the full chemical name: "this compound".[4][11]
-
Step 2: Liquid Waste Collection
Solutions containing the compound, reaction mixtures, and initial solvent rinses from glassware must be collected as liquid hazardous waste.[4][10]
-
Procedure:
-
Use a dedicated, leak-proof, and chemically compatible container for liquid waste. Plastic-coated glass or polyethylene containers are often suitable.
-
Collect all solutions and the first organic solvent rinse from glassware (see Step 3) in this container.[4][10]
-
Crucially, do not mix incompatible waste streams. Boronic acids can be prone to deboronation with strong acids or bases.[1] Keep this waste stream separate from strong acids and bases.
-
Label the container clearly as "Hazardous Waste," listing all chemical constituents and their approximate concentrations.[12]
-
Step 3: Decontamination of Laboratory Glassware
Proper decontamination ensures the safety of laboratory personnel and prevents cross-contamination of future experiments. This is a multi-step process where all rinsates are collected as hazardous waste.
-
Procedure:
-
Initial Organic Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve and remove the bulk of the residual compound. Collect this rinsate in your designated liquid hazardous waste container.[4][10]
-
Secondary Decontamination (Basic Wash): A subsequent wash with a dilute basic solution (e.g., 0.1 M NaOH) can be effective. Boronic acids react with bases to form boronate salts, which are often more water-soluble.[13] This facilitates their removal from the glass surface.
-
Causality: This step converts the less soluble R-B(OH)₂ into the more soluble boronate salt [R-B(OH)₃]⁻, aiding in its complete removal.
-
Action: Carefully rinse the glassware with the basic solution and collect this aqueous rinsate in a separate liquid hazardous waste container labeled appropriately for corrosive waste.
-
-
Final Rinse: Perform a final rinse with deionized water. This final rinsate should also be collected as liquid hazardous waste to prevent environmental release.[10]
-
Drying: Allow the thoroughly cleaned glassware to air-dry in a well-ventilated area before reuse.
-
Step 4: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Procedure for Small Spills:
-
Ensure proper PPE is worn.[14]
-
Contain the spill using an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption.[12]
-
Carefully sweep or scoop the absorbed material into the solid hazardous waste container.[12][14] Avoid generating dust.[15]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.[12]
-
Step 5: Storage and Final Disposal
Accumulated waste must be stored safely pending pickup by a certified disposal service.
-
Procedure:
-
Keep all waste containers securely sealed except when adding waste.[10]
-
Store containers in a designated and properly ventilated satellite accumulation area within the laboratory.[10][11] This area should be away from heat and sources of ignition.[5]
-
Follow your institution's specific procedures to contact the Environmental Health and Safety (EHS) department and schedule a pickup for the hazardous waste.[10] Laboratory personnel should not transport hazardous waste outside of their designated work area.[10]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound.
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-
Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Services. [Link]
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Understanding the Chemical Properties and Applications of Boronic Acids. Ningbo Inno Pharmchem Co., Ltd.. [Link]
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A Senior Application Scientist's Guide to Handling 4-(Cyclopropylmethylsulfinyl)phenylboronic acid: Personal Protective Equipment (PPE) and Disposal
As researchers and drug development professionals, our work with novel chemical entities like 4-(Cyclopropylmethylsulfinyl)phenylboronic acid is foundational to therapeutic innovation. Boronic acids and their derivatives are pivotal building blocks in medicinal chemistry, notably in Suzuki couplings and as pharmacophores that can interact with biological targets.[1][2] However, their utility is matched by a need for rigorous safety protocols. This guide provides essential, field-tested safety and logistical information for handling this compound, ensuring that operational excellence and personal safety are maintained at the highest level.
Hazard Assessment: The 'Why' Behind the Protocol
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): Phenylboronic acid derivatives are known to cause skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious damage.[3]
-
Respiratory Irritation (H335): As a fine solid, the compound can easily become airborne, and inhalation of the dust may cause respiratory tract irritation.[3]
-
Potential for Genotoxicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays, warranting their treatment as potentially genotoxic impurities.[4]
These hazards dictate that all handling procedures must be designed to prevent contact and inhalation. The following PPE and operational plans are based on mitigating these specific risks.
The Core Directive: A Risk-Based PPE Protocol
No single PPE configuration fits all scenarios. The appropriate level of protection depends on the scale and nature of the operation. We will utilize a three-tiered approach to PPE selection, starting with the most critical layer of defense.
Tier 1: Engineering Controls - Your Primary Line of Defense
Personal protective equipment is the last line of defense. Your first and most effective protection is to handle the chemical within a properly functioning engineering control.
-
Chemical Fume Hood: All manipulations of solid this compound—including weighing, transfers, and addition to reaction vessels—must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains airborne dust and prevents inhalation, which is a primary exposure route.[6]
Tier 2: Mandatory PPE for Routine Laboratory-Scale Handling
For standard operations involving milligram to gram quantities, the following PPE is required:
-
Eye and Face Protection:
-
Safety Goggles: At a minimum, wear tight-fitting, indirectly vented chemical splash goggles that conform to EN166, AS/NZS 1337.1, or an equivalent national standard.[7] Safety glasses with side shields are not sufficient for handling powders that can become airborne.
-
Face Shield: When handling larger quantities (>10g) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a face shield must be worn in addition to safety goggles.[8][9]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are an excellent choice for general use and provide protection against incidental contact.[10] Always inspect gloves for tears or holes before use. For prolonged contact or when cleaning spills, consider heavier-duty butyl rubber gloves.[10]
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
-
Body Protection:
Tier 3: Enhanced PPE for High-Risk Scenarios
For large-scale operations, extended procedures, or situations where a fume hood's performance may be compromised, an upgrade in PPE is necessary.
-
Respiratory Protection: If engineering controls are insufficient to prevent inhalation, respiratory protection is required. The choice of respirator depends on the airborne concentration and must be selected in accordance with your institution's respiratory protection program.[9] This should be a rare exception, as work should be confined to a fume hood.
-
Chemical-Resistant Apron: When working with larger volumes of liquids or during procedures with a high splash potential, a splash-resistant chemical apron should be worn over the lab coat.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE.
Caption: PPE selection flowchart based on engineering controls and task risk level.
Operational Plan: Donning, Doffing, and Handling
Donning Sequence (Putting On):
-
Lab Coat
-
Safety Goggles
-
Face Shield (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing Sequence (Taking Off):
-
Gloves (using proper technique)
-
Face Shield (if used)
-
Lab Coat (turn inside out as you remove it)
-
Safety Goggles
Handling:
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, away from incompatible materials like strong oxidizing agents.[11][12] Some boronic acids are air and moisture sensitive.[11]
-
Transfers: Avoid creating dust during transfers.[11] Use spatulas and weighing paper carefully within the fume hood.
Disposal Plan: A Closed-Loop System
Proper disposal is critical to ensure safety and environmental compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.[5]
| Waste Stream | Disposal Protocol |
| Solid Chemical Waste | Collect all unused or waste this compound in a clearly labeled, sealable container designated for hazardous waste.[5] |
| Contaminated Labware | Disposable items (gloves, weighing paper, pipette tips) must be placed in a designated hazardous waste bag or container. Non-disposable glassware must be decontaminated before washing. |
| Liquid Waste | Reaction mixtures and solvent rinses containing the compound must be collected in a labeled hazardous waste container. Do not dispose of down the drain.[5] |
| Empty Containers | The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5][13] The first rinseate is hazardous and must be collected in your liquid hazardous waste container.[5] Subsequent rinses may also need to be collected, per your institution's EHS guidelines. After rinsing and air-drying in a fume hood, deface the label and dispose of the container as regular laboratory glass or plastic waste.[5] |
Decontamination of Spills:
-
Alert personnel in the area.
-
Wearing your full PPE (including a face shield), cover the spill with an absorbent material.
-
Use dry clean-up procedures; avoid generating dust.
-
Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a hazardous waste container.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley. (URL: [Link])
-
Del Rosso, J. Q., & Kircik, L. (2014). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of clinical and aesthetic dermatology, 7(10), 26–33. (URL: [Link])
-
Anderson, K. W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. (URL: [Link])
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University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from University of Arizona Research, Laboratory & Safety Services. (URL: [Link])
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Organic Syntheses. (2009). Working with Hazardous Chemicals. Organic Syntheses, 86, 360-373. (URL: [Link])
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from Seton. (URL: [Link])
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ResearchGate. (2020). Progress in the medical chemistry of organoboron compounds. (URL: [Link])
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University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from University of Illinois. (URL: [Link])
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MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6526. (URL: [Link])
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Encyclopedia.pub. (2021). Organoboron Compounds. Retrieved from Encyclopedia.pub. (URL: [Link])
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Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from Federal Select Agent Program. (URL: [Link])
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Wikipedia. (n.d.). Boronic acid. Retrieved from Wikipedia. (URL: [Link])
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from Lab Alley. (URL: [Link])
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University of Alabama at Birmingham. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. Retrieved from UAB. (URL: [Link])
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MDPI. (n.d.). Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. Pharmaceuticals. (URL: [Link])
Sources
- 1. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. echemi.com [echemi.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 11. fishersci.com [fishersci.com]
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- 13. Decontaminating Empty Containers | Division of Research Safety | Illinois [drs.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
